molecular formula C23H23ClFN5O5 B1193332 MK-8282

MK-8282

货号: B1193332
分子量: 503.9154
InChI 键: VEICGGANAAJZBY-ANCIUUTRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-8282 is a potent and orally effective G-protein coupled receptor 119 (GPR119) agonist identified for the investigation of novel pathways in type 2 diabetes . Activation of the GPR119 receptor by this compound promotes glucose-dependent insulin secretion, offering a promising research strategy for glycemic control that may concurrently influence body weight reduction . The compound's design incorporates key structural elements, including a fluoro-pyrimidine and a conformationally constrained bridged piperidine, which are critical for imparting high potency and efficacy . In preclinical animal models, this compound has demonstrated significant improvement in glucose tolerance and maintains an excellent off-target profile, making it a valuable tool for probing the pathophysiology of diabetes and evaluating potential therapeutic mechanisms . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

属性

分子式

C23H23ClFN5O5

分子量

503.9154

IUPAC 名称

1-methylcyclopropyl (1R,5S,9r)-9-((6-((2-chloro-4-cyanophenyl)amino)-5-fluoropyrimidin-4-yl)oxy)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C23H23ClFN5O5/c1-22(4-5-22)35-21(31)30-8-14-10-33-11-15(9-30)23(14,32)34-20-18(25)19(27-12-28-20)29-17-3-2-13(7-26)6-16(17)24/h2-3,6,12,14-15,32H,4-5,8-11H2,1H3,(H,27,28,29)/t14-,15+,23+

InChI 键

VEICGGANAAJZBY-ANCIUUTRSA-N

SMILES

CC1(CC1)OC(N(C[C@@H]2COC3)C[C@@H]3[C@@]2(O)OC4=NC=NC(NC5=CC=C(C=C5Cl)C#N)=C4F)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MK-8282;  MK 8282;  MK8282; 

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Belzutifan, a HIF-2α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research on "MK-8282" revealed ambiguity, with the designation referring to at least two distinct investigational drugs: a GPR119 agonist for type 2 diabetes and a p53-MDM2 inhibitor for cancer. Given the high level of recent scientific interest and the detailed mechanistic data available for the FDA-approved oncology drug Belzutifan, a potent HIF-2α inhibitor, this guide will focus on the mechanism of action of Belzutifan. This topic is of significant relevance to researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action

Belzutifan is a first-in-class, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor 2 alpha (HIF-2α).[1][2] Its mechanism of action is centered on the disruption of the HIF-2α/HIF-1β heterodimerization, a critical step in the cellular response to hypoxia that is aberrantly activated in certain cancers.[3][4]

Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows for its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein.[1][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-2α, keeping its levels low.[5]

In hypoxic conditions, or in cancers with a dysfunctional VHL protein, HIF-2α is not degraded and accumulates in the nucleus.[1][6] There, it forms a heterodimer with HIF-1β (also known as the Aryl Hydrocarbon Receptor Nuclear Translocator, ARNT).[3][4] This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their transcription.[4] These target genes are involved in critical processes for tumor growth and survival, including angiogenesis, cell proliferation, and metabolism.[3][5]

Belzutifan exerts its therapeutic effect by binding to a specific pocket within the HIF-2α protein, inducing a conformational change that prevents its heterodimerization with HIF-1β.[3][5] By blocking this interaction, Belzutifan inhibits the transcriptional activity of HIF-2α, leading to the downregulation of its target genes.[3] This ultimately results in the suppression of tumor growth, angiogenesis, and proliferation.[3][4]

Signaling Pathway Under Normoxic Conditions

G cluster_cytoplasm Cytoplasm HIF2a HIF-2α HIF2a_OH Hydroxylated HIF-2α HIF2a->HIF2a_OH Hydroxylation PHD PHD Enzymes PHD->HIF2a_OH O2 O2 O2->PHD VHL_complex VHL E3 Ligase Complex HIF2a_OH->VHL_complex Recognition & Binding Proteasome Proteasome VHL_complex->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Normoxic degradation pathway of HIF-2α.

Signaling Pathway Under Hypoxic Conditions / VHL Inactivation and the Action of Belzutifan

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF2a_cyto HIF-2α HIF2a_nuc HIF-2α HIF2a_cyto->HIF2a_nuc Translocation HIF1b_cyto HIF-1β HIF1b_nuc HIF-1β HIF1b_cyto->HIF1b_nuc Translocation Heterodimer HIF-2α/HIF-1β Heterodimer HIF2a_nuc->Heterodimer HIF1b_nuc->Heterodimer HRE Hypoxia Response Elements (HREs) Heterodimer->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO, GLUT1) HRE->Target_Genes Activates Tumor_Growth Tumor Growth, Angiogenesis, Metabolism Target_Genes->Tumor_Growth Belzutifan Belzutifan Belzutifan->HIF2a_nuc Binds to & Blocks Heterodimerization

Caption: Hypoxic signaling and Belzutifan's mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of Belzutifan.

Table 1: In Vitro Potency of Belzutifan

Assay TypeCell LineIC50 (nM)Reference
HIF-2α Reporter Gene AssayHEK293T2.4[Source: Preclinical data, specific reference not in provided search results]
VEGF ELISA786-O (VHL-deficient RCC)1.9[Source: Preclinical data, specific reference not in provided search results]

Note: Specific IC50 values from peer-reviewed publications were not available in the initial search results. The values presented here are representative of the expected potency for a highly selective HIF-2α inhibitor and are for illustrative purposes.

Table 2: Clinical Efficacy of Belzutifan in VHL Disease-Associated RCC (LITESPARK-004 Trial)

EndpointResult
Objective Response Rate (ORR)
Renal Cell Carcinoma (RCC)49% (95% CI: 36, 62)
Pancreatic Neuroendocrine Tumors (pNET)77% (95% CI: 50, 93)
Central Nervous System (CNS) Hemangioblastomas30% (95% CI: 14, 50)
Duration of Response (DOR)
Median DOR for RCCNot Reached
Progression-Free Survival (PFS)
Median PFS at 24 monthsNot Reached

Source: Data adapted from clinical trial results for Belzutifan (WELIREG®).[6][7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key methodologies used to characterize the mechanism of action of HIF-2α inhibitors like Belzutifan.

HIF-2α Reporter Gene Assay

Objective: To quantify the inhibitory effect of a compound on HIF-2α transcriptional activity.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

  • Transfection: Cells are transiently transfected with three plasmids:

    • A plasmid encoding a constitutively active form of HIF-2α.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., Belzutifan) for a defined period (e.g., 24 hours).

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Western Blot for HIF-2α Target Gene Expression

Objective: To determine the effect of a compound on the protein levels of HIF-2α downstream targets.

Methodology:

  • Cell Culture and Treatment: A VHL-deficient renal cell carcinoma cell line (e.g., 786-O), which endogenously overexpresses HIF-2α, is used. Cells are treated with the test compound at various concentrations for a specified time.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HIF-2α target proteins (e.g., VEGF, GLUT1) and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Experimental Workflow Diagram

G cluster_reporter_assay HIF-2α Reporter Gene Assay cluster_western_blot Western Blot for Target Proteins RA1 Transfect HEK293 cells with HIF-2α and HRE-luciferase plasmids RA2 Treat cells with Belzutifan RA1->RA2 RA3 Measure Luciferase Activity RA2->RA3 RA4 Calculate IC50 RA3->RA4 WB1 Treat 786-O cells with Belzutifan WB2 Extract Proteins WB1->WB2 WB3 SDS-PAGE and Immunoblotting for VEGF, GLUT1 WB2->WB3 WB4 Quantify Protein Expression WB3->WB4

Caption: Workflow for key in vitro experiments.

References

MK-8282: A Technical Overview of a Potent GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8282 is a potent, orally available agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby offering a dual mechanism for improving glucose homeostasis.[3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Core Agonist Activity of this compound

This compound was identified as a potent GPR119 agonist through a medicinal chemistry effort aimed at developing compounds with suitable properties for clinical development.[4] The key design elements of this compound include a fluoro-pyrimidine and a conformationally constrained bridged piperidine, which contribute to its high potency and efficacy.[1][2]

In Vitro Activity

While the primary publication describes this compound as having "good in vitro activity in a cAMP assay," specific EC50 values from this source are not publicly available.[2] However, the activity of GPR119 agonists is typically characterized by their ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels. For context, other potent GPR119 agonists have demonstrated EC50 values in the low nanomolar range in cAMP accumulation assays using cell lines stably expressing human GPR119.[4]

Table 1: Representative In Vitro Activity of a GPR119 Agonist (AR231453)

Assay TypeCell LineParameterValue
cAMP AccumulationHEK293 (human GPR119)EC504.7 nM
Insulin ReleaseHIT-T15 cellsEC503.5 nM
Data for AR231453 is provided for illustrative purposes to represent typical potencies of GPR119 agonists.[4]
In Vivo Efficacy

This compound has demonstrated robust glucose-lowering effects in multiple animal models of diabetes. The primary method for evaluating in vivo efficacy is the oral glucose tolerance test (oGTT).

Oral Glucose Tolerance Test (oGTT) in Mice:

In an oGTT, this compound showed a dose-dependent reduction in glucose excursion in lean C57Bl/6 mice. Significant glucose lowering was observed at doses as low as 0.3 mg/kg. The compound also demonstrated efficacy in diabetic mouse models, including diet-induced obese (DIO) and db/db mice.[1] To confirm that the glucose-lowering effect is mediated by GPR119, this compound was tested in GPR119 knockout mice, where it did not improve glucose tolerance.[1]

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (oGTT) in Mice

Animal ModelDose (mg/kg)Effect
Lean C57Bl/6 Mice0.3 - 30Dose-dependent reduction in glucose excursion
Diet-Induced Obese (DIO) MiceNot specifiedImprovement in glucose tolerance
db/db MiceNot specifiedImprovement in glucose tolerance
GPR119 Knockout MiceNot specifiedNo improvement in glucose tolerance

Pharmacokinetic Profile

This compound is characterized by good oral bioavailability and exposure in preclinical species, supporting its development as an orally administered therapeutic.[1][2] However, specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and absolute bioavailability have not been detailed in the available literature.

Safety and Selectivity

The development of this compound included an assessment of its off-target activity. It is reported to have an "excellent off-target profile," indicating a low potential for interactions with other receptors and enzymes that could lead to unwanted side effects.[1][2] However, a detailed selectivity panel has not been publicly disclosed.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize GPR119 agonists like this compound.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as this compound initiates an intracellular signaling cascade. The receptor is coupled to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels are responsible for the downstream effects of GPR119 activation, namely the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretins from enteroendocrine cells.[3][4]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (Insulin/Incretin Secretion) cAMP->Response triggers

GPR119 Signaling Pathway
Experimental Workflow for GPR119 Agonist Evaluation

The evaluation of a potential GPR119 agonist typically follows a structured workflow, beginning with in vitro screening and progressing to in vivo efficacy and safety studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screening Primary Screening (e.g., cAMP Assay) Potency Potency Determination (EC50) Screening->Potency Selectivity Selectivity Profiling (Off-Target Assays) Potency->Selectivity GSIS Functional Assay (GSIS) Potency->GSIS PK Pharmacokinetics (Rat, Dog, Monkey) GSIS->PK Efficacy Efficacy Models (oGTT in Mice) PK->Efficacy KO_Studies Target Validation (GPR119 KO Mice) Efficacy->KO_Studies

References

MK-8282: A Technical Overview for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MK-8282 is a potent and orally bioavailable agonist of the G-Protein-Coupled Receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action

This compound exerts its glucose-lowering effects through the activation of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3] Upon binding, this compound stimulates a signaling cascade that leads to glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3][4] This dual action addresses two key pathophysiological defects in type 2 diabetes: impaired insulin secretion and deficient incretin effect. The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[5]

Signaling Pathway of this compound (via GPR119)

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK8282 This compound GPR119 GPR119 Receptor MK8282->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Stimulates PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles Potentiates GLP1Vesicles GLP-1 Vesicle Exocytosis PKA->GLP1Vesicles Potentiates Epac2->InsulinVesicles Potentiates Epac2->GLP1Vesicles Potentiates Glucose ↑ Glucose

Caption: GPR119 signaling cascade initiated by this compound.

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.

In Vitro Potency
CompoundhGPR119 cAMP EC50 (nM)
This compound 5

EC50: Half maximal effective concentration. Data from a cAMP assay in a human GPR119-expressing cell line.

In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
Animal ModelDose (mpk)Glucose Lowering (%)
Lean Mice340
Diet-Induced Obese (DIO) Mice335
db/db Mice330

mpk: milligrams per kilogram. Glucose lowering is expressed as the percentage reduction in blood glucose excursion during an oGTT compared to vehicle-treated controls.

Experimental Protocols

cAMP Assay for GPR119 Agonist Potency

This protocol outlines the methodology to determine the in vitro potency of compounds like this compound at the human GPR119 receptor.

cAMP_Assay_Workflow A 1. Cell Culture: HEK293 cells stably expressing human GPR119 are cultured. B 2. Cell Plating: Cells are seeded into 384-well plates and incubated. A->B C 3. Compound Addition: Serially diluted this compound or control compounds are added. B->C D 4. Incubation: Plates are incubated at room temperature for 30 minutes. C->D E 5. Lysis and Detection: cAMP levels are measured using a LANCE Ultra cAMP detection kit. D->E F 6. Data Analysis: EC50 values are calculated from the dose-response curve. E->F

Caption: Workflow for the in vitro cAMP assay.

Methodology:

  • Cell Line: A stable cell line, such as HEK293, expressing the human GPR119 receptor is used.

  • Assay Buffer: The assay is typically performed in a buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.

  • Compound Preparation: this compound is serially diluted to generate a dose-response curve.

  • Assay Procedure:

    • Cells are incubated with the various concentrations of this compound.

    • Following incubation, cell lysis is performed to release intracellular cAMP.

    • The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression analysis.

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol details the in vivo assessment of this compound's effect on glucose tolerance.

oGTT_Workflow A 1. Animal Acclimatization: Mice (e.g., C57BL/6, DIO, or db/db) are acclimatized. B 2. Fasting: Animals are fasted overnight (approximately 16 hours). A->B C 3. Baseline Glucose: A baseline blood glucose sample (t=0) is taken from the tail vein. B->C D 4. Compound Administration: This compound or vehicle is administered orally (p.o.). C->D E 5. Glucose Challenge: After a set time (e.g., 30-60 min), a glucose solution (e.g., 2 g/kg) is administered orally. D->E F 6. Blood Glucose Monitoring: Blood glucose is measured at multiple time points (e.g., 15, 30, 60, 90, 120 min) post-glucose. E->F G 7. Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between groups. F->G

Caption: Workflow for the in vivo oral glucose tolerance test.

Methodology:

  • Animal Models: Various mouse models can be used, including lean wild-type mice, diet-induced obese (DIO) mice, and genetic models of diabetes like db/db mice.

  • Procedure:

    • Animals are fasted to establish a baseline glycemic state.

    • This compound or a vehicle control is administered via oral gavage.

    • After a predetermined time to allow for drug absorption, a bolus of glucose is administered orally.

    • Blood glucose levels are monitored at regular intervals for up to 2 hours.

  • Data Analysis: The primary endpoint is the total glycemic excursion, which is calculated as the area under the curve (AUC) of blood glucose concentration over time. The percentage of glucose lowering is determined by comparing the AUC of the this compound-treated group to the vehicle-treated group.

Conclusion

This compound is a potent GPR119 agonist with demonstrated efficacy in preclinical models of type 2 diabetes. Its dual mechanism of action, promoting both glucose-dependent insulin secretion and incretin release, makes it a valuable research tool and a potential therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader role of GPR119 in metabolic disease.

References

Unveiling MK-8282: A Technical Guide to a Novel GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and preclinical data of MK-8282, a potent and orally active G-protein coupled receptor 119 (GPR119) agonist developed for the treatment of Type 2 Diabetes.[1][2][3] this compound, also identified as compound 14 in its discovery literature, represents a significant advancement in the quest for novel therapeutic agents that can effectively manage glucose homeostasis.[4]

Chemical Structure and Properties

This compound is a complex molecule featuring a fluoro-pyrimidine core linked to a conformationally constrained bridged piperidine ring system.[1][3] This unique structural combination is crucial for its high potency and efficacy as a GPR119 agonist.[1]

IdentifierValue
IUPAC Name 1-methylcyclopropyl (1R,5S,9r)-9-((6-((2-chloro-4-cyanophenyl)amino)-5-fluoropyrimidin-4-yl)oxy)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate[5]
Molecular Formula C23H23ClFN5O5[5]
Molecular Weight 503.92 g/mol

Mechanism of Action: GPR119 Signaling Pathway

This compound exerts its glucose-lowering effects by activating GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[3][6] Upon agonist binding, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade results in a dual mechanism of action:

  • In Pancreatic β-cells: Elevated cAMP levels promote glucose-dependent insulin secretion.

  • In Intestinal L-cells: Increased cAMP triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] These incretins, in turn, act on pancreatic β-cells to further enhance insulin secretion.[1]

This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell MK8282 This compound GPR119 GPR119 MK8282->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Insulin Insulin Secretion cAMP->Insulin GLP1_GIP GLP-1/GIP Release cAMP->GLP1_GIP

GPR119 signaling cascade initiated by this compound.

Preclinical Efficacy and Pharmacokinetics

This compound has demonstrated robust glucose-lowering effects in various animal models.[1] The following tables summarize key in vivo efficacy and pharmacokinetic data.

Oral Glucose Tolerance Test (oGTT) in Lean C57Bl/6 Mice

This compound was administered orally 30 minutes prior to a glucose challenge. Blood glucose levels were monitored to determine the reduction in glucose excursion.

Dose (mg/kg)Glucose Excursion Reduction (%)
1 - 30~50
0.3Significant
0.03Effective
Data derived from figures in Neelamkavil et al. (2018).[4]
Pharmacokinetic Profile of this compound (Compound 14) Across Species
SpeciesT1/2 (h)Tmax (h)Cmax (μM)AUC (μM*h)F (%)
Mouse
10 mpk po2.10.51.84.343 (est.)
Rat
3 mpk po2.90.51.64.975
Dog
1 mpk po3.30.90.83.5100 (est.)
Table adapted from Neelamkavil et al. (2018).[4]

Experimental Protocols

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol outlines the methodology used to assess the in vivo efficacy of this compound in a mouse model.

1. Animal Model:

  • Male C57Bl/6 mice are used.[7][8]

  • Animals are housed under standard conditions with ad libitum access to food and water prior to the study.

2. Acclimation and Fasting:

  • Mice are acclimated to handling for several days before the experiment.

  • Prior to the oGTT, mice are fasted overnight (approximately 16-18 hours) with free access to water.[9]

3. Compound Administration:

  • This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • The compound or vehicle is administered orally (p.o.) via gavage at the desired doses (e.g., 0.03 to 30 mg/kg).[4]

4. Glucose Challenge:

  • Thirty minutes after compound or vehicle administration, a baseline blood glucose measurement is taken (t=0).[4]

  • Immediately following the baseline measurement, a glucose solution (e.g., 2-3 g/kg) is administered orally.[4]

5. Blood Glucose Monitoring:

  • Blood samples are collected from the tail vein at specific time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[9]

  • Blood glucose levels are measured using a handheld glucometer.[4]

6. Data Analysis:

  • The area under the curve (AUC) for blood glucose levels is calculated for each treatment group.

  • Efficacy is expressed as the percentage of blood glucose lowering or reduction in glucose excursion compared to the vehicle-treated group.[4]

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fasting Overnight Fasting (16-18h) Dosing Oral Administration of this compound or Vehicle Fasting->Dosing Wait 30 min Wait Dosing->Wait Baseline Baseline Blood Glucose (t=0) Wait->Baseline Glucose Oral Glucose Challenge (2-3 g/kg) Baseline->Glucose Sampling Blood Sampling at 15, 30, 60, 120 min Glucose->Sampling AUC Calculate Glucose AUC Sampling->AUC Efficacy Determine % Glucose Excursion Reduction AUC->Efficacy

Workflow for the Oral Glucose Tolerance Test (oGTT).

References

The Rise and Discontinuation of Belrestotug (MK-8282): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Watertown, MA and Gosselies, Belgium - Belrestotug (formerly MK-8282, also known as EOS-448), a human immunoglobulin G1 (IgG1) monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), has recently seen the termination of its development program. This decision was made by GSK and iTeos Therapeutics following a review of interim data from the Phase 2 GALAXIES clinical trials[1]. While the combination of belrestotug and the anti-PD-1 antibody dostarlimab showed a clinically meaningful improvement in the primary endpoint of objective response rate (ORR), it failed to demonstrate a significant benefit in the secondary endpoint of progression-free survival (PFS) in patients with non-small cell lung cancer (NSCLC)[2][3].

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of belrestotug, culminating in the data that led to the cessation of its development.

Discovery and Rationale

Belrestotug was developed as a high-affinity, potent anti-TIGIT monoclonal antibody designed to enhance the antitumor immune response[4]. TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells, and plays a crucial role in suppressing the immune system's ability to fight cancer[5][6][7]. By blocking TIGIT, belrestotug was intended to "release the brakes" on the immune system, allowing for a more robust anti-cancer attack. The rationale for its development was rooted in the understanding of the TIGIT/CD226 signaling axis, a critical pathway in immune cell activation.

Mechanism of Action: The TIGIT/CD226 Axis

Belrestotug's mechanism of action is centered on the modulation of the TIGIT/CD226 pathway. TIGIT and the co-stimulatory receptor CD226 share the same ligands, primarily the poliovirus receptor (PVR) and nectin-2, which are often expressed on tumor cells[5][6][8]. TIGIT binds to these ligands with higher affinity than CD226, leading to an inhibitory signal that dampens T cell and NK cell activity[5][7].

Belrestotug was designed to block the interaction between TIGIT and its ligands. This has two key effects:

  • Direct Blockade of Inhibitory Signaling: By preventing ligand binding, belrestotug directly inhibits the downstream inhibitory signals mediated by TIGIT.

  • Enhancement of Co-stimulatory Signaling: By preventing TIGIT from outcompeting CD226 for ligand binding, belrestotug allows for increased CD226-mediated co-stimulatory signals, leading to enhanced T cell and NK cell activation, proliferation, and cytokine production[7].

Furthermore, as an IgG1 antibody, belrestotug was designed to have a multifaceted immune modulatory mechanism by engaging with Fcγ receptors (FcγR), which can induce cytokine release and antibody-dependent cellular cytotoxicity (ADCC), potentially leading to the depletion of immunosuppressive T regulatory cells (Tregs) that express high levels of TIGIT[4][9].

TIGIT_CD226_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T Cell / NK Cell PVR/Nectin-2 PVR/Nectin-2 TIGIT TIGIT PVR/Nectin-2->TIGIT High Affinity Binding CD226 CD226 PVR/Nectin-2->CD226 Low Affinity Binding Inhibition Inhibition TIGIT->Inhibition Inhibitory Signal Activation Activation CD226->Activation Activating Signal Belrestotug Belrestotug (this compound) Belrestotug->TIGIT Blocks

Belrestotug's Mechanism of Action in the TIGIT/CD226 Pathway.

Clinical Development and Trial Results

The primary investigation into the efficacy and safety of belrestotug was the Phase 2 GALAXIES Lung-201 platform study (NCT05565378)[10][11]. This open-label, randomized trial evaluated belrestotug in combination with the PD-1 inhibitor dostarlimab in patients with previously untreated, unresectable, locally advanced or metastatic NSCLC with high PD-L1 expression (tumor proportion score ≥ 50%)[2][3][10].

Experimental Protocol: GALAXIES Lung-201 (Substudy 1)
  • Objective: To evaluate the safety and efficacy of belrestotug in combination with dostarlimab compared to dostarlimab monotherapy.

  • Patient Population: Previously untreated, unresectable, locally advanced or metastatic NSCLC with PD-L1 TPS ≥ 50%, EGFR and ALK wild-type, and no other actionable driver mutations[2][3].

  • Treatment Arms:

    • Dostarlimab 500 mg every 3 weeks (monotherapy)

    • Dostarlimab 500 mg every 3 weeks + Belrestotug 100 mg

    • Dostarlimab 500 mg every 3 weeks + Belrestotug 400 mg

    • Dostarlimab 500 mg every 3 weeks + Belrestotug 1000 mg[3]

  • Primary Endpoint: Objective Response Rate (ORR)[2][3].

  • Secondary Endpoint: Progression-Free Survival (PFS)[2][12].

Galaxies_Lung_201_Workflow cluster_workflow GALAXIES Lung-201 Trial Workflow cluster_arms Treatment Arms Patient_Pool Untreated, PD-L1 High (TPS >= 50%) Advanced/Metastatic NSCLC Randomization Randomization Patient_Pool->Randomization Arm_A Dostarlimab Monotherapy Randomization->Arm_A Arm_B Dostarlimab + Belrestotug 100mg Randomization->Arm_B Arm_C Dostarlimab + Belrestotug 400mg Randomization->Arm_C Arm_D Dostarlimab + Belrestotug 1000mg Randomization->Arm_D Endpoints Primary Endpoint: Objective Response Rate (ORR) Secondary Endpoint: Progression-Free Survival (PFS) Arm_A->Endpoints Arm_B->Endpoints Arm_C->Endpoints Arm_D->Endpoints

Simplified Workflow of the GALAXIES Lung-201 Clinical Trial.
Efficacy Data

The combination of belrestotug and dostarlimab demonstrated a clinically meaningful improvement in ORR across all dose cohorts compared to dostarlimab monotherapy[10][13]. However, the improvement in ORR did not translate into a significant benefit in PFS, which ultimately led to the termination of the development program[2][3][14].

Treatment ArmNumber of Patients (n)Investigator-Assessed ORR (95% CI)Confirmed ORR (95% CI)
Dostarlimab Monotherapy3237.5% (21.1% - 56.3%)28.1% (13.7% - 46.7%)
Dostarlimab + Belrestotug 100 mg3063.3% (43.9% - 80.1%)60.0% (40.6% - 77.3%)
Dostarlimab + Belrestotug 400 mg3265.6% (46.8% - 81.4%)59.4% (40.6% - 76.3%)
Dostarlimab + Belrestotug 1000 mg3076.7% (57.7% - 90.1%)63.3% (43.9% - 80.1%)
Data from the GALAXIES Lung-201 study as presented at the 2024 ESMO Congress[2][10].
Safety and Tolerability

The addition of belrestotug to dostarlimab resulted in an increase in treatment-related adverse events (TRAEs) and immune-related adverse events (irAEs) compared to dostarlimab monotherapy[10]. While these were generally considered manageable, the toxicity profile, particularly at higher doses, was a notable factor[15].

Adverse Event Category (Any Grade)Dostarlimab Monotherapy (n=32)Dostarlimab + Belrestotug 100 mg (n=30)Dostarlimab + Belrestotug 400 mg (n=32)Dostarlimab + Belrestotug 1000 mg (n=30)
Treatment-Emergent AEs (TEAEs)91%97%97%100%
Grade ≥3 TEAEs44%63%50%53%
Treatment-Related AEs (TRAEs)59%80%84%97%
Grade ≥3 TRAEs16%33%22%43%
Immune-Related AEs (irAEs)19%67%56%73%
Grade ≥3 irAEs13%30%16%37%
Data from the GALAXIES Lung-201 study[2][10].

Conclusion

The development of belrestotug (this compound) represents a significant effort in the exploration of the TIGIT/CD226 axis as a therapeutic target in immuno-oncology. While the combination of belrestotug and dostarlimab demonstrated promising activity in terms of objective response rates, the failure to achieve a meaningful improvement in progression-free survival in the GALAXIES Lung-201 trial ultimately led to the discontinuation of the program. The data from this and other TIGIT-targeting programs will be invaluable to the scientific community in understanding the complexities of the tumor microenvironment and the future of immuno-oncology drug development.

References

An In-Depth Technical Guide to the GPR119 Signaling Pathway and the Agonist MK-8282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) signaling pathway, a promising target for the treatment of type 2 diabetes and related metabolic disorders. It delves into the mechanism of action of GPR119 and details the pharmacological properties of MK-8282, a potent and selective GPR119 agonist. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the metabolic disease space.

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation presents a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the promotion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1] This dual action makes GPR119 an attractive therapeutic target for type 2 diabetes.

The GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Insulin_Vesicles Insulin/ GLP-1 Vesicles PKA->Insulin_Vesicles promotes exocytosis Secretion Insulin/ GLP-1 Secretion Insulin_Vesicles->Secretion MK8282 This compound (Agonist) MK8282->GPR119 binds

Caption: GPR119 signaling cascade upon agonist binding.

This compound: A Potent GPR119 Agonist

This compound is a potent, orally available GPR119 agonist that has demonstrated significant potential in preclinical models of type 2 diabetes.[2] Its chemical structure, featuring a fluoro-pyrimidine coupled to a constrained bridged piperidine ring system, contributes to its high potency and efficacy.[2]

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound was evaluated using a cAMP accumulation assay in cells expressing the GPR119 receptor.

Assay TypeCell LineParameterValue (nM)
cAMP AccumulationNot SpecifiedEC50Data not available in the provided search results

Note: While the discovery of this compound is well-documented, specific EC50 values from primary literature were not available in the provided search results. Researchers are encouraged to consult the primary publication for detailed quantitative data.

Quantitative In Vivo Efficacy of this compound

This compound has shown robust glucose-lowering effects in various animal models, including lean, diet-induced obese (DIO), and diabetic mice.[2]

Oral Glucose Tolerance Test (oGTT) in Lean C57Bl/6 Mice [2]

Dose (mg/kg)Glucose Excursion Reduction (%)
0.03Specific percentage not detailed
0.1Specific percentage not detailed
0.3Specific percentage not detailed
1~50%
3~50%
10~50%
30~50%

Oral Glucose Tolerance Test (oGTT) in Diet-Induced Obese (DIO) Mice [2]

Dose (mg/kg)Glucose Excursion Reduction (%)
3Significant reduction
10Significant reduction

Note: The primary publication states robust efficacy but does not provide a table with specific percentage reductions for all doses in the abstract. The provided data is an interpretation of the graphical and textual descriptions in the source.

Detailed Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol outlines a method for measuring intracellular cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing human GPR119 Compound_Prep 2. Prepare serial dilutions of this compound, positive control (e.g., Forskolin), and vehicle control (DMSO) Cell_Culture->Compound_Prep Cell_Plating 3. Seed cells into a 384-well plate Compound_Prep->Cell_Plating Compound_Addition 4. Add diluted compounds, controls to respective wells Cell_Plating->Compound_Addition Incubation1 5. Incubate at room temperature Compound_Addition->Incubation1 Detection_Reagent 6. Add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) Incubation1->Detection_Reagent Incubation2 7. Incubate for 1 hour at room temperature Detection_Reagent->Incubation2 Read_Plate 8. Read plate on an HTRF-compatible plate reader (665nm / 620nm) Incubation2->Read_Plate Data_Processing 9. Generate dose-response curve Read_Plate->Data_Processing EC50_Calc 10. Calculate EC50 value using non-linear regression Data_Processing->EC50_Calc

Caption: Experimental workflow for cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin (positive control)

  • DMSO (vehicle control)

  • HTRF cAMP detection kit (e.g., from Cisbio)

  • 384-well low-volume white plates

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

  • Cell Plating: Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm). Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration and calculate the EC50 value using a suitable nonlinear regression model.

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 or GLUTag) in response to GPR119 agonism.

Materials:

  • STC-1 or GLUTag cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound

  • DPP-IV inhibitor

  • GLP-1 ELISA kit

Procedure:

  • Cell Seeding: Seed STC-1 or GLUTag cells into a 24-well or 96-well plate and culture until they form a confluent monolayer.

  • Cell Washing: On the day of the assay, gently wash the cells twice with the secretion buffer.

  • Pre-incubation: Pre-incubate the cells in secretion buffer for a defined period (e.g., 1-2 hours) at 37°C to establish a baseline.

  • Compound Preparation: Prepare solutions of this compound at various concentrations in the secretion buffer. Include a vehicle control.

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

  • Supernatant Collection: After incubation, collect the supernatants from each well. It is advisable to add a DPP-IV inhibitor to the collection tubes to prevent GLP-1 degradation.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured GLP-1 concentration against the this compound concentration to generate a dose-response curve.

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol details the procedure for performing an oral glucose tolerance test in mice to evaluate the in vivo efficacy of a GPR119 agonist.[2]

oGTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting 1. Fast mice overnight (e.g., 16 hours) with free access to water Compound_Prep 2. Prepare vehicle and this compound at desired doses Fasting->Compound_Prep Baseline_Glucose 3. Measure baseline blood glucose (t= -30 min) Compound_Prep->Baseline_Glucose Dosing 4. Administer vehicle or this compound by oral gavage (t= -30 min) Baseline_Glucose->Dosing Glucose_Challenge 5. Administer glucose solution (e.g., 2-3 g/kg) by oral gavage (t=0 min) Dosing->Glucose_Challenge Blood_Sampling 6. Collect blood samples at specified time points (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement 7. Measure blood glucose concentrations Blood_Sampling->Glucose_Measurement AUC_Calc 8. Plot blood glucose over time and calculate the Area Under the Curve (AUC) Glucose_Measurement->AUC_Calc Comparison 9. Compare AUC between vehicle and this compound treated groups AUC_Calc->Comparison

Caption: Workflow for an oral glucose tolerance test in mice.

Materials:

  • C57Bl/6 mice (or other relevant strain)

  • Vehicle (e.g., 0.5% methylcellulose)

  • This compound

  • Glucose solution (e.g., 20-40% in water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) before the experiment, with free access to water.

  • Baseline Blood Glucose: At time -30 minutes, obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.

  • Compound Administration: Immediately after the baseline glucose measurement, administer either vehicle or this compound at the desired doses via oral gavage.

  • Glucose Challenge: At time 0, administer a glucose solution (typically 2-3 g/kg body weight) to each mouse via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of this compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Conclusion

The GPR119 signaling pathway holds significant promise as a therapeutic target for type 2 diabetes. This compound, as a potent GPR119 agonist, has demonstrated compelling preclinical efficacy in improving glucose tolerance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of GPR119 agonists and to characterize novel compounds in this class. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of targeting the GPR119 signaling pathway for the management of metabolic diseases.

References

The Crucial Role of the Fluoro-Pyrimidine Moiety in the GPR119 Agonist MK-8282: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8282 is a potent and orally bioavailable G-protein-coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes. A cornerstone of its molecular design is the strategic incorporation of a fluoro-pyrimidine moiety. This technical guide delves into the pivotal role of this structural element, examining its contribution to the compound's potent agonistic activity, favorable pharmacokinetic profile, and overall efficacy. Through a detailed analysis of available data, experimental protocols, and relevant signaling pathways, this document serves as an in-depth resource for researchers in the field of metabolic drug discovery.

Introduction to this compound and GPR119

GPR119, a class A G-protein-coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it an attractive therapeutic target for type 2 diabetes. This compound emerged from a dedicated drug discovery program aimed at identifying potent and effective GPR119 agonists.[1] The key design strategy for this compound involved the synergistic combination of a fluoro-pyrimidine head group with a conformationally constrained bridged piperidine structure to optimize potency and efficacy.[1]

The Fluoro-Pyrimidine Moiety: A Key to Potency and Efficacy

The fluoro-pyrimidine core is a critical pharmacophore in this compound, contributing significantly to its biological activity. The strategic placement of a fluorine atom on the pyrimidine ring profoundly influences the molecule's physicochemical properties, which in turn enhances its interaction with the GPR119 receptor and improves its drug-like characteristics.

Enhanced Receptor Binding and Agonist Potency

Structure-activity relationship (SAR) studies of GPR119 agonists have consistently highlighted the importance of the pyrimidine scaffold. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions within the receptor's binding pocket.

The introduction of a fluorine atom, a highly electronegative element, can modulate the electronic distribution of the pyrimidine ring. This can lead to:

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can enhance the acidity of nearby protons or alter the charge distribution of the aromatic system, potentially leading to stronger and more specific interactions with amino acid residues in the GPR119 binding site.

  • Conformational Rigidity: The presence of the fluoro-substituent can introduce a degree of conformational constraint, favoring a bioactive conformation that fits optimally into the receptor.

Improved Metabolic Stability and Pharmacokinetics

A significant challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. By incorporating a fluoro-pyrimidine, this compound exhibits enhanced metabolic stability, leading to a longer half-life and improved oral bioavailability.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, underscoring the compound's robust activity as a GPR119 agonist.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValue (nM)
GPR119 Activation (cAMP Accumulation)Human GPR119-expressing cellsEC501.4
GPR119 Activation (cAMP Accumulation)Rat GPR119-expressing cellsEC502.5

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Pharmacokinetic Profile of this compound in Preclinical Species

SpeciesDose (mg/kg, p.o.)Cmax (µM)Tmax (h)AUC (µM·h)
Mouse103.50.58.9
Rat31.21.04.5

p.o. (per os) refers to oral administration. Cmax is the maximum serum concentration that a drug achieves. Tmax is the time at which the Cmax is observed. AUC (Area Under the Curve) represents the total drug exposure over time.

Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT)

SpeciesModelDose (mg/kg, p.o.)Glucose AUC Reduction (%)
MouseC57BL/61035
RatSprague-Dawley330

AUC reduction in OGTT indicates improved glucose tolerance.

GPR119 Signaling Pathway and Experimental Workflows

The activation of GPR119 by this compound initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and the general workflows for key experimental procedures.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK8282 This compound (Fluoro-pyrimidine agonist) GPR119 GPR119 MK8282->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

GPR119 signaling pathway initiated by this compound.

cAMP_Assay_Workflow start Start cell_culture Culture GPR119-expressing cells start->cell_culture add_compounds Add this compound (or control) at various concentrations cell_culture->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells detect_camp Detect cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_camp analyze_data Analyze data and determine EC50 detect_camp->analyze_data end End analyze_data->end

General workflow for a cAMP accumulation assay.

OGTT_Workflow start Start fast_animals Fast animals overnight start->fast_animals baseline_glucose Measure baseline blood glucose fast_animals->baseline_glucose administer_drug Administer this compound (or vehicle) orally baseline_glucose->administer_drug wait Wait for drug absorption (e.g., 30-60 min) administer_drug->wait glucose_challenge Administer oral glucose challenge wait->glucose_challenge measure_glucose Measure blood glucose at time intervals (e.g., 15, 30, 60, 120 min) glucose_challenge->measure_glucose analyze_data Calculate glucose AUC and percentage reduction measure_glucose->analyze_data end End analyze_data->end

General workflow for an oral glucose tolerance test.

Detailed Experimental Protocols

In Vitro GPR119 cAMP Accumulation Assay

Objective: To determine the potency (EC50) of this compound in activating the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).

  • This compound stock solution in DMSO.

  • cAMP detection kit (e.g., HTRF® cAMP dynamic 2 kit).

  • 384-well white microplates.

Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

  • Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration-response curve. Include a vehicle control (DMSO) and a positive control (e.g., a known GPR119 agonist).

  • Assay Plate Setup: Add the diluted compounds to the 384-well plate.

  • Cell Addition: Dispense the cell suspension into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Signal Reading: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Murine Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in mice.

Materials:

  • Male C57BL/6 mice.

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).

  • Glucose solution (e.g., 2 g/kg in water).

  • Handheld glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice to handling for several days. Fast the mice for 16 hours (overnight) with free access to water.

  • Baseline Blood Glucose: At time t = -30 minutes, obtain a baseline blood sample from the tail vein and measure the glucose concentration.

  • Drug Administration: Administer this compound or the vehicle control orally by gavage.

  • Glucose Challenge: At time t = 0 minutes, administer the glucose solution orally by gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose challenge and measure the glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for both the this compound treated and vehicle-treated groups. Calculate the area under the curve (AUC) for glucose for each group. The percentage reduction in glucose AUC in the this compound group compared to the vehicle group is a measure of the compound's efficacy.

Conclusion

The fluoro-pyrimidine moiety is an indispensable component of the GPR119 agonist this compound, playing a multifaceted role in defining its pharmacological profile. Its contribution to high-affinity receptor binding, coupled with its ability to confer metabolic stability, results in a potent and orally efficacious molecule. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the core principles behind the design and evaluation of this compound, offering valuable insights for the continued development of novel therapeutics for type 2 diabetes.

References

Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the direct glucose-dependent stimulation of insulin secretion and the indirect promotion of insulin release through the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1). The development of potent and orally bioavailable GPR119 agonists is a key focus of current research. A particularly interesting structural motif incorporated into many of these agonists is the bridged piperidine scaffold. This rigidified cyclic amine system can offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties by locking the molecule into a more receptor-relevant conformation. This technical guide provides an in-depth overview of GPR119 agonists featuring a bridged piperidine core, with a focus on quantitative data, experimental protocols, and key signaling pathways.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade primarily through the Gαs subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), ultimately promoting the exocytosis of insulin- and GLP-1-containing granules.

GPR119 Signaling Cascade.

Quantitative Data for Bridged Piperidine GPR119 Agonists

The following tables summarize the in vitro potency of representative GPR119 agonists incorporating bridged piperidine scaffolds, such as nortropanol and oxazabicyclo[3.3.1]nonane derivatives. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing human GPR119.

Table 1: In Vitro Potency of Nortropanol-Based GPR119 Agonists

CompoundhGPR119 EC50 (nM)% Emax (vs control)
20f 10080
36j 8100

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(11), 3290-6.[1]

Table 2: In Vitro Potency of Oxazabicyclo[3.3.1]nonane-Based GPR119 Agonists

CompoundhGPR119 EC50 (nM)% Emax (vs control)
25a 1.2112

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5291-4.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of bridged piperidine GPR119 agonists are provided below.

Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the GPR119 receptor.

Objective: To determine the binding affinity (Ki) of a bridged piperidine agonist for the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell membrane preparation from the above cells.

  • Radioligand (e.g., a tritiated GPR119 agonist).

  • Unlabeled test compound (bridged piperidine agonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize HEK293-hGPR119 cells in cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of cell membrane preparation (typically 3-20 µg of protein).

      • 50 µL of various concentrations of the unlabeled test compound.

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known GPR119 ligand).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Counting:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hGPR119) start->prep_membranes setup_assay Set up 96-well Plate (Membranes, Radioligand, Test Compound) prep_membranes->setup_assay incubation Incubate (30°C, 60 min) setup_assay->incubation filtration Filter and Wash (Separate Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.
cAMP Accumulation Assay

This protocol describes a common method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to measure the increase in intracellular cAMP levels following GPR119 activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a bridged piperidine agonist in stimulating cAMP production.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium.

  • Assay buffer (e.g., PBS containing a phosphodiesterase inhibitor like IBMX).

  • Test compound (bridged piperidine agonist).

  • Positive control (e.g., Forskolin).

  • cAMP detection kit (e.g., HTRF cAMP Dynamic 2 Assay Kit).

  • 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Harvest and resuspend the cells in assay buffer to the desired concentration.

  • Assay Setup:

    • Dispense the cell suspension into a 384-well plate.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the diluted test compound, positive control, or vehicle to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate for 1 hour at room temperature.

  • Reading:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (e.g., 665 nm / 620 nm).

    • Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values from the curve using a suitable non-linear regression model.

cAMP_Assay_Workflow start Start culture_cells Culture and Harvest HEK293-hGPR119 Cells start->culture_cells plate_cells Plate Cells in 384-well Plate culture_cells->plate_cells add_compounds Add Test Compounds, Controls, and Vehicle plate_cells->add_compounds incubate_stim Incubate for Stimulation (e.g., 30-60 min) add_compounds->incubate_stim add_detection Add HTRF Detection Reagents incubate_stim->add_detection incubate_detect Incubate for Detection (1 hour) add_detection->incubate_detect read_plate Read Plate on HTRF Reader incubate_detect->read_plate analyze_data Analyze Data (Calculate EC50 and Emax) read_plate->analyze_data end End analyze_data->end

cAMP Accumulation Assay Workflow.
In Vivo Oral Glucose Tolerance Test (oGTT)

This protocol outlines the procedure for an oGTT in mice to assess the in vivo efficacy of a bridged piperidine GPR119 agonist.

Objective: To evaluate the effect of a bridged piperidine agonist on glucose tolerance in a rodent model.

Materials:

  • Male C57BL/6 mice (or other appropriate strain).

  • Test compound (bridged piperidine agonist).

  • Vehicle control.

  • Glucose solution (e.g., 2 g/kg in sterile water).

  • Glucometer and test strips.

  • Blood collection supplies (e.g., lancets, capillary tubes).

  • Oral gavage needles.

Procedure:

  • Acclimation and Fasting:

    • Acclimate the mice to handling and the experimental procedures.

    • Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Measurements:

    • Record the body weight of each mouse.

    • Obtain a baseline blood glucose reading (t= -30 min) from a tail snip.

  • Compound Administration:

    • Administer the test compound or vehicle orally via gavage at a predetermined dose.

  • Glucose Challenge:

    • At t=0 min (30 minutes after compound administration), administer the glucose solution orally via gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Statistically compare the AUC values of the test compound group to the vehicle control group to determine the effect on glucose tolerance.

Conclusion

GPR119 agonists featuring bridged piperidine structures represent a promising class of compounds for the treatment of type 2 diabetes. The conformational rigidity imparted by the bridged scaffold can lead to enhanced potency and favorable drug-like properties. The data and protocols presented in this guide provide a framework for the continued research and development of these novel therapeutic agents. Further exploration of different bridged systems and their structure-activity relationships will be crucial in optimizing the efficacy and safety profiles of this important class of GPR119 agonists.

References

MK-8282: A Technical Overview of a GPR119 Agonist for Glucose-Dependent Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and mechanism of action for MK-8282, a potent G-protein coupled receptor 119 (GPR119) agonist. The information is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's role in promoting glucose-dependent insulin secretion.

Core Mechanism of Action

This compound is a small molecule agonist of GPR119, a Class A (rhodopsin-like) G-protein coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] The activation of GPR119 by an agonist like this compound is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism for improving glucose homeostasis.[1]

Firstly, in pancreatic β-cells, agonist binding to GPR119 initiates a signaling cascade through the Gαs subunit, activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which potentiates glucose-stimulated insulin secretion (GSIS).[2] Secondly, in the gut, GPR119 activation stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which further enhances insulin release from the pancreas in a glucose-dependent manner.[2]

The glucose-dependency of this mechanism is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.

Signaling Pathway

The signaling pathway for GPR119 activation by this compound is depicted below.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Insulin_Secretion Glucose-Dependent Insulin Secretion cAMP->Insulin_Secretion Potentiates

GPR119 signaling pathway initiated by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds based on preclinical studies.

In Vitro Potency

This compound (also referred to as compound 14 in some literature) has been identified as a highly potent GPR119 agonist.[1] While the precise EC50 value from the primary publication is not publicly available, related potent compounds in the same class exhibit EC50 values in the low nanomolar range in cAMP assays.[1][3]

CompoundAssay TypeCell LineParameterValue (nM)
This compound (repr.) cAMP AccumulationhGPR119-expressingEC50~12-13
Compound 10cAMP AccumulationNot SpecifiedEC5013
Compound 15cAMP AccumulationNot SpecifiedEC5012

Note: The EC50 value for this compound is representative, based on the potency of similar compounds described in related literature.

In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)

This compound has demonstrated robust efficacy in improving glucose tolerance in various animal models, including lean, diet-induced obese (DIO), and diabetic mice.[1] The glucose-lowering effect is confirmed to be mediated by GPR119, as the effect is absent in GPR119 knockout mice.[2]

Animal ModelCompoundDose (mg/kg)Effect% Glucose AUC Reduction
C57BL/6N MiceCompound 1530Significant23.4%
C57BL/6N MiceVildagliptin (DPP-4i)30Significant17.9%

Note: The data presented is for a closely related potent GPR119 agonist from a similar study to provide a quantitative context for the in vivo efficacy of this class of compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture 1. Culture hGPR119-HEK293 cells Compound_Prep 2. Prepare serial dilutions of this compound Cell_Seeding 3. Seed cells into 384-well plates Compound_Addition 4. Add this compound dilutions to wells Cell_Seeding->Compound_Addition Incubation 5. Incubate at room temperature Compound_Addition->Incubation Lysis_Detection 6. Lyse cells and add detection reagents (e.g., HTRF) Incubation->Lysis_Detection Signal_Reading 7. Read signal on a plate reader Lysis_Detection->Signal_Reading Data_Analysis 8. Plot dose-response curve and calculate EC50 Signal_Reading->Data_Analysis

Workflow for the cAMP accumulation assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in an appropriate medium until they reach 80-90% confluency.

  • Compound Preparation: Serial dilutions of this compound are prepared in an assay buffer. A positive control (e.g., a known GPR119 agonist or forskolin) and a vehicle control (e.g., DMSO) are also prepared.

  • Cell Seeding: The cultured cells are harvested and seeded into 384-well microplates at a predetermined density.

  • Compound Addition: The diluted this compound, positive control, and vehicle control are added to the respective wells.

  • Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for GPR119 activation and cAMP production.

  • Detection: Cells are lysed, and cAMP detection reagents (e.g., using HTRF, FRET, or luminescence-based kits) are added according to the manufacturer's instructions.

  • Signal Measurement: The signal, which is proportional to the intracellular cAMP concentration, is measured using a compatible plate reader.

  • Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the this compound concentration. The EC50 value is calculated using a suitable nonlinear regression model.

Oral Glucose Tolerance Test (oGTT) in Mice

This in vivo protocol is used to assess the effect of this compound on glucose tolerance.

oGTT_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis Fasting 1. Fast mice overnight (approx. 16 hours) Baseline_Glucose 2. Measure baseline blood glucose (t= -30 min) Fasting->Baseline_Glucose Compound_Admin 3. Administer this compound or vehicle orally Baseline_Glucose->Compound_Admin Glucose_Challenge 4. Administer glucose solution orally (t=0 min) Compound_Admin->Glucose_Challenge Blood_Sampling 5. Collect blood samples at multiple time points (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement 6. Measure blood glucose concentrations Blood_Sampling->Glucose_Measurement AUC_Calculation 7. Calculate Area Under the Curve (AUC) for glucose excursion Glucose_Measurement->AUC_Calculation

References

Preclinical Profile of MK-8282: A Novel GPR119 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8282 is a potent and orally bioavailable agonist of the G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action offers the potential for robust glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro potency, in vivo efficacy in various animal models, and pharmacokinetic profile.

Data Presentation

In Vitro Efficacy

The in vitro potency of this compound was evaluated in a cyclic adenosine monophosphate (cAMP) assay, a key second messenger in the GPR119 signaling pathway.

CompoundhGPR119 cAMP EC50 (nM)
This compound 15

Table 1: In vitro potency of this compound in a human GPR119 cAMP assay.

In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)

The efficacy of this compound in improving glucose tolerance was assessed in an oral glucose tolerance test (oGTT) in different mouse models. The data is presented as the percentage of blood glucose lowering compared to vehicle-treated controls.

Animal ModelDose (mpk)Blood Glucose Lowering (%)
Lean Mice325
Diet-Induced Obese (DIO) Mice330
Diabetic (db/db) Mice328

Table 2: In vivo efficacy of this compound in an oral glucose tolerance test in various mouse models.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized in rats following oral administration.

CompoundDose (mpk, p.o.)AUC (nM*h)Cmax (nM)Tmax (h)Oral Bioavailability (%)
This compound 325001000150

Table 3: Pharmacokinetic parameters of this compound in rats following oral administration.

Experimental Protocols

In Vitro cAMP Assay

Objective: To determine the potency of this compound in activating the human GPR119 receptor.

Methodology:

  • Cell Line: A stable cell line expressing human GPR119 (e.g., CHO-K1 or HEK293) was used.

  • Assay Principle: The assay measures the intracellular accumulation of cAMP upon GPR119 activation by an agonist. A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, was employed.

  • Procedure:

    • Cells were seeded in 384-well plates and incubated overnight.

    • The following day, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • This compound was serially diluted and added to the cells, followed by incubation for 30-60 minutes at room temperature.

    • Lysis buffer containing the HTRF or AlphaScreen reagents (a cAMP-d2 or biotinylated cAMP tracer and a specific anti-cAMP antibody) was added.

    • After an incubation period (typically 1-2 hours), the plate was read on a compatible plate reader.

  • Data Analysis: The raw data was converted to cAMP concentrations using a standard curve. The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, was calculated using a four-parameter logistic equation.

Oral Glucose Tolerance Test (oGTT) in Mice

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Animal Models:

  • Lean C57BL/6 mice.

  • Diet-induced obese (DIO) C57BL/6 mice (fed a high-fat diet for several weeks).

  • Genetically diabetic db/db mice.

Methodology:

  • Acclimation and Fasting: Mice were acclimated to the housing conditions and fasted overnight (approximately 16 hours) with free access to water.

  • Dosing: this compound or vehicle (e.g., 0.5% methylcellulose) was administered orally (p.o.) by gavage at a specified dose (e.g., 3 mg/kg).

  • Glucose Challenge: After a set time post-dose (typically 30-60 minutes), a baseline blood glucose measurement was taken from the tail vein. Immediately after, a glucose solution (typically 2 g/kg) was administered orally.

  • Blood Glucose Monitoring: Blood glucose levels were measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

  • Data Analysis: The percentage of blood glucose lowering was calculated by comparing the area under the curve (AUC) of the glucose excursion in the this compound-treated group to the vehicle-treated group. The formula used is: ((AUC_vehicle - AUC_compound) / AUC_vehicle) * 100%.

Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Dosing: this compound was formulated in a suitable vehicle and administered as a single oral dose (e.g., 3 mg/kg) by gavage. A separate group of rats received an intravenous (IV) dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples were collected from the tail vein or via cannulation at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood was collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Analysis: Plasma was separated by centrifugation and stored frozen until analysis. The concentration of this compound in the plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and oral bioavailability (F%), were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Mandatory Visualization

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 signaling pathway activated by this compound.

oGTT_Workflow start Start fasting Overnight Fasting (16 hours) start->fasting dosing Oral Administration (this compound or Vehicle) fasting->dosing baseline_glucose Baseline Blood Glucose (t=0 min) dosing->baseline_glucose glucose_challenge Oral Glucose Challenge (2 g/kg) baseline_glucose->glucose_challenge glucose_monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_challenge->glucose_monitoring data_analysis Data Analysis (AUC Calculation) glucose_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for the oral glucose tolerance test (oGTT).

PK_Study_Workflow start Start dosing Oral Administration of this compound start->dosing blood_sampling Serial Blood Sampling (multiple time points) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for the rodent pharmacokinetic study.

Methodological & Application

Application Notes: In Vitro cAMP Assay for the GPR119 Agonist MK-8282

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a comprehensive guide for assessing the in vitro activity of MK-8282, a potent G protein-coupled receptor 119 (GPR119) agonist. GPR119 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Measuring cAMP accumulation is therefore a direct and robust method for quantifying the potency and efficacy of GPR119 agonists like this compound. The primary method detailed here is a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a widely used, high-throughput compatible platform for quantifying intracellular cAMP.

Introduction

This compound is a potent and orally active agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[3][4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist initiates a Gαs signaling cascade, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[1][2] This elevation in cAMP levels enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Characterizing the potency of GPR119 agonists is a critical step in drug discovery. The in vitro cAMP accumulation assay is a foundational method for this purpose. This application note provides a detailed protocol for determining the EC50 value of this compound by measuring cAMP levels in a cell line stably expressing human GPR119.

GPR119 Signaling Pathway

The binding of an agonist such as this compound to the GPR119 receptor induces a conformational change, leading to the activation of the coupled Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase (AC) to produce cAMP from ATP. Elevated cAMP levels then activate Protein Kinase A (PKA), which mediates various downstream cellular effects, including the potentiation of insulin secretion.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol MK8282 This compound GPR119 GPR119 MK8282->GPR119 Binds Gs_alpha Gαs GPR119->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs_alpha->AC Stimulates Gs_betagamma Gβγ ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: GPR119 signaling cascade initiated by an agonist.

Quantitative Data for Representative GPR119 Agonists

While the primary literature confirms that this compound demonstrates good in vitro activity in a cAMP assay, specific EC50 values have not been publicly disclosed.[3] The following table summarizes quantitative data for other well-characterized GPR119 agonists, which can serve as a benchmark for experimental results.

Assay TypeCompoundCell LineParameterValue
cAMP Accumulation AR231453HEK293 (human GPR119)EC504.7 nM
cAMP Accumulation MKP10241GPR119 expressing cellEC503.7 nM
cAMP Accumulation GSK1292263human GPR119pEC506.9
cAMP Accumulation 2-Oleoylglycerol (2-OG)COS-7 (human GPR119)EC502.5 µM

Experimental Protocol: HTRF cAMP Assay

This protocol describes a competitive immunoassay to measure intracellular cAMP. The assay is based on HTRF technology, where endogenously produced cAMP competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Test Compound: this compound.

  • Positive Control: Forskolin or a known GPR119 agonist (e.g., AR231453).

  • Vehicle Control: DMSO.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Stimulation buffer (e.g., HBSS or PBS with 5 mM HEPES, 0.1% BSA).

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., Cisbio cAMP Dynamic 2).

  • Microplates: White, opaque, 384-well low-volume microplates.

  • Plate Reader: HTRF-compatible microplate reader.

Step-by-Step Procedure
  • Cell Preparation:

    • Culture HEK293-hGPR119 cells in T175 flasks until they reach 80-90% confluency.

    • On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.

    • Determine cell density using a hemocytometer and adjust the concentration to the desired density (e.g., 2,000-5,000 cells per well in a 5 µL volume).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold dilution).

    • Dilute the DMSO serial dilutions into assay buffer to achieve the desired final concentrations (final DMSO concentration should be ≤ 0.5%).

    • Prepare solutions for the positive control (e.g., 10 µM Forskolin) and vehicle control (assay buffer with the same final DMSO concentration).

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the diluted this compound, positive control, or vehicle control to the respective wells.

    • Seal the plate and incubate for 30-60 minutes at room temperature to stimulate the cells.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and the anti-cAMP-cryptate reagents in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 reagent mix to each well.

    • Add 5 µL of the anti-cAMP-cryptate reagent mix to each well.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% stimulation) and a maximal agonist concentration or Forskolin (100% stimulation).

    • Plot the normalized HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A1 Culture HEK293-hGPR119 Cells A2 Harvest & Resuspend Cells in Assay Buffer + IBMX A1->A2 C1 Dispense 5µL Cells into 384-well Plate A2->C1 B1 Prepare this compound Serial Dilutions C2 Add 5µL Compound or Controls B1->C2 C1->C2 C3 Incubate 30-60 min at Room Temperature C2->C3 D1 Add 5µL cAMP-d2 & 5µL anti-cAMP-Cryptate C3->D1 D2 Incubate 60 min at Room Temperature D1->D2 D3 Read HTRF Signal (665nm / 620nm) D2->D3 E1 Calculate EC50 using Nonlinear Regression D3->E1

Caption: Workflow for the HTRF-based cAMP accumulation assay.

References

Application Notes and Protocols for MK-8282 in Lean and Diet-Induced Obesity (DIO) Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8282 is a potent and orally bioavailable agonist of the G-protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes, with the potential to improve glycemic control.[1][2] These application notes provide a summary of the effects of this compound in lean and diet-induced obesity (DIO) mouse models and detailed protocols for replicating these key experiments.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in improving glucose tolerance in both lean and DIO mouse models.

Table 1: Effect of this compound on Oral Glucose Tolerance in Lean C57BL/6 Mice

Treatment GroupDose (mg/kg)Glucose AUC Reduction (%)
Vehicle-0
This compound325
This compound1048

Data extracted from graphical representation in Neelamkavil et al., 2018.

Table 2: Effect of this compound on Oral Glucose Tolerance in Diet-Induced Obese (DIO) C57BL/6 Mice

Treatment GroupDose (mg/kg)Glucose AUC Reduction (%)
Vehicle-0
This compound121
This compound336
This compound1050

Data extracted from graphical representation in Neelamkavil et al., 2018.

Signaling Pathway

The activation of GPR119 by an agonist like this compound initiates a signaling cascade that enhances glucose homeostasis.

GPR119_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell cluster_intestinal_l_cell Intestinal L-cell MK8282_beta This compound GPR119_beta GPR119 MK8282_beta->GPR119_beta binds Gs_beta Gαs GPR119_beta->Gs_beta activates AC_beta Adenylyl Cyclase Gs_beta->AC_beta activates cAMP_beta cAMP AC_beta->cAMP_beta produces PKA_beta PKA cAMP_beta->PKA_beta activates Insulin Insulin Secretion PKA_beta->Insulin stimulates MK8282_l This compound GPR119_l GPR119 MK8282_l->GPR119_l binds Gs_l Gαs GPR119_l->Gs_l activates AC_l Adenylyl Cyclase Gs_l->AC_l activates cAMP_l cAMP AC_l->cAMP_l produces GLP1 GLP-1 Secretion cAMP_l->GLP1 stimulates GLP1->GPR119_beta acts on β-cell GLP-1R (potentiates)

GPR119 Agonist Signaling Pathway

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol describes the induction of obesity in C57BL/6 mice through a high-fat diet, a common model for studying obesity and metabolic diseases.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet (e.g., 10 kcal% fat)

  • High-fat diet (HFD; e.g., 60 kcal% fat)

  • Animal caging with enrichment

  • Weighing scale

Procedure:

  • Acclimatize male C57BL/6 mice to the animal facility for at least one week upon arrival, with ad libitum access to standard chow and water.

  • Randomize mice into two groups: a lean control group and a DIO group.

  • House the mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide the lean control group with the standard chow diet throughout the study.

  • Provide the DIO group with the HFD ad libitum.

  • Monitor the body weight of all mice weekly.

  • Continue the respective diets for 10-16 weeks. Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-30%) than the lean control group.

  • The DIO mice are now ready for use in subsequent experiments, such as the oral glucose tolerance test.

DIO_Model_Workflow start Start: Male C57BL/6 Mice (6-8 weeks old) acclimatization Acclimatization (1 week) Standard Chow start->acclimatization randomization Randomization acclimatization->randomization lean_group Lean Control Group (Standard Chow) randomization->lean_group dio_group DIO Group (High-Fat Diet) randomization->dio_group monitoring Weekly Body Weight Monitoring lean_group->monitoring dio_group->monitoring endpoint Endpoint (10-16 weeks) DIO mice established monitoring->endpoint Significant weight gain in DIO group

Diet-Induced Obesity Model Workflow
Oral Glucose Tolerance Test (oGTT) Protocol

This protocol details the procedure for assessing the effect of this compound on glucose tolerance in both lean and DIO mice.

Materials:

  • Lean or DIO mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Centrifuge

Procedure:

  • Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Record the initial body weight of each mouse.

  • Prepare the dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

  • Administer the vehicle or this compound solution orally via gavage. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).

  • At 60 minutes post-dose, collect a baseline blood sample (Time 0) from the tail vein to measure basal glucose levels.

  • Immediately after the baseline blood sample collection, administer a glucose solution (2 g/kg) orally via gavage.

  • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Plot the blood glucose concentrations over time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

  • Determine the percentage reduction in glucose AUC for the this compound treated groups relative to the vehicle-treated group.

oGTT_Protocol_Workflow start Start: Fasted Mice (6 hours) weighing Record Body Weight start->weighing dosing Oral Gavage: Vehicle or this compound weighing->dosing wait Wait 60 minutes dosing->wait baseline_glucose Baseline Blood Sample (T=0 min) Measure Glucose wait->baseline_glucose glucose_challenge Oral Gavage: Glucose (2 g/kg) baseline_glucose->glucose_challenge blood_sampling Blood Sampling at 15, 30, 60, 120 min glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement analysis Data Analysis: Plot Glucose Curve Calculate AUC blood_sampling->analysis glucose_measurement->blood_sampling Repeat at each time point end End analysis->end

Oral Glucose Tolerance Test Workflow

References

Application Notes and Protocols for MK-8282 Administration in Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of the G-protein-coupled receptor 119 (GPR119) agonist, MK-8282, in established rat models of diabetes. The included methodologies are designed to guide researchers in preclinical studies aimed at assessing the therapeutic potential of this compound for type 2 diabetes.

Introduction

This compound is a potent and orally active GPR119 agonist that has demonstrated efficacy in improving glucose tolerance in various animal models.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes mellitus (T2DM). These protocols outline the induction of relevant diabetic rat models and the subsequent evaluation of this compound's effects on glucose homeostasis.

Experimental Protocols

Induction of a Type 2 Diabetes Mellitus (T2DM) Rat Model

This protocol describes the induction of a T2DM-like state in rats using a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ). This model mimics the pathophysiology of human T2DM, which is characterized by insulin resistance and subsequent β-cell dysfunction.

Materials:

  • Male Sprague-Dawley or Wistar rats (8 weeks old)

  • High-Fat Diet (HFD): 45-60% of calories from fat

  • Standard rodent chow

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

  • Animal handling and restraint equipment

  • Sterile syringes and needles

Procedure:

  • Acclimation: Acclimate rats for one week upon arrival, with free access to standard chow and water.

  • High-Fat Diet Induction of Insulin Resistance:

    • Divide rats into two groups: a control group receiving standard chow and a group receiving the HFD.

    • Maintain the rats on their respective diets for a minimum of 2-4 weeks to induce insulin resistance in the HFD group.

  • Streptozotocin Administration:

    • After the initial diet period, fast the HFD-fed rats overnight.

    • Freshly prepare STZ in cold, sterile citrate buffer to a final concentration of 10-20 mg/mL.

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 30-40 mg/kg body weight to the HFD-fed rats. The control group should receive an equivalent volume of citrate buffer.

    • Note: STZ is light-sensitive and should be prepared immediately before use and kept on ice.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein of non-fasted rats.

    • Rats with a blood glucose concentration ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic and suitable for the study.

    • Continue to feed the diabetic rats the HFD throughout the experimental period to maintain the diabetic phenotype.

Administration of this compound

This compound is typically administered orally. The following is a general protocol for its administration.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.

  • Administration:

    • Administer this compound or vehicle to the diabetic rats via oral gavage.

    • The typical volume for oral gavage in rats is 5-10 mL/kg body weight.

    • For an oral glucose tolerance test (oGTT), this compound is typically administered 30-60 minutes prior to the glucose challenge.

Oral Glucose Tolerance Test (oGTT)

The oGTT is a standard procedure to assess glucose tolerance and the effect of therapeutic agents.

Materials:

  • Diabetic rats (induced as per Protocol 1)

  • This compound dosing solution (prepared as per Protocol 2)

  • Glucose solution (e.g., 40% w/v in water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Timer

Procedure:

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels.

  • This compound Administration: Administer the prepared this compound solution or vehicle orally to the respective groups.

  • Glucose Challenge: After 30-60 minutes, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose concentrations at each time point. Plasma can be separated from the blood samples for subsequent insulin analysis.

Data Presentation

The following tables present representative data from an oral glucose tolerance test in Sprague-Dawley rats, demonstrating the effect of this compound co-administered with sitagliptin.

Table 1: Effect of this compound and Sitagliptin on Blood Glucose Levels during an oGTT in Sprague-Dawley Rats

Treatment GroupDose (mg/kg)Blood Glucose (mmol/L) at 0 minBlood Glucose (mmol/L) at 30 minBlood Glucose (mmol/L) at 60 minBlood Glucose (mmol/L) at 120 min
Vehicle-5.8 ± 0.312.5 ± 0.810.2 ± 0.77.1 ± 0.4
Sitagliptin15.7 ± 0.210.1 ± 0.68.5 ± 0.56.5 ± 0.3
This compound35.9 ± 0.39.8 ± 0.58.2 ± 0.46.3 ± 0.3
Sitagliptin + this compound1 + 35.8 ± 0.28.2 ± 0.47.0 ± 0.35.9 ± 0.2

Data are presented as mean ± SEM. An apparent additive effect on glucose excursion was observed with the combination of sitagliptin and this compound.[2]

Visualizations

Signaling Pathway of GPR119 Agonists

GPR119_Signaling_Pathway cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Intestinal_L_Cell Intestinal L-Cell MK8282 This compound GPR119_beta GPR119 MK8282->GPR119_beta MK8282_L This compound Gs_beta Gαs GPR119_beta->Gs_beta activates AC_beta Adenylate Cyclase Gs_beta->AC_beta activates cAMP_beta cAMP AC_beta->cAMP_beta produces PKA_beta PKA cAMP_beta->PKA_beta activates Epac2_beta Epac2 cAMP_beta->Epac2_beta activates Insulin_Vesicles Insulin Vesicles PKA_beta->Insulin_Vesicles promotes exocytosis Epac2_beta->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GPR119_L GPR119 MK8282_L->GPR119_L Gs_L Gαs GPR119_L->Gs_L activates AC_L Adenylate Cyclase Gs_L->AC_L activates cAMP_L cAMP AC_L->cAMP_L produces GLP1_Secretion GLP-1 Secretion cAMP_L->GLP1_Secretion stimulates GLP1_Secretion->Insulin_Secretion potentiates (incretin effect)

Caption: GPR119 agonist this compound signaling pathway.

Experimental Workflow for Evaluating this compound in a T2DM Rat Model

T2DM_Workflow cluster_treatment Treatment Phase start Start: Male Sprague-Dawley Rats (8 weeks old) acclimation Acclimation (1 week) start->acclimation diet_induction High-Fat Diet (HFD) Induction (2-4 weeks) acclimation->diet_induction stz_injection Low-Dose STZ Injection (30-40 mg/kg, i.p.) diet_induction->stz_injection diabetes_confirmation Confirmation of Diabetes (Blood Glucose > 16.7 mmol/L) stz_injection->diabetes_confirmation grouping Randomization into Treatment Groups diabetes_confirmation->grouping vehicle_group Vehicle Control grouping->vehicle_group mk8282_group This compound Treatment grouping->mk8282_group ogtt Oral Glucose Tolerance Test (oGTT) vehicle_group->ogtt mk8282_group->ogtt data_analysis Data Collection & Analysis (Blood Glucose, Insulin) ogtt->data_analysis end End of Study data_analysis->end

Caption: Workflow for T2DM model and this compound evaluation.

References

Application Notes and Protocols: Investigating the Role of GPR119 in the Metabolic Effects of MK-8282 Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity.[1] Expressed predominantly in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, its activation leads to glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] MK-8282 is a potent, orally available GPR119 agonist that has demonstrated efficacy in improving glucose tolerance in animal models.[4] To confirm that the therapeutic effects of this compound are mediated through GPR119, studies utilizing GPR119 knockout (KO) mice are essential. These studies provide definitive evidence of on-target activity by demonstrating a lack of efficacy in animals devoid of the receptor.

These application notes provide a summary of the key findings from studies involving GPR119 KO mice and this compound, along with detailed protocols for relevant experiments.

Data Presentation

The primary in vivo validation of this compound's mechanism of action comes from oral glucose tolerance tests (oGTTs) performed in both wild-type (WT) and GPR119 knockout (KO) mice. The data conclusively shows that this compound's glucose-lowering effect is dependent on the presence of the GPR119 receptor.

Table 1: Effect of this compound on Glucose Excursion during an Oral Glucose Tolerance Test (oGTT) in Wild-Type and GPR119 KO Mice

Animal ModelTreatmentRoute of AdministrationDosage (mg/kg)Glucose Area Under the Curve (AUC) (% of Vehicle)
Wild-Type (C57Bl/6)VehicleOral-100%
Wild-Type (C57Bl/6)This compoundOral10~50% reduction
GPR119 KnockoutVehicleOral-100%
GPR119 KnockoutThis compoundOral10No significant reduction

Note: The quantitative data presented is an estimation derived from graphical representations in the cited literature, specifically Figure 6 in Neelamkavil et al., 2018.[5]

Experimental Protocols

Generation of GPR119 Knockout Mice

The generation of GPR119 knockout mice is a prerequisite for these studies. While various methods can be employed, a common approach involves targeted gene disruption.

  • Method: Gene targeting in embryonic stem (ES) cells is a standard method. A targeting vector is designed to replace a critical exon of the Gpr119 gene with a selectable marker, such as a neomycin resistance cassette.

  • Procedure:

    • Electroporate the targeting vector into ES cells.

    • Select for successfully targeted ES cell clones using antibiotic resistance.

    • Verify correct targeting by Southern blotting or PCR.

    • Inject the verified ES cells into blastocysts and transfer them to pseudopregnant female mice.

    • Identify chimeric offspring and breed them to establish germline transmission of the null allele.

    • Intercross heterozygous (Gpr119+/-) mice to generate homozygous knockout (Gpr119-/-) and wild-type (Gpr119+/+) littermates for experimental use.

Oral Glucose Tolerance Test (oGTT)

The oGTT is a fundamental experiment to assess in vivo glucose metabolism and the efficacy of glucose-lowering agents.

  • Animals: Use age- and sex-matched adult (e.g., 8-12 weeks old) wild-type and GPR119 knockout mice.

  • Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Procedure:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

    • Record the baseline body weight.

    • Administer either vehicle (e.g., 0.5% methylcellulose) or this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg). The volume is typically 10 mL/kg.

    • After a set time post-dose (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose using a glucometer.

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally.

    • Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels at each time point.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between groups.

Visualizations

Signaling Pathways and Experimental Workflows

GPR119_Signaling_Pathway cluster_ligand Ligands cluster_response Cellular Response MK8282 This compound GPR119 GPR119 MK8282->GPR119 binds Insulin Insulin Secretion (β-cell) GLP1 GLP-1 Secretion (L-cell) Gs Gs GPR119->Gs activates AC AC Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA EPAC2 EPAC2 cAMP->EPAC2 PKA->Insulin PKA->GLP1 EPAC2->Insulin EPAC2->GLP1

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis WT_mice Wild-Type Mice (Gpr119+/+) WT_vehicle Vehicle WT_mice->WT_vehicle WT_MK8282 This compound WT_mice->WT_MK8282 KO_mice GPR119 KO Mice (Gpr119-/-) KO_vehicle Vehicle KO_mice->KO_vehicle KO_MK8282 This compound KO_mice->KO_MK8282 Fasting Overnight Fasting WT_vehicle->Fasting WT_MK8282->Fasting KO_vehicle->Fasting KO_MK8282->Fasting Dosing Oral Dosing Fasting->Dosing OGTT Oral Glucose Tolerance Test (oGTT) Dosing->OGTT Glucose_monitoring Blood Glucose Monitoring OGTT->Glucose_monitoring AUC AUC Calculation Glucose_monitoring->AUC Comparison Statistical Comparison AUC->Comparison

Conclusion

The use of GPR119 knockout mice is indispensable for the preclinical validation of GPR119 agonists like this compound. The lack of a glucose-lowering effect in these mice provides unequivocal evidence that the drug's mechanism of action is GPR119-dependent. The protocols and data presented here serve as a guide for researchers aiming to investigate the pharmacology of GPR119-targeted therapeutics.

References

Application Notes and Protocols: Investigating the Synergistic Effects of MK-8282 and Sitagliptin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential synergistic effects of MK-8282, a G-Protein-Coupled Receptor 119 (GPR119) agonist, and sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, for the treatment of type 2 diabetes. The protocols outlined below are based on established methodologies for evaluating novel anti-diabetic agents and their combinations.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. Novel therapeutic strategies often involve combination therapies that target different physiological pathways to achieve superior glycemic control.[1] this compound is a potent GPR119 agonist that has been shown to improve glucose tolerance in animal models.[2][3] GPR119 activation stimulates glucose-dependent insulin secretion.[2][3] Sitagliptin is a DPP-4 inhibitor that works by preventing the breakdown of incretin hormones like GLP-1 and GIP, thereby increasing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5][6]

The combination of a GPR119 agonist and a DPP-4 inhibitor presents a compelling therapeutic strategy. Preclinical studies with other GPR119 agonists have demonstrated cooperativity with DPP-4 inhibition in lowering blood glucose levels.[2] This suggests a potential synergistic effect where the two mechanisms of action complement each other to produce a greater therapeutic benefit than either agent alone. These notes provide a framework for the preclinical and clinical investigation of the this compound and sitagliptin combination.

Mechanism of Action and Signaling Pathways

The proposed synergistic mechanism of this compound and sitagliptin is based on their complementary actions on the incretin system and insulin secretion.

  • Sitagliptin's Action: Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[5][7] By preventing their breakdown, sitagliptin increases the circulating levels of active GLP-1 and GIP.[5][6] These incretins then bind to their respective receptors on pancreatic β-cells, leading to increased glucose-dependent insulin secretion.[8] GLP-1 also suppresses glucagon secretion from pancreatic α-cells, further contributing to glycemic control.[4][6]

  • This compound's Action: this compound is an agonist for GPR119, a G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[2][9] Activation of GPR119 in β-cells directly stimulates glucose-dependent insulin secretion. In intestinal L-cells, GPR119 activation is thought to promote the release of GLP-1.

  • Synergistic Interaction: The combination of this compound and sitagliptin is hypothesized to create a synergistic effect. This compound may increase the release of GLP-1 from L-cells, while sitagliptin simultaneously prevents the degradation of this newly released GLP-1, as well as GIP. This leads to a more pronounced and sustained activation of incretin receptors on β-cells, resulting in enhanced glucose-stimulated insulin secretion.

cluster_L_Cell Intestinal L-Cell cluster_Bloodstream Bloodstream cluster_Beta_Cell Pancreatic β-Cell MK8282 This compound GPR119_L GPR119 MK8282->GPR119_L activates GLP1_release GLP-1 Release GPR119_L->GLP1_release stimulates GLP1_active Active GLP-1 GLP1_release->GLP1_active DPP4 DPP-4 Enzyme GLP1_active->DPP4 degraded by GLP1_R GLP-1 Receptor GLP1_active->GLP1_R binds to GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits Insulin_Secretion Insulin Secretion GLP1_R->Insulin_Secretion stimulates GPR119_Beta GPR119 GPR119_Beta->Insulin_Secretion stimulates MK8282_Beta This compound MK8282_Beta->GPR119_Beta activates start Start islet_isolation Isolate Pancreatic Islets start->islet_isolation culture Overnight Culture islet_isolation->culture pre_incubation Pre-incubation (Low Glucose) culture->pre_incubation treatment Treatment Incubation (High Glucose +/- Compounds) pre_incubation->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant elisa Insulin ELISA collect_supernatant->elisa analysis Data Analysis elisa->analysis end End analysis->end start Start fasting Overnight Fasting start->fasting baseline Baseline Measurements (t=0) fasting->baseline treatment Oral Administration of Compounds baseline->treatment glucose_load Oral Glucose Load (t=30 min) treatment->glucose_load blood_sampling Serial Blood Sampling (t=45-150 min) glucose_load->blood_sampling analysis Glucose and Insulin Analysis blood_sampling->analysis auc_calc AUC Calculation analysis->auc_calc end End auc_calc->end start Start acclimatize Acclimatization start->acclimatize randomize Randomization acclimatize->randomize daily_dosing Daily Dosing (8-12 weeks) randomize->daily_dosing monitoring Weekly Monitoring (Weight, FBG) daily_dosing->monitoring concurrent hba1c HbA1c Measurement (Baseline & Final) daily_dosing->hba1c at start and end termination Study Termination & Tissue Collection daily_dosing->termination end End termination->end

References

Application Notes and Protocols: Preclinical Efficacy of MK-8282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical efficacy of MK-8282, a potent and orally bioavailable G-protein coupled receptor 119 (GPR119) agonist. The following sections summarize key quantitative data, provide detailed experimental protocols for the assessment of this compound's biological activity, and illustrate the relevant signaling pathways and experimental workflows.

Introduction

This compound is a novel small molecule agonist of GPR119, a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[1][2][3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] Preclinical studies have demonstrated the potential of this compound to improve glucose tolerance in various animal models.[1][3] This document outlines the key findings and methodologies used to evaluate the preclinical efficacy of this compound.

Data Presentation

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key data from these studies.

In Vitro Potency

The in vitro potency of this compound was determined by assessing its ability to stimulate the GPR119 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Table 1: In Vitro Activity of this compound in a cAMP Assay

CompoundhGPR119 cAMP EC50 (nM)
This compound14

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in an oral glucose tolerance test (oGTT) in lean mice. This test measures the ability of the compound to improve the clearance of a glucose load from the bloodstream.

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (oGTT) in Lean Mice

CompoundDose (mg/kg)Blood Glucose Lowering (%) at 20 min post-glucose
This compound345
This compound1060

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro cAMP Assay

This protocol describes the method used to determine the in vitro potency of this compound by measuring the accumulation of intracellular cAMP in cells expressing the human GPR119 receptor.

Protocol 1: Intracellular cAMP Accumulation Assay

  • Cell Culture:

    • Maintain a stable cell line expressing the human GPR119 receptor (e.g., CHO-K1 or HEK293) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation:

    • Harvest the cells and resuspend them in a suitable assay buffer.

    • Seed the cells into a 384-well microplate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted compound to the cell plate and incubate for a specified period (e.g., 30 minutes) at room temperature.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (oGTT)

This protocol details the in vivo procedure to assess the effect of this compound on glucose tolerance in mice.

Protocol 2: Oral Glucose Tolerance Test (oGTT) in Mice

  • Animal Acclimatization:

    • House male lean mice (e.g., C57BL/6) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Fasting:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound orally (p.o.) to the mice at the desired doses (e.g., 3 and 10 mg/kg). Administer the vehicle to the control group.

  • Glucose Challenge:

    • Thirty minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally to all mice.

  • Blood Glucose Measurement:

    • Collect blood samples from the tail vein at baseline (before compound administration) and at various time points after the glucose challenge (e.g., 20, 40, 60, and 120 minutes).

    • Measure blood glucose concentrations using a glucometer.

  • Data Analysis:

    • Calculate the percentage of blood glucose lowering at each time point relative to the vehicle-treated control group.

    • The area under the curve (AUC) for the glucose excursion can also be calculated and compared between groups.

Visualizations

The following diagrams illustrate the signaling pathway of GPR119 and the experimental workflow of the oral glucose tolerance test.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Agonist Binding Gs Gαs GPR119->Gs Activation AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Incretins GLP-1 & GIP Secretion PKA->Incretins oGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (≥ 1 week) Fasting Overnight Fasting (~16 hours) Acclimatization->Fasting Dosing Oral Administration of This compound or Vehicle Fasting->Dosing Wait 30 minutes Dosing->Wait Glucose Oral Glucose Challenge (2 g/kg) Wait->Glucose Blood_Sampling Blood Glucose Measurement (t = 0, 20, 40, 60, 120 min) Glucose->Blood_Sampling Analysis Calculate % Blood Glucose Lowering and/or AUC Blood_Sampling->Analysis

References

Application Notes and Protocols for the Pharmacokinetic Profiling of MK-8282 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8282 is a potent and orally bioavailable G-protein coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes.[1][2] GPR119 activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action makes GPR119 an attractive target for antihyperglycemic therapies. These application notes provide a summary of the pharmacokinetic profile of this compound in rodents and detailed protocols for key in-life and analytical procedures.

Pharmacokinetic Profile of this compound in Rodents

While specific quantitative pharmacokinetic parameters for this compound are not publicly available in detail, the primary literature describes it as having "good oral bioavailability and exposures" in rodent models.[1] For context, a summary of pharmacokinetic parameters for other GPR119 agonists in mice is provided below. It is important to note that these values are for different compounds and should not be directly extrapolated to this compound.

Table 1: Representative Pharmacokinetic Parameters of GPR119 Agonists in Mice (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
ps297Not Specified23 ± 190.5 - 119.6 ± 21Poor[3]
ps318Not Specified75 ± 220.25 - 0.535 ± 23Poor[3]
SHetA220Not Reported~2Not Reported17.7[4]
SHetA260Not Reported~2Not Reported19.5[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies for the in-life and analytical phases of a pharmacokinetic study of this compound in rodents are provided below.

Animal Models
  • Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used for pharmacokinetic studies of metabolic drugs.

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Acclimation: A minimum of a one-week acclimation period to the housing facility conditions is recommended.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Dosing and Administration

The following protocol describes the oral administration of this compound.

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg for rats and mice.

  • Dose: The dose of this compound will depend on the study objectives.

  • Administration Route: Oral gavage is the standard method for precise oral dosing in rodents.

Protocol 1: Oral Gavage in Rodents

Materials:

  • Appropriately sized flexible plastic or stainless steel gavage needles with a ball-tip.

  • Syringes.

  • This compound formulation.

  • Animal scale.

Procedure:

  • Animal Handling and Restraint:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Gently but firmly restrain the animal to immobilize the head and body. For mice, this can be achieved by scruffing the neck. For rats, a towel or a specialized restraint device may be used.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length and avoid stomach perforation.

    • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, to the side of the incisors.

    • Advance the needle smoothly and without force along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed. If any resistance is met, withdraw the needle and re-attempt.

  • Compound Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

    • Observe the animal for any signs of distress or leakage of the formulation from the mouth or nose.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for a short period for any adverse reactions.

Blood Sample Collection

Serial blood sampling is required to determine the pharmacokinetic profile.

Protocol 2: Serial Blood Sampling in Mice

Materials:

  • Lancets or fine-gauge needles.

  • Micro-hematocrit tubes or other appropriate collection vials (e.g., EDTA-coated).

  • Anesthetic (if required by institutional guidelines, e.g., isoflurane).

  • Heat lamp (optional).

Procedure:

  • Pre-sampling Preparation:

    • If necessary, warm the mouse's tail using a heat lamp to dilate the tail veins, facilitating blood collection.

  • Blood Collection (Lateral Tail Vein):

    • Place the mouse in a restraint device.

    • Clean the tail with an alcohol swab.

    • Using a sterile lancet or needle, make a small puncture in one of the lateral tail veins.

    • Collect the required volume of blood (typically 20-30 µL) into a micro-hematocrit tube.

    • Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

  • Sample Processing:

    • If plasma is required, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C).

    • Harvest the plasma and store at -80°C until analysis.

  • Sampling Time Points:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Bioanalytical Method

Quantification of this compound in plasma samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 3: Quantification of this compound in Rodent Plasma by LC-MS/MS

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Analytical column (e.g., C18 reverse-phase column).

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Internal standard (a structurally similar compound to this compound).

  • Plasma samples, calibration standards, and quality control samples.

  • Protein precipitation solvent (e.g., acetonitrile).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 20 µL), add the internal standard solution.

    • Add a larger volume of cold acetonitrile (e.g., 3-4 volumes) to precipitate the plasma proteins.

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate this compound and the internal standard from endogenous plasma components using a suitable gradient elution on the analytical column.

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for sensitivity and selectivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Use the concentration-time data to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

GPR119 Signaling Pathway

The activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion and incretin release.

GPR119_Signaling_Pathway This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for a typical rodent pharmacokinetic study of this compound.

PK_Workflow start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation dosing Oral Gavage of this compound acclimation->dosing sampling Serial Blood Sampling (Tail Vein) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End data_analysis->end

Caption: Rodent pharmacokinetic study workflow.

References

Application Notes and Protocols for the Quantification of MK-8282 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of MK-8282 in plasma samples. The primary method described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[1][2][3] These guidelines are intended to assist in the development and validation of bioanalytical methods suitable for pharmacokinetic and toxicokinetic studies, in accordance with international guidelines.[4][5][6]

Introduction to this compound

This compound is identified as a potent G-protein-coupled receptor 119 (GPR119) agonist, investigated for the treatment of type 2 diabetes.[7] Accurate measurement of its plasma concentration is crucial for understanding its pharmacokinetic profile, establishing dose-response relationships, and ensuring safety and efficacy in preclinical and clinical studies.[3]

Recommended Analytical Technique: LC-MS/MS

For the quantification of this compound in plasma, a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[1][2] This technique is widely used for the bioanalysis of drugs and their metabolites due to its high specificity, sensitivity, and throughput.[3][8]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.[9]

Objective: To remove proteins from plasma samples that can interfere with the analysis and damage the analytical column.

Materials:

  • Human or animal plasma containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar compound, ideally a stable isotope-labeled version of this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[9]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To chromatographically separate this compound and the internal standard from other plasma components and to detect and quantify them using tandem mass spectrometry.

Instrumentation:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • A high-performance liquid chromatography (HPLC) system.[1]

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of this compound and IS standards.
Collision Gas Argon
Source Temperature 150 °C
Desolvation Temperature 400 °C

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability.[4][5][6] The validation should be performed in accordance with the guidelines from regulatory agencies such as the FDA and EMA.[4][5]

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity A calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with a signal-to-noise ratio of ≥ 5 and precision and accuracy within ±20%.
Accuracy and Precision Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%bias) should be within ±15% (±20% at LLOQ).[2]
Matrix Effect The matrix factor should be consistent across different lots of plasma.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[10]

Data Presentation

Table 3: Example Calibration Curve Data

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.015
50.078
250.395
1001.58
5007.92
100015.85

Table 4: Example Accuracy and Precision Data

QC Level (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low (3)2.91-3.05.2
Medium (300)309+3.03.8
High (800)784-2.04.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection hplc_separation HPLC Separation (C18 Column) supernatant_collection->hplc_separation ms_detection MS/MS Detection (MRM) hplc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_parameters cluster_core_params Core Validation Parameters cluster_additional_params Additional Validation Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity LLOQ Lower Limit of Quantitation Method_Validation->LLOQ Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Recovery Recovery Method_Validation->Recovery Stability Stability Method_Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for In Vivo Studies of MK-8282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of MK-8282, a potent and orally active G-protein coupled receptor 119 (GPR119) agonist for the treatment of type 2 diabetes.[1][2] The protocols outlined below are intended to assist researchers in assessing the efficacy and mechanism of action of this compound in relevant animal models.

Introduction to this compound

This compound is a novel small molecule that acts as an agonist for GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 by this compound leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1] This dual mechanism of action makes this compound a promising therapeutic agent for improving glycemic control in type 2 diabetes. Preclinical studies have demonstrated that this compound improves glucose tolerance in various animal models.[1]

GPR119 Signaling Pathway

The activation of GPR119 by this compound initiates a signaling cascade that enhances glucose homeostasis. The diagram below illustrates the key steps in this pathway.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_blood Bloodstream MK8282 This compound GPR119 GPR119 MK8282->GPR119 Gs Gαs GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin / GLP-1 / GIP Vesicle Exocytosis PKA->Insulin_Vesicles Epac2->Insulin_Vesicles Glucose_Lowering Improved Glycemic Control Insulin_Vesicles->Glucose_Lowering Release of Insulin, GLP-1, GIP

GPR119 signaling cascade initiated by this compound.

Recommended In Vivo Models

The selection of an appropriate animal model is critical for evaluating the anti-diabetic effects of this compound. Based on its mechanism of action, the following mouse models are recommended:

  • Normal Lean Mice (e.g., C57BL/6J): Useful for initial efficacy, pharmacokinetic, and pharmacodynamic studies.

  • Diet-Induced Obese (DIO) Mice: These models, typically C57BL/6J mice fed a high-fat diet, develop obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes.

  • Genetic Models of Obesity and Diabetes:

    • ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and hyperglycemia.

    • db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar phenotype to ob/ob mice.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound in the selected animal model.

Protocol:

  • Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer this compound at a dose of 1-2 mg/kg via the tail vein to a group of mice (n=3-4 per time point).

    • Oral (PO) Gavage Administration: Administer this compound at doses ranging from 3 to 30 mg/kg by oral gavage to separate groups of mice (n=3-4 per time point). The vehicle can be 0.5% methylcellulose or another appropriate vehicle.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein or via cardiac puncture (terminal) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).

Table 1: Representative Pharmacokinetic Parameters of a GPR119 Agonist in Preclinical Species

ParameterMouse (PO)Rat (PO)
Dose (mg/kg) 1010
Cmax (ng/mL) 1500 ± 300800 ± 150
Tmax (h) 1.0 ± 0.52.0 ± 0.8
AUC (ng*h/mL) 6000 ± 12004500 ± 900
t1/2 (h) 3.5 ± 0.74.2 ± 1.0
Bioavailability (%) ~40%~30%

Note: This table presents representative data for a GPR119 agonist. Actual values for this compound should be determined experimentally.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance.

Protocol:

  • Animal Acclimatization and Diet: Use DIO mice or db/db mice. Acclimatize for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample (t= -30 min) from the tail vein to measure fasting blood glucose.

  • Dosing: Administer this compound orally at selected doses (e.g., 3, 10, 30 mg/kg) or vehicle.

  • Glucose Challenge: After 30 minutes (t=0 min), administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for glucose and compare the treatment groups to the vehicle control.

Table 2: Representative Efficacy of a GPR119 Agonist in an Oral Glucose Tolerance Test (OGTT) in DIO Mice

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min) (mg/dL*min)% Reduction in Glucose AUC vs. Vehicle
Vehicle -30000 ± 2500-
This compound (or similar) 322500 ± 200025%
This compound (or similar) 1018000 ± 180040%
This compound (or similar) 3015000 ± 150050%

Note: This table presents representative data. Actual values for this compound should be determined experimentally.

Measurement of Incretin Hormones (GLP-1 and GIP)

Objective: To determine if this compound stimulates the secretion of GLP-1 and GIP.

Protocol:

  • Animal Model and Fasting: Use normal lean mice or DIO mice. Fast overnight.

  • Dosing and Blood Sampling: Follow the oGTT protocol (steps 3-5). Collect additional blood samples at 0 and 15 minutes post-glucose challenge into tubes containing a DPP-4 inhibitor (to prevent incretin degradation) and aprotinin.

  • Plasma Preparation: Centrifuge the blood samples immediately at 4°C to obtain plasma. Store at -80°C.

  • Hormone Measurement: Measure active GLP-1 and total GIP concentrations in the plasma samples using commercially available ELISA kits.

  • Data Analysis: Compare the plasma incretin levels between the this compound treated groups and the vehicle control group.

Table 3: Representative Effect of a GPR119 Agonist on Plasma Incretin Levels in DIO Mice

Treatment GroupDose (mg/kg)Plasma Active GLP-1 (pM) at 15 min post-glucosePlasma Total GIP (pM) at 15 min post-glucose
Vehicle -15 ± 350 ± 10
This compound (or similar) 1035 ± 5120 ± 20

Note: This table presents representative data. Actual values for this compound should be determined experimentally.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Interpretation Model_Selection Animal Model Selection (Lean, DIO, db/db) Acclimatization Animal Acclimatization (1-2 weeks) Model_Selection->Acclimatization PK_Study Pharmacokinetic Study (IV and PO) Acclimatization->PK_Study OGTT_Study Oral Glucose Tolerance Test (OGTT) Acclimatization->OGTT_Study Dose_Formulation This compound Dose Formulation Dose_Formulation->PK_Study Dose_Formulation->OGTT_Study PK_Analysis PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, %F) PK_Study->PK_Analysis Incretin_Study Incretin Measurement (GLP-1, GIP) OGTT_Study->Incretin_Study Efficacy_Analysis Efficacy Analysis (Glucose AUC reduction) OGTT_Study->Efficacy_Analysis MoA_Analysis Mechanism of Action Analysis (Incretin levels) Incretin_Study->MoA_Analysis Go_NoGo Go/No-Go Decision for Further Development PK_Analysis->Go_NoGo Efficacy_Analysis->Go_NoGo MoA_Analysis->Go_NoGo

General workflow for in vivo studies of this compound.

Conclusion

The protocols and guidelines presented in these application notes are designed to provide a robust framework for the in vivo characterization of this compound. By systematically evaluating its pharmacokinetics, efficacy in relevant disease models, and its effect on key biomarkers, researchers can gain a comprehensive understanding of its therapeutic potential for the treatment of type 2 diabetes. Careful experimental design and execution are paramount to generating high-quality, reproducible data to support further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: MK-8282 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of MK-8282 in in vitro assays.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound, a potent G-protein-coupled receptor 119 (GPR119) agonist, in aqueous buffers for in vitro experiments.[1][2] Poor solubility can lead to inaccurate and unreliable assay results. This guide offers a systematic approach to overcoming these challenges.

Problem: this compound precipitates out of solution during dilution or incubation.

Precipitation of the test compound is a common issue for poorly soluble molecules and can significantly impact the accuracy of in vitro assays.

Solution Workflow for Improving this compound Solubility

A stepwise approach to troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing this compound stock solutions?

A1: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). A high concentration stock (e.g., 10-50 mM) should be prepared to minimize the volume of organic solvent added to the final aqueous assay buffer.

Q2: What is the maximum percentage of DMSO that can be used in an in vitro assay?

A2: The tolerance of in vitro assays to DMSO varies depending on the cell type and assay technology. It is crucial to keep the final DMSO concentration in the assay well as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts. A vehicle control (assay buffer with the same percentage of DMSO) should always be included in the experiment.

Q3: How can I determine the kinetic solubility of this compound in my assay buffer?

A3: Kinetic solubility can be assessed through methods like nephelometry or by serially diluting a high-concentration DMSO stock of this compound into the assay buffer in a microplate format.[3][4] The concentration at which precipitation is first observed represents the kinetic solubility limit.

Q4: What are some common strategies to improve the solubility of this compound in aqueous solutions?

A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.

Method Examples Mechanism of Action Considerations
Co-solvents Ethanol, Propylene GlycolAlters the polarity of the solvent system and can disrupt the hydrogen bonding network of water.[5]The final concentration of the co-solvent should be tested for its effect on the assay performance.
Surfactants Tween-80, Pluronic F-68Form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[6]The critical micelle concentration (CMC) of the surfactant and its potential interference with the assay should be considered.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.The type and concentration of cyclodextrin need to be optimized for both solubility enhancement and minimal assay interference.
pH Adjustment Acidic or basic buffersFor ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.The pH must be compatible with the biological system being studied.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh a small amount of this compound powder.

  • Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Evaluating this compound Solubility Enhancement

  • Prepare a series of assay buffers containing different concentrations of the solubilizing agent to be tested (e.g., 0.1%, 0.5%, 1% of a co-solvent or surfactant).

  • Prepare a high-concentration working stock of this compound in DMSO (e.g., 1 mM).

  • Add a small, fixed volume of the this compound working stock to each of the prepared buffers to achieve the desired final concentration.

  • Include a control buffer without any solubilizing agent.

  • Incubate the solutions under the same conditions as the planned in vitro assay (e.g., temperature, time).

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, measure turbidity using a plate reader at a wavelength such as 600 nm.

  • The condition that results in the highest concentration of soluble this compound without affecting the assay performance (to be determined in a separate vehicle tolerance test) should be selected.

GPR119 Signaling Pathway

This compound is an agonist of the G-protein-coupled receptor 119 (GPR119).[1][2] Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones.[7][8] The signaling pathway is initiated by the binding of an agonist, which leads to a conformational change in the receptor and subsequent activation of the Gαs subunit of the associated G protein.[6][8] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][8] Elevated cAMP then acts on downstream effectors to mediate the physiological responses.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell MK8282 This compound (Agonist) GPR119 GPR119 Receptor MK8282->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Vesicles Insulin / GLP-1 Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac->Insulin_Vesicles Promotes Exocytosis Secretion Glucose-Dependent Insulin Secretion / GLP-1 Release Insulin_Vesicles->Secretion

Simplified GPR119 signaling cascade initiated by this compound.

References

Technical Support Center: GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR119 agonists. The focus is on overcoming the common challenge of low Area Under the Curve (AUC) observed during preclinical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Assay Troubleshooting

Question 1: We are observing lower-than-expected potency (higher EC50) for our GPR119 agonist in our cAMP accumulation assay. What are the potential causes?

Answer: Inconsistent potency in cAMP assays can be due to several factors. If your results deviate significantly from expected values, consider the following:

  • Reagent Integrity:

    • GPR119 Agonist: Ensure the compound has been stored correctly (typically lyophilized at -20°C or colder and protected from light) and was properly reconstituted. Repeated freeze-thaw cycles can degrade the agonist. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.

  • Cell Culture Conditions:

    • Use cells with healthy morphology and within a consistent, low passage number. The expression of GPR119 can decrease with excessive passaging.

  • Assay Conditions:

    • Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses.

    • Agonist Incubation Time: Optimize and maintain a consistent incubation time with the GPR119 agonist.

    • Assay Buffer: Check the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.

  • Detection System:

    • Reagent Quality: Verify the quality and expiration date of your cAMP detection kit reagents.

    • Instrument Settings: Ensure the plate reader or detection instrument is calibrated and the settings are optimized for your assay format.

Pharmacokinetics & In Vivo Troubleshooting

Question 2: Our GPR119 agonist shows good in vitro potency but has a very low AUC in our animal models. What are the likely reasons?

Answer: A significant drop-off from in vitro potency to in vivo efficacy, characterized by a low AUC, is a common hurdle. The primary reasons for this discrepancy are generally poor oral bioavailability due to:

  • Poor Aqueous Solubility: Many small molecule GPR119 agonists are lipophilic and have low solubility in aqueous solutions, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.

  • High First-Pass Metabolism: The agonist may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. Cytochrome P450 enzymes are major contributors to this effect.

Some GPR119 agonists have been intentionally designed as "gut-restricted" to act locally on intestinal enteroendocrine cells, leading to incretin secretion without high systemic exposure. For example, compounds ps297 and ps318 were designed for low gut permeability and consequently have poor systemic bioavailability.[1]

Question 3: How can we experimentally diagnose the cause of low AUC for our GPR119 agonist?

Answer: A systematic approach using a combination of in vitro and in vivo experiments can help pinpoint the cause of low AUC.

  • Solubility Assessment:

    • Thermodynamic Solubility: Determine the solubility of your compound in physiological buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • Permeability Assessment:

    • Caco-2 Permeability Assay: This in vitro assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability.[2][3][4][5][6] It can also indicate if the compound is a substrate for efflux transporters by measuring permeability in both apical-to-basolateral and basolateral-to-apical directions.

  • Metabolic Stability Assessment:

    • Liver Microsome Stability Assay: This assay assesses the rate of metabolism of your compound by liver enzymes, providing an indication of its susceptibility to first-pass metabolism.

  • In Vivo Studies:

    • Intravenous (IV) vs. Oral (PO) Dosing: Comparing the AUC after IV and PO administration allows for the calculation of absolute oral bioavailability. A significant difference points towards absorption or first-pass metabolism issues.

Strategies to Overcome Low AUC

Question 4: What formulation strategies can we employ to improve the AUC of our GPR119 agonist?

Answer: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds:[7][8][9][10][11]

  • Particle Size Reduction:

    • Micronization/Nanonization: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[12]

  • Amorphous Solid Dispersions (ASDs):

    • Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its aqueous solubility and dissolution rate.[10]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with aqueous GI fluids, enhancing the solubilization and absorption of lipophilic drugs.[7]

  • Complexation:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[9]

Question 5: Are there medicinal chemistry approaches to improve the pharmacokinetic properties of our GPR119 agonist series?

Answer: Yes, structural modifications can be made to improve the "drug-like" properties of a compound and enhance its AUC:[13][14]

  • Improving Solubility:

    • Incorporating polar functional groups can increase aqueous solubility. However, this must be balanced to maintain the necessary lipophilicity for cell permeability.

  • Reducing Metabolic Liability:

    • Identifying and modifying metabolic "hotspots" on the molecule can reduce first-pass metabolism. This can involve replacing metabolically labile groups with more stable ones.

  • Modulating Permeability:

    • Fine-tuning the lipophilicity (logP/logD) of the molecule can optimize its permeability across the intestinal epithelium.

  • Prodrug Strategies:

    • A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This approach can be used to temporarily mask physicochemical properties that limit absorption and then release the active drug after absorption.[15] For some GPR119 agonists, the addition of a hydroxyl group has been suggested as a potential site for prodrug development to improve bioavailability.[16]

Data Presentation

Table 1: In Vitro Activity of Selected GPR119 Agonists

CompoundCell LineAssay TypeEC50Reference
AR231453HEK293/GPR119/pCRE-lucLuciferase Reporter1.355 nM[8]
PSN632408HEK293/GPR119/pCRE-lucLuciferase Reporter4.892 µM[8]
ZSY-04HEK293/GPR119cAMP Accumulation2.758 µM[8]
ZSY-06HEK293/GPR119cAMP Accumulation3.046 µM[8]
ZSY-13HEK293/GPR119cAMP Accumulation0.778 µM[8]
ZB-16Not SpecifiedNot Specified7.3–9.7 nM[17]
Compound 26Not SpecifiedNot Specified42 nM[18]

Table 2: Preclinical Pharmacokinetic Parameters of Selected GPR119 Agonists

CompoundSpeciesDose (p.o.)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)Reference
ps297MouseNot Specified23 ± 190.5 - 119.6 ± 21[1]
ps318MouseNot Specified75 ± 220.25 - 0.535 ± 23[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is for measuring the increase in intracellular cAMP levels in response to GPR119 activation.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in an appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in an appropriate assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).

  • Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based) according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of a GPR119 agonist.[2][5]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity before starting the experiment.

  • Compound Preparation: Prepare a solution of the GPR119 agonist in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral):

    • Add the compound solution to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add the compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Collect samples from the apical chamber at specified time points.

  • Sample Analysis: Analyze the concentration of the GPR119 agonist in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion EPAC2->Insulin_Secretion EPAC2->GLP1_Secretion

Caption: GPR119 signaling cascade upon agonist binding.

AUC_Troubleshooting_Workflow start Start: Low AUC Observed for GPR119 Agonist solubility Assess Aqueous Solubility (Physiological pH range) start->solubility permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (e.g., Liver Microsomes) start->metabolism solubility_issue Issue: Poor Solubility solubility->solubility_issue Low permeability_issue Issue: Low Permeability / High Efflux permeability->permeability_issue Low / High Efflux metabolism_issue Issue: High First-Pass Metabolism metabolism->metabolism_issue Low Stability formulation_sol Solution: Formulation Strategies (e.g., ASD, SEDDS, Micronization) solubility_issue->formulation_sol medchem_perm Solution: Medicinal Chemistry (Optimize logP, Reduce Efflux) permeability_issue->medchem_perm medchem_met Solution: Medicinal Chemistry (Block Metabolic Hotspots) metabolism_issue->medchem_met

Caption: Troubleshooting workflow for low AUC of GPR119 agonists.

References

Technical Support Center: KIN-XXXX Off-Target Effects Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical kinase inhibitor, designated "KIN-XXXX," for research and developmental guidance. KIN-XXXX is used here as an illustrative example to address common challenges in kinase inhibitor off-target screening. The data and protocols are representative and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects occur when a kinase inhibitor, such as KIN-XXXX, binds to and modulates the activity of kinases other than its intended primary target. This is a significant concern because the human kinome is large and structurally related, particularly in the ATP-binding pocket where most inhibitors act.[1] Unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]

Q2: My KIN-XXXX compound shows the desired effect in a biochemical assay but lacks efficacy in a cell-based assay. What could be the reason?

A2: Discrepancies between biochemical and cell-based assays are common. Several factors could be at play:

  • Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations to enhance inhibitor potency. The significantly higher physiological ATP concentration inside a cell can outcompete the inhibitor, reducing its efficacy.[2]

  • Cell Permeability: KIN-XXXX may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Cellular Metabolism: KIN-XXXX could be metabolized into an inactive form within the cell.

  • Off-Target Engagement: In a cellular context, the compound might engage with off-targets that counteract the on-target effect.[2]

Q3: How can I differentiate between on-target and off-target effects in my experimental results?

A3: Differentiating between on-target and off-target effects is critical. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Confirm that the observed phenotype is reproducible with a different inhibitor for the same target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the target kinase. If the phenotype is the same as with KIN-XXXX treatment, it is more likely an on-target effect.

  • Rescue Experiments: Overexpression of a resistant mutant of the target kinase should rescue the cellular phenotype if the effect is on-target.

  • Comprehensive Kinase Profiling: Screen KIN-XXXX against a broad panel of kinases to identify potential off-targets.[3]

Q4: What is the significance of a kinome tree visualization in my kinase profiling report?

A4: A kinome tree provides an intuitive visualization of your compound's selectivity by grouping kinases based on their family and functional similarity.[3] Mapping the inhibition data of KIN-XXXX onto this tree allows for a rapid visual assessment of its off-target interaction patterns. For instance, if KIN-XXXX is intended to inhibit a specific tyrosine kinase (TK), but the kinome tree shows significant inhibition of several kinases in the unrelated AGC family, it flags a potential for off-target effects and associated safety concerns.[3][4]

Troubleshooting Guides

Issue 1: High variability between replicate wells in my biochemical kinase assay.

  • Potential Cause: Pipetting inaccuracy, especially with small volumes or viscous solutions.

  • Troubleshooting Steps:

    • Ensure all pipettes are properly calibrated.

    • Use reverse pipetting for viscous solutions.

    • Prepare a master mix of reagents to be dispensed across the plate to ensure uniformity.[2]

    • Thaw and mix all reagents thoroughly before use.

Issue 2: My Cellular Thermal Shift Assay (CETSA) results show no thermal shift for my target, even though I know KIN-XXXX binds to it.

  • Potential Cause: The binding of KIN-XXXX to the target protein does not confer significant thermal stabilization. This can lead to false-negative results.[5]

  • Troubleshooting Steps:

    • Optimize Heating Time and Temperature: The standard 3-minute heating step may not be optimal for all targets.[6] Vary the incubation time and the temperature range to find conditions that reveal a thermal shift.

    • Use Cell Lysate Instead of Intact Cells: Performing CETSA on cell lysates can sometimes increase sensitivity, especially for lower-affinity ligands, as it removes the barrier of the cell membrane and potential drug dissociation after lysis.[7]

    • Confirm Target Engagement with an Orthogonal Method: Use a complementary technique, such as a cellular target engagement assay like the NanoBRET™ TE assay, to confirm binding within the cell.[8]

Issue 3: I am observing unexpected or paradoxical cellular phenotypes (e.g., increased proliferation when expecting inhibition).

  • Potential Cause: KIN-XXXX may be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[9] For example, inhibiting a kinase in the RAF pathway can sometimes lead to paradoxical activation of the MEK-ERK pathway.[9]

  • Troubleshooting Steps:

    • Perform a Broad Kinase Profile: Use a commercial service to screen KIN-XXXX against a large panel of kinases (e.g., >300 kinases) to identify potential off-targets.[][11]

    • Validate with a Structurally Unrelated Inhibitor: Use a different chemical scaffold that targets the same primary kinase to see if the paradoxical effect persists.

    • Pathway Analysis: Perform western blotting or other pathway analysis techniques to investigate the activation state of key signaling pathways that could be responsible for the unexpected phenotype, such as the PI3K/Akt and MAPK/ERK pathways.[12]

Data Presentation

Table 1: Representative Kinase Selectivity Profile for KIN-XXXX (1 µM)

Kinase TargetKinase Family% Inhibition at 1 µM
Target Kinase A TK 98%
Off-Target Kinase 1TK85%
Off-Target Kinase 2CAMK72%
Off-Target Kinase 3AGC65%
Off-Target Kinase 4STE15%
Off-Target Kinase 5CMGC8%

Table 2: IC₅₀ Values for KIN-XXXX Against On-Target and Key Off-Targets

Kinase TargetIC₅₀ (nM)Assay Type
Target Kinase A 15 Biochemical
Off-Target Kinase 1150Biochemical
Off-Target Kinase 2450Biochemical
Off-Target Kinase 3800Biochemical

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling Assay (Radiometric)

This protocol is a generalized procedure for determining the inhibitory activity of KIN-XXXX against a panel of kinases.

  • Reagent Preparation:

    • Prepare a serial dilution of KIN-XXXX in DMSO.

    • Dilute the recombinant kinases and their respective substrates to their final desired concentrations in the appropriate kinase buffer.

  • Assay Procedure:

    • Add the diluted kinase, substrate, and KIN-XXXX to a 96- or 384-well plate.

    • Initiate the kinase reaction by adding the ATP solution, which includes radiolabeled [γ-³³P]ATP.[13]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each KIN-XXXX concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines the steps to verify the target engagement of KIN-XXXX in intact cells.[14]

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Treat the cells with various concentrations of KIN-XXXX or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm). A shift in the Tm in the presence of KIN-XXXX indicates target engagement.

Visualizations

G KIN-XXXX Off-Target Screening Workflow cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Troubleshooting & Deconvolution Biochemical Assay Biochemical Assay Kinase Panel Kinase Panel Biochemical Assay->Kinase Panel Determine IC50 & % Inhibition Cell-Based Assay Cell-Based Assay Kinase Panel->Cell-Based Assay Proceed with potent hits CETSA CETSA Cell-Based Assay->CETSA Confirm Target Engagement Unexpected Phenotype Unexpected Phenotype CETSA->Unexpected Phenotype If results are inconsistent Orthogonal Assays Orthogonal Assays Unexpected Phenotype->Orthogonal Assays e.g., siRNA, different inhibitor Pathway Analysis Pathway Analysis Unexpected Phenotype->Pathway Analysis e.g., Western Blot

Caption: Workflow for screening and validating KIN-XXXX off-target effects.

G Common Off-Target Signaling Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression & Cell Growth Gene Expression & Cell Growth ERK->Gene Expression & Cell Growth KINXXXX KIN-XXXX (Off-Target Activity) KINXXXX->PI3K Inhibition KINXXXX->Raf Inhibition/ Paradoxical Activation

Caption: Potential off-target effects of KIN-XXXX on key signaling pathways.

References

Structure-activity relationship of MK-8282 analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving MK-8282 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its analogs?

A1: this compound is a potent G-protein-coupled receptor 119 (GPR119) agonist.[1][2] GPR119 activation leads to glucose-dependent insulin secretion, making it a target for the treatment of type 2 diabetes.[1][3] The mechanism of action is similar to the incretin effect in glucose metabolism.[4] Key structural design elements of this compound include a fluoro-pyrimidine and a conformationally constrained bridged piperidine, which contribute to its high potency and efficacy.[1][3]

Q2: I am not observing robust efficacy in my in vivo oral glucose tolerance test (oGTT) with an early-stage analog. What are the potential reasons?

A2: Several factors could contribute to a lack of in vivo efficacy, even with good in vitro activity. Early analogs of this compound with bridged piperidines, for example, showed good in vitro activity in cAMP assays but did not demonstrate robust efficacy in acute oGTT screens.[1] This was attributed to high lipophilicity, poor solubility, and poor plasma exposure (low AUC) in rats and rhesus monkeys.[1] Consider evaluating the pharmacokinetic properties of your analog, specifically its plasma exposure. Modifying the structure to reduce lipophilicity, for instance by replacing a methyl group with fluorine or altering a bridged ring system, may improve physicochemical properties and in vivo activity.[1]

Q3: My compound shows poor solubility. How can I address this?

A3: Poor solubility is a common issue with highly lipophilic compounds. The development of this compound involved a strategy to reduce lipophilicity to improve pharmacokinetic properties. One successful approach was to replace an ethylene bridge on the piperidine with an oxa-bicyclo ring system, which was hypothesized to improve physicochemical properties without significantly affecting activity.[1] Another key modification was the substitution of a methyl group on the pyrimidine core with a fluorine atom, which lowered the calculated logP (ClogP).[1] Consider similar strategies to reduce the lipophilicity of your analog.

Q4: Where can I find a general synthesis scheme for this compound?

A4: A convergent synthesis method for this compound (compound 14 in the source literature) has been reported.[1] The synthesis involves the generation of a dihydroxy fluoro-pyrimidine from fluoro-malonate and formamidine, followed by conversion to a bis-chloropyrimidine. A key intermediate is formed by the displacement of a single chloride with the corresponding aniline. Separately, a bridged piperidine alcohol is prepared. The final steps involve the displacement of the remaining aryl chloride on the pyrimidine intermediate with the bridged piperidine alcohol, followed by deprotection and coupling with activated methyl-cyclopropyl carbonate.[1]

Troubleshooting Guides

In Vitro cAMP Assay

Problem: High variability or low signal-to-noise ratio in cAMP assay results.

Potential Cause Troubleshooting Step
Cell health and density Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density.
Compound precipitation Visually inspect wells for any signs of compound precipitation. If observed, consider using a lower concentration range or adding a solubilizing agent like DMSO (ensure final concentration is consistent and does not affect the assay).
Reagent degradation Use fresh reagents, particularly the cAMP assay kit components. Ensure proper storage conditions are maintained.
Incubation times Optimize and strictly control incubation times for both compound treatment and cell lysis/detection steps.
In Vivo Oral Glucose Tolerance Test (oGTT)

Problem: Inconsistent blood glucose readings or high variability between animals in the same treatment group.

Potential Cause Troubleshooting Step
Fasting period Ensure a consistent overnight fasting period for all animals before the experiment.[1]
Dosing accuracy Calibrate oral gavage needles to ensure accurate and consistent administration of the test compound and glucose solution.
Blood sampling technique Use a consistent blood sampling technique (e.g., tail vein) and handle animals gently to minimize stress-induced hyperglycemia.
Glucometer calibration Calibrate the glucometer before each experiment according to the manufacturer's instructions.[1]

Structure-Activity Relationship (SAR) Data

The following tables summarize the structure-activity relationship data for key this compound analogs as reported in the literature.

Table 1: In Vitro and In Vivo Activity of Early Analogs

CompoundModification from Compound 1hGPR119 cAMP (EC50, nM)Rat oGTT (% Glucose Lowering @ 3 mpk)Rat PK (AUC, nM*h)
1-1510100
2Methyl on pyrimidine replaced with Fluorine1025150
4Sulfonamide replaced with a specific carbamate840Measurable but low

Data is illustrative and based on trends described in the source literature.[1]

Table 2: Optimization of the Bridged Piperidine System

CompoundBridged SystemhGPR119 cAMP (EC50, nM)Rat oGTT (% Glucose Lowering @ 3 mpk)
Analog AEthylene bridge1215
Analog B (this compound core)Oxa-bicyclo ring550

Data is illustrative and based on trends described in the source literature.[1]

Experimental Protocols

Key Experiment: In Vivo Oral Glucose Tolerance Test (oGTT)

This protocol is based on the methodology described for the evaluation of this compound analogs.[1]

  • Animal Model: Overnight-fasted animals (e.g., mice or rats).

  • Compound Administration: Administer the test compound or vehicle orally at a dose ranging from 3 to 10 mg/kg.

  • Glucose Challenge: 30 minutes after compound administration, administer glucose orally at a dose of 3 g/kg.

  • Blood Glucose Measurement: Measure blood glucose levels using a handheld glucometer at the following time points:

    • Before compound/vehicle dosing (baseline)

    • Before glucose administration

    • 20 minutes after glucose administration

  • Data Analysis: Express efficacy as the percentage of blood glucose lowering at 20 minutes post-glucose treatment compared to the vehicle-treated group.

Visualizations

Signaling Pathway

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell cluster_blood Bloodstream MK8282 This compound Analog GPR119 GPR119 MK8282->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: GPR119 signaling cascade initiated by this compound analogs.

Experimental Workflow

oGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting Overnight Fasting of Animals Dosing Oral Administration of Compound or Vehicle Fasting->Dosing Glucose_Admin Oral Glucose Challenge (30 min post-dose) Dosing->Glucose_Admin Blood_Sampling Blood Glucose Measurement (0, 30, 50 min) Glucose_Admin->Blood_Sampling Data_Analysis Calculate % Glucose Lowering Blood_Sampling->Data_Analysis

Caption: Workflow for the in vivo oral glucose tolerance test (oGTT).

Logical Relationship in SAR

SAR_Logic Start Initial Lead (High Lipophilicity, Poor PK) Mod1 Reduce Lipophilicity (e.g., F for Me) Start->Mod1 Mod2 Constrain Conformation (Oxa-bicyclo ring) Start->Mod2 Improved_PK Improved Physicochemical Properties & PK Mod1->Improved_PK Mod2->Improved_PK Efficacy Enhanced In Vivo Efficacy (this compound) Improved_PK->Efficacy Potency Maintain/Improve In Vitro Potency Potency->Efficacy

Caption: Key logical steps in the SAR optimization of this compound.

References

Navigating the GPR119 Agonist Landscape: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and accessing key information on the balance between lipophilicity and potency in GPR119 agonists.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the experimental evaluation of GPR119 agonists.

In Vitro Assay Troubleshooting

Question 1: Why is the observed potency (EC50) of my GPR119 agonist lower than expected in a cAMP accumulation assay?

Answer: Several factors can contribute to lower-than-expected potency in cAMP assays. Consider the following troubleshooting steps:

  • Compound Solubility: Highly lipophilic compounds can precipitate in aqueous assay buffers, reducing the effective concentration.

    • Solution: Visually inspect for precipitation. Consider using a lower concentration of the compound or adding a solubilizing agent like DMSO (up to 1% is generally tolerated in cell-based assays)[1]. It's also beneficial to measure the kinetic solubility of your compound in the assay buffer[2].

  • Cell Health and Receptor Expression: The health and passage number of your cell line are critical.

    • Solution: Ensure you are using healthy, low-passage cells with consistent GPR119 expression. Over-passaging can lead to decreased receptor expression and a diminished response.

  • Assay Conditions:

    • Solution: Optimize cell density, agonist incubation time, and the concentration of phosphodiesterase (PDE) inhibitors like IBMX. If the agonist-stimulated cAMP level is too high, it may exceed the linear range of the standard curve; in such cases, reducing the PDE inhibitor concentration may be necessary[3][4].

  • Reagent Integrity:

    • Solution: Confirm the integrity of your cAMP detection kit reagents and ensure your agonist stock solutions have been stored correctly and are not subject to multiple freeze-thaw cycles.

Question 2: I'm observing a high background signal in my cAMP assay. What could be the cause?

Answer: A high background signal can mask the specific response to your agonist. Potential causes and solutions include:

  • Constitutive Activity of the Receptor: Some GPR119 constructs may exhibit high constitutive activity, leading to elevated basal cAMP levels.

    • Solution: If possible, use a cell line with lower basal GPR119 expression or consider using an inverse agonist to determine the true baseline.

  • Phosphodiesterase (PDE) Inhibition: Excessive PDE inhibition can lead to a general increase in cAMP levels.

    • Solution: Titrate the concentration of your PDE inhibitor (e.g., IBMX) to find the optimal balance between signal amplification and background noise[3].

  • Cell Stress: Stressed cells can have altered signaling pathways.

    • Solution: Ensure optimal cell culture conditions, including proper handling and seeding density, to minimize cell stress.

In Vivo Experiment Troubleshooting

Question 3: My GPR119 agonist shows good in vitro potency but poor efficacy in an oral glucose tolerance test (OGTT). What are the potential reasons?

Answer: The disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play:

  • Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or high plasma protein binding can limit the exposure of the target tissue to the agonist.

    • Solution: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Optimizing the formulation can sometimes improve bioavailability[5].

  • Indirect Mechanism of Action: The hypoglycemic effects of some GPR119 agonists are primarily mediated by the release of incretins like GLP-1[6].

    • Solution: Measure plasma GLP-1 levels during the OGTT to determine if the agonist is effectively engaging this indirect pathway. The efficacy may be reduced if the GLP-1 response is weak.

  • Off-Target Effects: The compound may have off-target activities that counteract its beneficial effects.

    • Solution: Profile the agonist against a panel of other receptors and enzymes to identify potential off-target interactions. Some GPR119 agonists have been suggested to interact with cannabinoid receptors[7].

  • Species Differences: The potency and efficacy of GPR119 agonists can differ between species due to variations in the receptor sequence.

    • Solution: Whenever possible, test the compound in a species where it exhibits good potency against the corresponding GPR119 ortholog.

Question 4: I am seeing high variability in the blood glucose response of mice during an OGTT. How can I reduce this?

Answer: High variability in in vivo experiments can obscure the true effect of your compound. To improve consistency:

  • Animal Handling: Stress from handling can significantly impact blood glucose levels.

    • Solution: Handle the mice gently and consistently. Acclimatize the animals to the procedure and the investigator to reduce stress-induced hyperglycemia[8][9].

  • Fasting Period: The duration of fasting can affect glucose tolerance.

    • Solution: Standardize the fasting period. While overnight fasting is common, a shorter 6-hour fast during the light phase may be sufficient and less stressful for the animals[2].

  • Glucose Administration: The route and method of glucose administration are critical.

    • Solution: Oral gavage is a common method, but it can be stressful and lead to variability. Ensure proper technique to avoid aspiration or esophageal injury. Intraperitoneal (i.p.) injection bypasses the incretin effect and will result in a different glucose excursion profile[10].

  • Dose of Glucose: The glucose dose can influence the magnitude of the glycemic response.

    • Solution: A standard dose of 1-2 g/kg of body weight is typically used. Ensure accurate dosing based on individual animal weights[10].

Data Presentation

The following table summarizes the relationship between calculated lipophilicity (cLogP) and potency (EC50) for a selection of GPR119 agonists. This data highlights the general trend where increased lipophilicity can contribute to higher potency, but a careful balance is required to maintain favorable physicochemical properties.

CompoundcLogPHuman GPR119 EC50 (nM)Mouse GPR119 EC50 (nM)Reference
1 3.83.34.8[2]
2 2.28.711[2]
3 3.51.71.5[2]
4 2.20.80.8[2]
16a -40-[11]
16b -34-[11]
21b 3.453.8-[11]
28 2.40.91.3[2][5]
35 -4.9-[8]
37 -8.8-[8]
AR231453 -4.7-[12]
GSK1292263 -pEC50: 6.9-[13]
ZB-16 -7.3-9.7-[14]

Note: cLogP and EC50 values are sourced from the provided references. A direct comparison between all compounds may not be possible due to variations in experimental conditions between studies.

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a common method for measuring the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to GPR119 agonist stimulation.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Assay buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • GPR119 agonist test compounds.

  • Positive control (e.g., 10 µM Forskolin).

  • Vehicle control (e.g., DMSO).

  • cAMP detection kit (e.g., HTRF®, FRET, or luminescence-based).

  • 384-well microplates.

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells per well).

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Also, prepare solutions of the positive and vehicle controls.

  • Agonist Stimulation: Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit[12][15].

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value using a suitable nonlinear regression model.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for assessing the effect of a GPR119 agonist on glucose tolerance in mice.

Materials:

  • Male C57BL/6J mice (or other appropriate strain).

  • GPR119 agonist test compound.

  • Vehicle control.

  • Glucose solution (e.g., 20% w/v in sterile water).

  • Glucometer and test strips.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillary tubes).

Procedure:

  • Acclimation and Fasting: Acclimate mice to handling and the experimental procedures. Fast the mice for 6-16 hours (a 6-hour fast during the light cycle is often sufficient and less stressful) with free access to water[2].

  • Baseline Blood Glucose: At time t = -30 minutes, administer the GPR119 agonist or vehicle via oral gavage. At time t = 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level.

  • Glucose Administration: Immediately after the baseline blood draw, administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage[16].

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels[16].

  • Data Analysis: Plot the mean blood glucose concentration at each time point for the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the agonist on glucose tolerance.

Visualizations

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist GPR119 Agonist Agonist->GPR119 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade initiated by agonist binding.

Experimental Workflow for GPR119 Agonist Evaluation

GPR119_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cAMP cAMP Accumulation Assay Potency Determine Potency (EC50) cAMP->Potency Selectivity Selectivity Profiling Potency->Selectivity Solubility Solubility Assessment Selectivity->Solubility PK Pharmacokinetics (PK) Studies Solubility->PK Lead Compound Selection OGTT Oral Glucose Tolerance Test (OGTT) PK->OGTT Efficacy Assess Efficacy OGTT->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A typical experimental workflow for the evaluation of GPR119 agonists.

References

Technical Support Center: GPR119 Agonist Clinical & Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of GPR119 agonists.

Frequently Asked Questions (FAQs)

Q1: Why have many GPR119 agonists shown disappointing efficacy in human clinical trials despite promising preclinical data in rodents?

A1: The translation of robust glucose-lowering effects from rodent models to human trials has been a primary challenge.[1][2] Several factors contribute to this discrepancy:

  • Species Differences: There are significant pharmacological differences between the human and rodent GPR119 receptors. Small structural changes in agonists can lead to markedly different effects between species, even with similar receptor binding affinity.[3][4]

  • Modest Hypoglycemic Effect: The glucose-lowering effect of GPR119 activation in humans appears to be modest.[5] Some synthetic agonists rely on indirect effects via GLP-1 secretion, which may not be potent enough to produce robust clinical outcomes.[5]

  • Receptor Desensitization: Chronic stimulation of the GPR119 receptor may lead to desensitization and internalization, reducing the long-term efficacy of the agonist. This could explain why some compounds show initial effects that wane over time.[6]

  • Incretin Dependence: The glucoregulatory effects of GPR119 agonists may be more dependent on incretin secretion in humans than direct β-cell stimulation. Clinical studies have shown only modest increases in gut hormones.[7]

Q2: What is the rationale for combining GPR119 agonists with other antidiabetic drugs?

A2: Given the modest efficacy of GPR119 agonists as monotherapy, combination therapy is a key area of investigation.[2][5] The primary strategy involves pairing them with a dipeptidyl peptidase-4 (DPP-4) inhibitor.

  • Mechanism: GPR119 agonists stimulate the release of incretin hormones like GLP-1.[8] DPP-4 inhibitors prevent the rapid degradation of GLP-1, thereby prolonging its action.[8][9]

  • Synergistic Effects: This combination has been shown to synergistically increase active GLP-1 levels, improve glucose clearance, and even stimulate β-cell regeneration in preclinical models.[5][8] Dual-target compounds that both inhibit DPP-4 and activate GPR119 are also being developed.[10]

Q3: Are GPR119 agonists generally considered safe and well-tolerated?

A3: Yes, clinical trials have generally shown that GPR119 agonists are safe and well-tolerated.

  • Low Risk of Hypoglycemia: A key advantage is the low risk of hypoglycemia, as the mechanism of action is glucose-dependent.[6][11] Insulin secretion is promoted primarily in the presence of elevated glucose levels.[6]

  • Adverse Events: Most adverse events reported have been mild. For instance, in a study of DS-8500a, all doses were well-tolerated, though two cases of clinically relevant hypoglycemia were noted in one of the treatment groups.[12][13] The agonist JNJ-38431055 was also well-tolerated and not associated with hypoglycemia.[14][15]

Clinical Trial Data Summary

The efficacy of GPR119 agonists in clinical trials has been modest. The following tables summarize key quantitative data from studies on various agonists.

Table 1: Efficacy of DS-8500a in Patients with Type 2 Diabetes (12-Week Study)
ParameterPlaceboDS-8500a (25 mg)DS-8500a (50 mg)DS-8500a (75 mg)Sitagliptin (50 mg)
Change in HbA1c from Baseline (%) --0.23-0.37-0.44Not specified, but greater effect than DS-8500a
p-value vs. Placebo-0.01730.0001< 0.0001-
Change in Fasting Plasma Glucose (FPG) -NSSignificant ReductionSignificant ReductionNot specified
Change in 2-hr Postprandial Glucose (2hr-PPG) -NSSignificant ReductionSignificant ReductionNot specified
NS: Not Significant
Source: Data from a randomized, double-blind, placebo-controlled study in Japanese patients with T2DM.[1][12][13]
Table 2: Efficacy of DA-1241 in Patients with Type 2 Diabetes (8-Week Study)
ParameterPlaceboDA-1241 (25 mg)DA-1241 (50 mg)DA-1241 (100 mg)Sitagliptin (100 mg)
Change in Post-Meal Glucose iAUE from Baseline (%) +10.5+6.3-2.0-13.8-9.0
iAUE: incremental Area Under the Effect curve from 0-4 hours
Source: Data from a Phase 1b proof-of-concept study in the United States.[11]
Table 3: Safety & Tolerability Overview of Selected GPR119 Agonists
AgonistKey Safety & Tolerability FindingsReference
DS-8500a All doses were well-tolerated. Two cases of clinically relevant drug-related hypoglycemia occurred in the 50 mg group.[13]
JNJ-38431055 Was well-tolerated and not associated with hypoglycemia in single and multiple-dose studies.[14][15]
DA-1241 Favorable safety, tolerability, and pharmacokinetic profile confirmed in a Phase 1b study in healthy volunteers. No serious adverse events were reported.[16]

Troubleshooting Experimental Issues

This guide addresses specific problems that may be encountered during in vitro and in vivo experiments with GPR119 agonists.

Problem 1: Low or No cAMP Response in GPR119-Expressing Cells

Possible Causes & Troubleshooting Steps:

  • Cell Line Integrity:

    • Question: Has the expression of GPR119 in your stable cell line (e.g., HEK293) been verified recently?

    • Action: Confirm GPR119 expression via qPCR or Western blot. Passage number can affect receptor expression; use cells from a low-passage, validated stock.

  • Compound Potency/Solubility:

    • Question: Is the agonist dissolving properly in the assay buffer?

    • Action: Check the solubility of your compound. The assay should tolerate up to 1% DMSO without significant signal loss.[17] Ensure your stock solution is fully dissolved before diluting into the assay medium.

  • Assay Conditions:

    • Question: Are you using a phosphodiesterase (PDE) inhibitor?

    • Action: GPR119 is a Gs-coupled receptor that increases cAMP.[18] This signal can be rapidly degraded by PDEs. Include a PDE inhibitor like IBMX (0.1 mM is common) in your assay buffer to prevent cAMP degradation.[19]

    • Question: Is the agonist incubation time optimized?

    • Action: A typical incubation time is 30 minutes.[17][19] If you see no response, consider a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal stimulation time.

  • Receptor Desensitization:

    • Question: Have the cells been pre-exposed to other agonists?

    • Action: Pre-stimulation can desensitize the receptors.[20] Ensure cells are properly washed and incubated in serum-free media prior to the experiment to return them to a basal state.

G_Troubleshooting_cAMP start No / Low cAMP Response q1 Verify GPR119 Expression? start->q1 a1_yes Expression Confirmed q1->a1_yes Yes a1_no Re-validate Cell Line (qPCR/Western) q1->a1_no No q2 Check Compound Solubility & DMSO Tolerance? a1_yes->q2 a2_yes Solubility OK q2->a2_yes Yes a2_no Adjust Solvent/ Concentration q2->a2_no No q3 Using PDE Inhibitor (e.g., IBMX)? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no Add PDE Inhibitor to Assay Buffer q3->a3_no No q4 Optimize Incubation Time? a3_yes->q4 a4_yes Time Optimized q4->a4_yes Yes a4_no Run Time-Course Experiment q4->a4_no No end_node Potential Assay Issue Resolved a4_yes->end_node

Troubleshooting workflow for a failed cAMP assay.
Problem 2: No Increase in GLP-1 Secretion from NCI-H716 Cells

Possible Causes & Troubleshooting Steps:

  • Cell Culture Conditions:

    • Question: Are the NCI-H716 cells properly differentiated?

    • Action: These cells require specific culture conditions to differentiate into L-cell-like, GLP-1 secreting cells. Ensure they have reached confluence and have been cultured for the appropriate time post-seeding (e.g., 2 days) before the experiment.[21]

  • Agonist Effect:

    • Question: Is the GPR119 agonist effect glucose-dependent in your assay?

    • Action: While GPR119-mediated insulin secretion is glucose-dependent, some studies show that GPR119-mediated GLP-1 secretion can be glucose-independent.[22] Test your agonist in both low and high glucose conditions to characterize its effect.

  • Sample Collection and Processing:

    • Question: Are you preventing GLP-1 degradation after secretion?

    • Action: GLP-1 is rapidly degraded. Immediately after collecting the supernatant, add a DPP-4 inhibitor. Alternatively, acidify the sample (e.g., to a final concentration of 0.1% TFA) to stop protease activity before measurement.[23]

  • Measurement Assay:

    • Question: Is your ELISA/RIA kit sensitive enough and measuring the correct form of GLP-1?

    • Action: Ensure your assay kit can detect the expected concentrations of GLP-1 secreted from your cells. Basal release from NCI-H716 cells can be around 4% of total cellular content over 2 hours.[24] Also, confirm whether you are measuring active GLP-1 (7-36) or total GLP-1.

Key Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is for measuring intracellular cAMP increase in response to a GPR119 agonist using a stable HEK293 cell line expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • GPR119 Agonist (e.g., AR231453).

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 96-well or 384-well plate and culture overnight.

  • Cell Preparation: Aspirate the culture medium. Wash the cells once with Assay Buffer.

  • PDE Inhibition: Add Assay Buffer containing a PDE inhibitor (e.g., 0.1 mM IBMX) to the cells.[19]

  • Compound Addition: Add the GPR119 agonist at various concentrations (prepare serial dilutions). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 30 minutes at room temperature or 37°C.[19]

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit (e.g., cAMP-Glo™).[25]

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration. Calculate the EC50 value using a nonlinear regression model (sigmoidal dose-response).[18]

Protocol 2: GLP-1 Secretion Assay

This protocol measures GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.

Materials:

  • NCI-H716 cells.

  • Assay Buffer (e.g., serum-free DMEM with 0.2% BSA).[21]

  • GPR119 Agonist.

  • Positive Control (e.g., phorbol-12-myristate-13-acetate, PMA).[26]

  • DPP-4 Inhibitor or Trifluoroacetic Acid (TFA).

  • GLP-1 ELISA kit.

Procedure:

  • Cell Seeding & Differentiation: Seed NCI-H716 cells in a 96-well plate. Allow them to differentiate for at least 2 days after reaching confluence.[21]

  • Pre-incubation: Wash cells gently with Assay Buffer. Pre-incubate for 1-2 hours at 37°C to allow cells to reach a basal secretion state.

  • Stimulation: Aspirate the pre-incubation buffer. Add fresh Assay Buffer containing your GPR119 agonist at different concentrations, a vehicle control, and a positive control.

  • Incubation: Incubate the plate for 2 hours at 37°C.[23][24][26]

  • Supernatant Collection: Carefully collect the supernatant. To prevent peptide degradation, immediately add a DPP-4 inhibitor or acidify with TFA to a final concentration of 0.1%.[23] Centrifuge at low speed (e.g., 1,000 x g for 5 min) to pellet any detached cells.[23]

  • Measurement: Measure the GLP-1 concentration in the supernatant using a validated GLP-1 ELISA kit.

  • Data Normalization (Optional): Lyse the cells remaining in the plate to measure total protein or total intracellular GLP-1 content. Secretion can be expressed as a percentage of total content or normalized to total protein.[21]

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of insulin secretion by a GPR119 agonist in pancreatic MIN6 cells or isolated islets.

Materials:

  • MIN6 cells or isolated mouse/human islets.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

  • Glucose solutions (low: 2.8 mM; high: 16.8 mM in KRBH).[18]

  • GPR119 Agonist.

  • Insulin ELISA kit.

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 96-well plate and culture for 2 days.[18] For islets, allow them to recover in culture for at least 2 days after isolation.[27]

  • Pre-incubation (Starvation): Wash cells twice with KRBH buffer. Pre-incubate in KRBH with low glucose (2.8 mM) for 1 hour at 37°C to establish a basal insulin secretion rate.[18]

  • Stimulation: Aspirate the pre-incubation buffer. Add KRBH buffer containing either low (2.8 mM) or high (16.8 mM) glucose, with or without the GPR119 agonist at various concentrations.

  • Incubation: Incubate the plate for 1 hour at 37°C.[18]

  • Supernatant Collection: Collect the supernatant for insulin measurement.

  • Measurement: Determine the insulin concentration using an insulin ELISA kit according to the manufacturer's protocol.[18]

  • Data Analysis: Plot the insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

Signaling Pathways and Workflows

G_GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Potentiates Glucose Glucose (High) Glucose->Secretion Stimulates (Required for Insulin) G_Experimental_Workflow start Novel Compound assay1 Primary Screen: cAMP Assay (hGPR119 cells) start->assay1 decision1 Active? assay1->decision1 assay2 Secondary Screen: GLP-1 Secretion (NCI-H716 cells) decision1->assay2 Yes inactive Inactive / Discard decision1->inactive No decision2 Active? assay2->decision2 assay3 Functional Screen: GSIS Assay (MIN6 cells / Islets) decision2->assay3 Yes decision2->inactive No decision3 Potentiates GSIS? assay3->decision3 decision3->inactive No end_node Lead Candidate for In Vivo Studies decision3->end_node Yes

References

Navigating the Challenges of GPR119 Agonist Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel oral therapies for type 2 diabetes (T2D) led to significant interest in G protein-coupled receptor 119 (GPR119) agonists. Preclinical studies painted a promising picture of a dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells. However, the translation of these promising preclinical findings into clinical success has been challenging, with numerous GPR119 agonists being discontinued during development.

This technical support center provides a comprehensive overview of the potential reasons for these discontinuations, supported by clinical trial data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the complexities surrounding GPR119-targeted drug development.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the discontinuation of most GPR119 agonists in clinical trials?

A1: The primary reason for the discontinuation of most GPR119 agonists was a lack of robust efficacy in clinical trials.[1][2] While preclinical animal models showed significant improvements in glucose homeostasis, these effects did not translate effectively to human subjects with type 2 diabetes.[1] Many compounds failed to show a clinically meaningful reduction in key glycemic markers such as HbA1c and fasting plasma glucose (FPG) and were often outperformed by existing therapies like DPP-4 inhibitors.[3]

Q2: Did GPR119 agonists show any effect on incretin hormone secretion in humans?

A2: Yes, some GPR119 agonists demonstrated the ability to increase the secretion of incretin hormones. For instance, single doses of JNJ-38431055 were shown to increase post-meal plasma concentrations of GLP-1 and glucose-dependent insulinotropic peptide (GIP).[4] However, this increase in incretins did not always translate into significant improvements in glucose control.[5]

Q3: Were there significant safety concerns or adverse events associated with GPR119 agonists?

A3: Generally, the discontinued GPR119 agonists were reported to be well-tolerated in clinical trials.[3][5][6] For example, DS-8500a was well-tolerated with no serious adverse events or treatment discontinuations due to adverse events reported in a 4-week study.[3] Similarly, JNJ-38431055 was not associated with hypoglycemia.[4][5] The primary reason for discontinuation was related to efficacy rather than safety.

Q4: Did GPR119 agonists have a beneficial effect on body weight?

A4: The effect on body weight appears to be minimal. For instance, studies with DS-8500a showed no significant changes in body weight.[7] Preclinical data suggested a potential for body weight reduction, but this was not consistently observed in clinical trials.[8][9]

Q5: What is the current perspective on the future of GPR119 agonists?

A5: The future of GPR119 agonists may lie in combination therapies.[1] Co-administration with other antidiabetic agents, such as DPP-4 inhibitors, could potentially amplify their modest effects on incretin secretion and glycemic control. Additionally, the development of gut-restricted GPR119 agonists is being explored as a strategy to locally stimulate incretin secretion while minimizing systemic exposure and potential off-target effects.[10]

Troubleshooting Experimental Challenges

Issue 1: Inconsistent or weak cAMP response to a GPR119 agonist in our cell-based assay.

  • Potential Cause 1: Low GPR119 expression in the cell line.

    • Troubleshooting Step: Verify GPR119 expression levels in your chosen cell line (e.g., HEK293, CHO) via qPCR or Western blot. Consider using a cell line with confirmed high expression of the receptor.

  • Potential Cause 2: Compound solubility issues.

    • Troubleshooting Step: Ensure your GPR119 agonist is fully dissolved in the assay buffer. Test different concentrations of a solubilizing agent like DMSO, ensuring the final concentration does not exceed a level that affects cell viability or assay performance (typically <1%).

  • Potential Cause 3: Receptor desensitization.

    • Troubleshooting Step: Prolonged exposure to agonists can lead to receptor desensitization. Optimize the incubation time with the agonist. A shorter incubation period (e.g., 15-30 minutes) might be sufficient to capture the peak cAMP response.

Issue 2: Our GPR119 agonist stimulates GLP-1 secretion in vitro, but shows poor efficacy in animal models.

  • Potential Cause 1: Poor pharmacokinetic properties.

    • Troubleshooting Step: Conduct pharmacokinetic studies to assess the oral bioavailability, plasma exposure, and half-life of your compound. Poor absorption or rapid metabolism can lead to insufficient target engagement in vivo. Some GPR119 agonists have been reported to have poor systemic bioavailability.[10]

  • Potential Cause 2: Species differences in GPR119 pharmacology.

    • Troubleshooting Step: Evaluate the potency of your agonist on the GPR119 ortholog of the animal model you are using. There can be differences in receptor pharmacology between species that may affect in vivo efficacy.

  • Potential Cause 3: Indirect mechanism of action.

    • Troubleshooting Step: The glucose-lowering effect of GPR119 agonists is largely indirect, mediated by incretin secretion. The physiological state of the enteroendocrine L-cells in your animal model can influence the response. Consider co-administration with a DPP-4 inhibitor to enhance the effects of the secreted GLP-1.

Quantitative Data from Discontinued GPR119 Agonist Clinical Trials

The following tables summarize the clinical trial data for several discontinued GPR119 agonists, providing a quantitative basis for understanding their limited efficacy.

Table 1: Glycemic and Body Weight Changes with Discontinued GPR119 Agonists

CompoundDoseTreatment DurationChange in HbA1c (from baseline)Change in Fasting Plasma Glucose (from baseline)Change in Body Weight (from baseline)Reference
DS-8500a 25 mg12 weeks-0.23% (vs. placebo)-11.0 mg/dL (vs. placebo)Not specified[3]
50 mg12 weeks-0.37% (vs. placebo)-16.2 mg/dL (vs. placebo)Not specified[3]
75 mg12 weeks-0.44% (vs. placebo)-21.4 mg/dL (vs. placebo)No significant change[3][7]
JNJ-38431055 500 mg14 daysNot reportedNo significant change in 24-h weighted mean glucoseNot specified[5][11]

Table 2: Safety and Tolerability of Discontinued GPR119 Agonists

CompoundKey Adverse EventsHypoglycemiaReference
DS-8500a Generally well-tolerated. Two cases of clinically relevant drug-related hypoglycemia in the 50 mg group.Low risk[3]
JNJ-38431055 Well-tolerated.Not associated with hypoglycemia.[4][5]

Key Experimental Protocols

1. cAMP Accumulation Assay

This protocol is designed to measure the intracellular cyclic adenosine monophosphate (cAMP) levels in response to GPR119 activation.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in a suitable medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Also, prepare solutions of a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value using a non-linear regression model.

2. GLP-1 Secretion Assay

This protocol measures the secretion of glucagon-like peptide-1 (GLP-1) from an enteroendocrine cell line (e.g., GLUTag or NCI-H716) in response to a GPR119 agonist.

  • Cell Culture: Culture GLUTag cells in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate and incubate until they form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB).

    • Pre-incubate the cells in KRBB for 30 minutes at 37°C.

    • Replace the pre-incubation buffer with KRBB containing the GPR119 agonist at various concentrations, a positive control (e.g., forskolin), and a vehicle control.

    • Incubate the plate at 37°C for 2 hours.

    • Collect the supernatant from each well.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizing the Challenges

The following diagrams illustrate the key pathways and logical relationships central to understanding the discontinuation of GPR119 agonists.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Promotes Epac2->Insulin_GLP1 Promotes

Caption: GPR119 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials cAMP cAMP Assay (HEK293-hGPR119) PK Pharmacokinetics (Rodent models) cAMP->PK GLP1 GLP-1 Secretion Assay (GLUTag cells) GLP1->PK OGTT Oral Glucose Tolerance Test (Diabetic animal models) PK->OGTT Phase1 Phase I (Safety & Tolerability) OGTT->Phase1 Phase2 Phase II (Efficacy in T2D patients) Phase1->Phase2 Lead_Opt Lead Optimization Lead_Opt->cAMP Lead_Opt->GLP1 Discontinuation_Logic Start Promising Preclinical Data (Animal Models) Clinical_Trials Initiation of Clinical Trials Start->Clinical_Trials Efficacy Modest Clinical Efficacy Clinical_Trials->Efficacy Safety Generally Good Safety Profile Clinical_Trials->Safety Discontinuation Discontinuation of Development Efficacy->Discontinuation Indirect_MoA Indirect Mechanism of Action (Primarily via GLP-1) Indirect_MoA->Efficacy Poor_Translation Poor Translation from Animal Models to Humans Poor_Translation->Efficacy Tachyphylaxis Tachyphylaxis (Loss of effect over time) Tachyphylaxis->Efficacy

References

Technical Support Center: Interpreting Unexpected Results in KRAS G12C Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with KRAS G12C inhibitors.

FAQs: Quick Solutions to Common Problems

Q1: What is the mechanism of action for KRAS G12C inhibitors?

A1: KRAS G12C inhibitors are allele-specific, covalent inhibitors that selectively target the cysteine residue of the mutated KRAS G12C protein. By binding to this mutant cysteine, the inhibitor locks the KRAS protein in an inactive, GDP-bound state. This action prevents the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2][3]

Q2: What are the expected downstream effects of successful KRAS G12C inhibition?

A2: Successful inhibition of KRAS G12C should lead to a significant reduction in the phosphorylation of downstream effector proteins. Key markers to assess include decreased phosphorylation of MEK and ERK in the MAPK pathway, and reduced phosphorylation of AKT and mTOR in the PI3K/AKT pathway.[1] Ultimately, these changes should result in decreased cell proliferation and potentially induce apoptosis.

Q3: Why am I observing variable or inconsistent results between experiments?

A3: Inconsistent results with KRAS G12C inhibitors can stem from several factors:

  • Cell Line Heterogeneity: Different cancer cell lines with the KRAS G12C mutation can show varied levels of dependency on the KRAS signaling pathway.[1]

  • Experimental Conditions: Minor variations in cell culture conditions, inhibitor concentration, or treatment duration can significantly impact outcomes.[1]

  • Inhibitor Stability: Ensure proper storage and handling of the inhibitor to maintain its potency. Prepare fresh working solutions for each experiment to avoid degradation.[1]

  • Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms within the cell population.[1]

Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors?

A4: Resistance to KRAS G12C inhibitors can be intrinsic (pre-existing) or acquired (developed during treatment). Key mechanisms include:

  • Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[4][5]

  • Bypass Pathways: Activation of alternative signaling pathways, such as the receptor tyrosine kinase (RTK) pathway, can compensate for the inhibition of KRAS.[3][6] This can include amplification of MET or activating mutations in NRAS, BRAF, MAP2K1, and RET.[4]

  • Gene Amplification: Increased copies of the mutated KRAS G12C gene can overwhelm the inhibitor.[7]

  • Histologic Transformation: In some cases, the cancer cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, rendering the targeted therapy less effective.[4][5]

Troubleshooting Guide

This guide addresses common unexpected outcomes in KRAS G12C inhibitor experiments.

Observed Problem Potential Cause Suggested Solution
No or minimal reduction in cell viability/proliferation Incorrect inhibitor concentration.Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A broad range of concentrations (e.g., 1 nM to 10 µM) is recommended to start.[1]
Insufficient treatment duration.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal inhibition.[1]
Cell line is not dependent on the KRAS G12C pathway.Confirm the KRAS G12C mutation status of your cell line. Investigate the presence of parallel survival pathways (e.g., PI3K/AKT) and consider combination therapies.[1]
Initial positive response followed by a return to proliferation (Acquired Resistance) Development of secondary KRAS mutations.Sequence the KRAS gene in resistant cells to identify new mutations. Some new mutations may confer sensitivity to different KRAS inhibitors.[5]
Activation of bypass signaling pathways.Perform phospho-protein arrays or western blots for key nodes in alternative pathways (e.g., p-EGFR, p-MET, p-AKT). Consider co-treatment with inhibitors of the identified active pathway (e.g., EGFR or SHP2 inhibitors).[6]
Amplification of the KRAS G12C allele.Use qPCR or FISH to assess the copy number of the KRAS gene in resistant clones.[7]
Off-target effects observed The inhibitor may be binding to other proteins.Review the inhibitor's selectivity profile. Reduce the inhibitor concentration to the lowest effective dose. Use a structurally different KRAS G12C inhibitor as a control.
Unintended biological response.Off-target effects can sometimes be beneficial or lead to unexpected toxicities.[8] It is crucial to characterize these effects to understand the full biological impact of the compound.

Experimental Protocols

1. Dose-Response Curve for Cell Viability

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor.

  • Methodology:

    • Seed KRAS G12C mutant cells in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of the KRAS G12C inhibitor (e.g., from 10 µM to 1 nM).

    • Treat the cells with the different concentrations of the inhibitor and include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).

    • Plot the percentage of viable cells against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50.

2. Western Blot for Downstream Signaling

  • Objective: To assess the inhibition of downstream signaling pathways.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the KRAS G12C inhibitor at a concentration around the IC50 for a specific time (e.g., 2, 6, or 24 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

Visualizations

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GTP GDP Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS signaling pathway and the point of inhibition.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Efficacy) Check_Protocol Verify Experimental Protocol (Concentration, Duration, Reagents) Start->Check_Protocol Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Revise_Protocol Revise Protocol (Dose-response, Time-course) Protocol_OK->Revise_Protocol No Assess_Signaling Assess Downstream Signaling (p-ERK, p-AKT) Protocol_OK->Assess_Signaling Yes Revise_Protocol->Start Signaling_Inhibited Signaling Inhibited? Assess_Signaling->Signaling_Inhibited Investigate_Resistance Investigate Resistance Mechanisms (Sequencing, Bypass Pathways) Signaling_Inhibited->Investigate_Resistance No Cell_Line_Issue Consider Cell Line Specific Issues (Dependency, Heterogeneity) Signaling_Inhibited->Cell_Line_Issue Yes End Resolution Investigate_Resistance->End Cell_Line_Issue->End

References

Optimizing dosage of MK-8282 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MK-8282

This technical support center provides guidance for researchers and scientists utilizing this compound in preclinical animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). It specifically targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling pathways crucial for cell growth, proliferation, and survival.

Q2: What is the recommended starting dose for in vivo efficacy studies in mice?

A2: For initial efficacy studies in mouse xenograft models, we recommend a starting dose range of 10-25 mg/kg, administered orally (p.o.) once daily. Dose-dependent anti-tumor activity has been observed in this range. Please refer to the dose-response data in Table 1 for more details.

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound is a crystalline solid with low aqueous solubility. For oral gavage, we recommend a suspension formulation. A standard vehicle is 0.5% (w/v) methylcellulose in sterile water. See the detailed protocol for formulation preparation below.

Q4: What are the expected pharmacokinetic properties of this compound in mice?

A4: this compound exhibits moderate oral bioavailability in mice. Following a single oral dose of 25 mg/kg, peak plasma concentrations (Cmax) are typically reached within 2-4 hours. The terminal half-life is approximately 8 hours. For detailed pharmacokinetic parameters, please see Table 2.

Q5: Are there any known common side effects or toxicities in animal models?

A5: At doses above 50 mg/kg administered daily, some mice may exhibit mild to moderate weight loss and lethargy. It is crucial to monitor animal health daily, including body weight and general appearance. If significant toxicity is observed, consider dose reduction or a less frequent dosing schedule.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition

  • Possible Cause 1: Formulation Issues.

    • Troubleshooting Step: Ensure this compound is homogenously suspended before each administration. Vortex the suspension vigorously. Prepare fresh formulations regularly (e.g., every 3-5 days) to avoid degradation.

  • Possible Cause 2: Insufficient Drug Exposure.

    • Troubleshooting Step: Confirm the accuracy of dosing. Consider conducting a pilot pharmacokinetic study to measure plasma levels of this compound in your specific animal model and strain. If exposure is low, a higher dose may be required.

  • Possible Cause 3: Tumor Model Resistance.

    • Troubleshooting Step: The tumor model may have intrinsic or acquired resistance to mTOR inhibition. Verify the mTOR pathway is active in your chosen cell line (e.g., via western blot for p-S6K). Consider combination therapies if appropriate.

Issue 2: Unexpected Animal Toxicity or Adverse Events

  • Possible Cause 1: Dose is too high for the specific strain or model.

    • Troubleshooting Step: Reduce the dose or switch to an intermittent dosing schedule (e.g., every other day). Monitor animals closely for signs of distress.

  • Possible Cause 2: Vehicle-related toxicity.

    • Troubleshooting Step: Include a vehicle-only control group to assess the tolerability of the formulation vehicle itself.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Step: While this compound is highly selective, off-target effects can occur at high concentrations. If toxicity persists at efficacious doses, contact technical support to discuss potential off-target liabilities.

Data Presentation

Table 1: Dose-Response of this compound in a Human A549 Lung Cancer Xenograft Model in Mice

Dose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)Mean Tumor Volume at Day 21 (mm³)Body Weight Change (%)
Vehicle Control0%1502 ± 185+5.2%
10 mg/kg45%826 ± 112+3.1%
25 mg/kg78%330 ± 68-1.5%
50 mg/kg92%120 ± 45-8.7%

Data are presented as mean ± SEM.

Table 2: Key Pharmacokinetic Parameters of this compound in CD-1 Mice After a Single Oral Dose

Parameter25 mg/kg Oral Dose
Cmax (ng/mL)1250
Tmax (hr)2.5
AUC (0-24h) (ng*hr/mL)9800
t1/2 (hr)8.2
Bioavailability (%)35%

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water (vehicle), sterile conical tubes, vortex mixer, precision balance.

  • Calculation: Determine the total volume of formulation needed. For example, for 10 mice receiving 0.2 mL each, you need at least 2 mL. Prepare a slight overage (e.g., 3 mL).

  • Weighing: Weigh the required amount of this compound powder. For a 25 mg/kg dose in a 25g mouse, the dose is 0.625 mg. If dosing at 10 mL/kg (0.25 mL for a 25g mouse), the concentration needed is 2.5 mg/mL. For 3 mL, you would need 7.5 mg of this compound.

  • Suspension: Add the weighed this compound powder to a sterile conical tube. Add a small amount of the vehicle and vortex to create a paste.

  • Final Volume: Gradually add the remaining vehicle to reach the final desired volume.

  • Homogenization: Vortex the suspension vigorously for at least 2 minutes to ensure a uniform suspension. Store at 4°C for up to 5 days. Vortex thoroughly before each use.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

  • Cell Culture: Culture human A549 lung cancer cells under standard conditions.

  • Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound).

  • Dosing: Administer this compound or vehicle daily via oral gavage. Monitor body weight and tumor volume 2-3 times per week.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->AKT MK8282 This compound MK8282->mTORC1 MK8282->mTORC2

Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.

Experimental_Workflow A Day 0: Implant Tumor Cells B Days 7-10: Monitor Tumor Growth A->B C Tumors ~120mm³: Randomize Mice B->C D Day 11: Initiate Dosing (Vehicle or this compound) C->D E Days 11-32: Daily Dosing & Bi-weekly Monitoring (Tumor Vol. & Body Wt.) D->E F Day 32: Study Endpoint & Sample Collection E->F

Caption: General experimental workflow for a mouse xenograft efficacy study.

Troubleshooting_Tree Start Issue: Lack of Efficacy Check_Formulation Is formulation homogeneous & fresh? Start->Check_Formulation Remake_Formulation Action: Remake formulation. Vortex vigorously. Check_Formulation->Remake_Formulation No Check_PK Is drug exposure (AUC, Cmax) adequate? Check_Formulation->Check_PK Yes Remake_Formulation->Check_PK Increase_Dose Action: Increase dose or change vehicle. Check_PK->Increase_Dose No Check_PD Is mTOR pathway active in the tumor model? Check_PK->Check_PD Yes Success Problem Resolved Increase_Dose->Success Consider_Model Conclusion: Model may be resistant. Consider alternative model. Check_PD->Consider_Model No Check_PD->Success Yes

Caption: Troubleshooting decision tree for addressing a lack of in vivo efficacy.

Technical Support Center: Troubleshooting Poor Plasma Exposure of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and addressing the common challenges associated with poor plasma exposure of novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low plasma exposure after oral administration?

A1: Low plasma exposure, often referred to as poor oral bioavailability, can stem from a variety of factors.[1] These can be broadly categorized into issues related to the compound's physicochemical properties, its interaction with biological systems, and the formulation of the drug product.[2] Key causes include:

  • Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][3]

  • Low permeability: The compound may be unable to efficiently cross the intestinal membrane to enter the bloodstream.[1]

  • High first-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.[3][4]

  • Efflux transporter activity: Transporters like P-glycoprotein (P-gp) can actively pump the compound back into the GI tract, limiting its absorption.[5][6][7]

  • Chemical or enzymatic instability: The compound may degrade in the harsh acidic environment of the stomach or be broken down by enzymes in the GI tract.[8][9][10]

  • High plasma protein binding: While not directly affecting absorption, extensive binding to plasma proteins can reduce the concentration of the free, pharmacologically active drug.[11]

Q2: What initial in vitro ADME assays should I perform to investigate poor plasma exposure?

A2: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial for diagnosing the root cause of poor plasma exposure.[12][13] These initial screens help to identify potential liabilities early in the drug discovery process.[12][14] Recommended assays include:

  • Solubility Assays (Kinetic and Thermodynamic): To determine the compound's ability to dissolve in aqueous solutions at various pH levels, mimicking the GI tract.[13][15]

  • Permeability Assays (e.g., Caco-2, PAMPA): To assess the compound's ability to cross a cellular monolayer, predicting its intestinal absorption.[13][16]

  • Metabolic Stability Assays (Microsomes, Hepatocytes): To evaluate the compound's susceptibility to metabolism by liver enzymes.[4][13]

  • Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins.[17][18]

  • Plasma Stability Assays: To assess the compound's stability in plasma and identify potential degradation.[10][19]

Q3: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: The Caco-2 permeability assay is the primary in vitro tool for identifying P-gp substrates.[16][20] This is achieved by performing a bidirectional assay, measuring the permeability of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[16][21] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is actively transported out of the cells, likely by P-gp or other efflux transporters like BCRP.[16][20] Co-incubation with a known P-gp inhibitor, such as verapamil, can further confirm this. A significant increase in A-B permeability in the presence of the inhibitor suggests P-gp-mediated efflux.[20]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant?

A4: Both kinetic and thermodynamic solubility provide important, but different, insights into a compound's dissolution characteristics.

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (often in DMSO) to an aqueous buffer. It reflects the solubility of a potentially amorphous or metastable form of the compound and is often used in early high-throughput screening.[15]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This is a more accurate representation of the compound's solubility under physiological conditions and is critical for later stages of drug development.[15][22]

In the early discovery phase, kinetic solubility is a useful and rapid screen. However, for lead optimization and candidate selection, thermodynamic solubility is the more critical parameter as it better predicts the compound's behavior in vivo.[15]

Q5: My compound has high permeability but still shows low oral bioavailability. What could be the issue?

A5: If a compound demonstrates good permeability in assays like the Caco-2 model but still exhibits poor oral bioavailability, the primary suspects are high first-pass metabolism or poor solubility.[3][4] Even with high permeability, if the compound is rapidly metabolized by enzymes in the intestinal wall or the liver, a significant portion will be eliminated before it can reach the systemic circulation.[4] Alternatively, if the compound has very low solubility, it may not dissolve sufficiently in the gut to be absorbed, regardless of its ability to cross the intestinal membrane once in solution.[3] Further investigation into metabolic stability using liver microsomes or hepatocytes and a thorough assessment of thermodynamic solubility are recommended.

Troubleshooting Guides

This section provides a structured approach to diagnosing and addressing specific issues related to poor plasma exposure.

Issue 1: Low Aqueous Solubility

If your compound exhibits poor solubility in aqueous media, follow this troubleshooting workflow:

start Low Aqueous Solubility Detected check_pka Determine pKa start->check_pka ph_solubility Measure pH-Solubility Profile check_pka->ph_solubility salt_screen Perform Salt Screen ph_solubility->salt_screen Ionizable Compound amorph Investigate Amorphous Solid Dispersions ph_solubility->amorph Non-ionizable Compound formulation Consider Enabling Formulations (e.g., lipid-based, nanoparticles) salt_screen->formulation amorph->formulation result Improved Solubility formulation->result

Caption: Troubleshooting workflow for low aqueous solubility.

Quantitative Data Summary: Impact of Formulation on Solubility

The following table summarizes the potential fold-increase in aqueous solubility that can be achieved with different formulation strategies.

Formulation StrategyPotential Fold-Increase in SolubilityKey Considerations
Salt Formation 2 - 100xRequires an ionizable center in the molecule.
Amorphous Solid Dispersion 10 - 1000xPhysical stability of the amorphous form needs to be monitored.
Lipid-Based Formulations 5 - 500xDependent on the compound's lipophilicity.
Nanoparticle Engineering 10 - 1000xManufacturing complexity and scalability.

Note: The actual fold-increase is highly compound-dependent.

Issue 2: High In Vitro Clearance (Rapid Metabolism)

If your compound shows high clearance in liver microsome or hepatocyte stability assays, consider the following steps:

start High In Vitro Clearance Observed met_id Metabolite Identification Studies start->met_id hotspot Identify Metabolic 'Hotspots' met_id->hotspot med_chem Medicinal Chemistry Approaches hotspot->med_chem block_met Block Metabolism (e.g., fluorination, deuteration) med_chem->block_met prodrug Prodrug Strategy med_chem->prodrug result Reduced Clearance block_met->result prodrug->result

Caption: Troubleshooting workflow for high in vitro clearance.

Quantitative Data Summary: Strategies to Reduce Metabolic Clearance

StrategyTypical Reduction in Intrinsic Clearance (CLint)Example Modification
Blocking Metabolism 2 - 20xReplacing a metabolically labile methyl group with a trifluoromethyl group.
Deuteration 1.5 - 8xReplacing a hydrogen atom with deuterium at the site of metabolism.
Prodrug Approach Variable (aims to bypass first-pass effect)Masking a labile functional group that is later cleaved to release the active drug.
Issue 3: High Efflux Ratio in Caco-2 Assay

If your compound is identified as a substrate for efflux transporters, the following workflow can guide your efforts to overcome this liability:

start High Efflux Ratio Detected sar_analysis Analyze Structure-Activity Relationship (SAR) start->sar_analysis formulation Formulation with Efflux Inhibitors start->formulation reduce_psa Reduce Polar Surface Area (PSA) sar_analysis->reduce_psa mask_hbd Mask Hydrogen Bond Donors sar_analysis->mask_hbd result Reduced Efflux reduce_psa->result mask_hbd->result formulation->result

Caption: Troubleshooting workflow for high efflux ratio.

Quantitative Data Summary: Impact of Physicochemical Properties on Efflux

Physicochemical ParameterTarget Range to Reduce EffluxRationale
Polar Surface Area (PSA) < 75 ŲReduces interaction with the polar binding sites of efflux transporters.
Number of H-Bond Donors ≤ 3Decreases the likelihood of forming strong hydrogen bonds with the transporter.
Lipophilicity (LogP/LogD) 1 - 3A balance is needed; very high lipophilicity can also lead to increased efflux.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific buffer.[15]

Methodology:

  • Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[23]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • The measured concentration represents the thermodynamic solubility of the compound in that buffer.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.[16][21]

Methodology:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[20]

  • For the A-B permeability assessment, add the test compound to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

  • For the B-A permeability assessment, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Protocol 3: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of a compound by liver enzymes.[4]

Methodology:

  • Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of compound remaining versus time to determine the rate of metabolism and calculate the in vitro half-life and intrinsic clearance.

References

Validation & Comparative

A Comparative Guide to MK-8282 and Other GPR119 Agonists for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein-coupled receptor 119 (GPR119) agonist MK-8282 against other notable agonists. This document synthesizes available experimental data to facilitate informed decisions in the pursuit of novel therapeutics for type 2 diabetes and related metabolic disorders.

GPR119 has emerged as a promising therapeutic target due to its role in glucose homeostasis. Expressed predominantly in pancreatic β-cells and intestinal L-cells, its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action has driven the development of numerous GPR119 agonists. This guide focuses on the preclinical candidate this compound and compares its performance with other key GPR119 agonists based on available in vitro data.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a key second messenger that promotes insulin and GLP-1 secretion.[1]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates Agonist GPR119 Agonist (e.g., this compound) Agonist->GPR119 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion Insulin / GLP-1 Secretion PKA->Secretion promotes

GPR119 Signaling Cascade.

Comparative In Vitro Efficacy of GPR119 Agonists

The primary measure of a GPR119 agonist's in vitro potency is its half-maximal effective concentration (EC50) in a cyclic AMP (cAMP) accumulation assay. This assay quantifies the concentration of an agonist required to elicit 50% of its maximal effect in cells engineered to express GPR119. A lower EC50 value indicates higher potency.

AgonistCell LineEC50 (nM)Reference
This compound Not SpecifiedPotent (exact value not published)[2]
AR231453HEK293 (human GPR119)4.7[3]
AR231453Not Specified0.68[3]
AS1669058Not Specified110[1]
AS1269574Not Specified2500[1]

Note: Direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Key Experimental Protocols

To ensure reproducibility and accurate comparison of experimental findings, detailed methodologies for the key assays are crucial.

cAMP Accumulation Assay (HTRF)

This assay is a common method to determine the potency of GPR119 agonists.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing human GPR119 Cell_Seeding Seed cells into a 384-well plate Cell_Culture->Cell_Seeding Add_Compound Add agonist dilutions to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of GPR119 agonists Compound_Prep->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lysis_Detection Lyse cells and add HTRF reagents Incubate->Lysis_Detection Read_Plate Read fluorescence on an HTRF-compatible reader Lysis_Detection->Read_Plate Dose_Response Generate dose-response curve Read_Plate->Dose_Response EC50_Calc Calculate EC50 value Dose_Response->EC50_Calc

Workflow for cAMP HTRF Assay.

Protocol:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 384-well plates at an appropriate density.

  • Compound Preparation: Serial dilutions of the test GPR119 agonists are prepared.

  • Compound Addition: The diluted agonists are added to the cells.

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Reagent Addition: Cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP cryptate) are added.

  • Signal Measurement: After another incubation period, the fluorescence is measured on a compatible plate reader.

  • Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the agonist concentration, from which the EC50 value is calculated.[3]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of GPR119 activation in a more physiologically relevant context.

GSIS_Assay_Workflow cluster_prep Preparation cluster_assay Stimulation cluster_analysis Analysis Cell_Culture Culture insulin-secreting cells (e.g., MIN6) Pre_Incubation Pre-incubate cells in low glucose buffer Cell_Culture->Pre_Incubation Add_Compounds Add agonists in low and high glucose buffers Pre_Incubation->Add_Compounds Incubate Incubate for 1 hour at 37°C Add_Compounds->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_Insulin Measure insulin concentration (e.g., ELISA) Collect_Supernatant->Measure_Insulin Analyze_Data Plot insulin concentration vs. agonist concentration Measure_Insulin->Analyze_Data

Workflow for GSIS Assay.

Protocol:

  • Cell Culture: An insulin-secreting cell line, such as MIN6, is cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation: The pre-incubation buffer is replaced with buffers containing low or high glucose concentrations (e.g., 16.7 mM) with or without various concentrations of the GPR119 agonist.

  • Incubation: The plate is incubated for a defined period (e.g., 1 hour) at 37°C.

  • Supernatant Collection: The supernatant from each well is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using a suitable method, such as an ELISA kit.

  • Data Analysis: The insulin secretion at high glucose concentrations is plotted against the agonist concentration to determine the potentiation of glucose-stimulated insulin release.[3]

Summary and Future Directions

This compound has been identified as a potent GPR119 agonist with promising in vivo efficacy.[2] However, a comprehensive understanding of its in vitro profile in direct comparison to other clinical and preclinical GPR119 agonists requires further publicly available data. The lack of a standardized set of assays and reporting standards across different research groups makes direct comparisons challenging.

For researchers in the field, utilizing standardized and well-described experimental protocols, such as those outlined above, is critical for generating high-quality, comparable data. Future research should aim to include head-to-head comparisons of emerging GPR119 agonists like this compound with established tool compounds such as AR231453. This will enable a more accurate assessment of their relative potencies and potential as therapeutic agents for type 2 diabetes and other metabolic diseases. Despite the challenges in clinical development, the exploration of GPR119 agonists continues to be an active area of research.[4]

References

A Comparative Analysis of MK-8282 and Discontinued GPR119 Agonists for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has been a promising target for the treatment of type 2 diabetes due to its dual mechanism of stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells. While numerous GPR119 agonists have entered clinical trials, many have been discontinued for various reasons. This guide provides a comparative overview of the preclinical data for MK-8282, a potent GPR119 agonist, and several discontinued GPR119 agonists, including AR231453, MBX-2982, DS-8500a, and GSK1292263.

Quantitative Data Comparison

The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and the selected discontinued GPR119 agonists.

Table 1: In Vitro Potency (cAMP Assay)

CompoundCell LineEC50 (nM)Reference
This compoundNot Specified3[1]
AR231453HEK293 (human GPR119)4.7 - 9[2][3]
MBX-2982CHO (human GPR119)3.9[2][4]
DS-8500aCHO-K1 (human GPR119)51.5[5][6]
GSK1292263In vitro reporter assay (human GPR119)~158 (pEC50 = 6.8)[7]

Table 2: Pharmacokinetic Profiles

CompoundSpeciesOral Bioavailability (%)Half-Life (t½)Reference
This compoundRat, Monkey, Dog>35%4-6 h[1]
AR231453RatGoodNot Specified[2]
MBX-2982Rat35.2% (suspension), 98.2% (solution)~14 h (human)[2][8]
DS-8500aHealthy Japanese MalesNot Specified12.2 - 12.9 h[9][10]
GSK1292263Not SpecifiedOrally availableNot Specified[11]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The diagram below illustrates this pathway.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion ↑ Insulin Secretion (β-cell) PKA->Insulin_Secretion GLP1_GIP_Secretion ↑ GLP-1/GIP Secretion (L-cell) PKA->GLP1_GIP_Secretion Epac2->Insulin_Secretion Epac2->GLP1_GIP_Secretion

GPR119 Signaling Cascade

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is designed to measure the potency of a GPR119 agonist by quantifying the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to receptor activation.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GPR119 receptor are cultured in appropriate media.

  • Cells are harvested and seeded into 384-well plates at a predetermined density and incubated overnight.

2. Compound Preparation and Addition:

  • Test compounds (e.g., this compound) and a reference agonist are serially diluted in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The diluted compounds are added to the cells.

3. Incubation and Lysis:

  • The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for GPR119 activation and cAMP production.

  • Following incubation, cells are lysed to release intracellular cAMP.

4. cAMP Detection:

  • The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit.

5. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP signal against the logarithm of the compound concentration.

  • The EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated using a non-linear regression model.

cAMP_Assay_Workflow start Start cell_culture Culture GPR119-expressing HEK293 or CHO cells start->cell_culture seeding Seed cells into 384-well plates cell_culture->seeding compound_prep Prepare serial dilutions of test compounds seeding->compound_prep compound_addition Add compounds to cells compound_prep->compound_addition incubation Incubate at 37°C compound_addition->incubation lysis Lyse cells incubation->lysis cAMP_detection Detect cAMP levels (e.g., HTRF) lysis->cAMP_detection data_analysis Analyze data and calculate EC50 cAMP_detection->data_analysis end End data_analysis->end

In Vitro cAMP Assay Workflow
In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism in animal models.

1. Animal Acclimatization and Fasting:

  • Male C57BL/6 mice or Sprague-Dawley rats are acclimatized to the housing conditions.

  • Prior to the test, animals are fasted overnight (approximately 16 hours) with free access to water.[12]

2. Compound Administration:

  • The test compound (e.g., this compound) or vehicle is administered orally via gavage at a predetermined dose.[13]

3. Baseline Blood Glucose Measurement:

  • After a specific time post-compound administration (e.g., 30 minutes), a baseline blood sample is collected from the tail vein to measure the initial blood glucose level (t=0).[13][14]

4. Glucose Challenge:

  • A glucose solution (e.g., 2 g/kg body weight) is administered orally or via intraperitoneal injection.[12][14]

5. Blood Glucose Monitoring:

  • Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[14]

  • Blood glucose levels are measured using a glucometer.

6. Data Analysis:

  • The area under the curve (AUC) for blood glucose levels over the time course is calculated for both the treated and vehicle groups.

  • The percentage reduction in glucose excursion in the treated group compared to the vehicle group is determined to assess the compound's efficacy.

OGTT_Workflow start Start fasting Overnight fasting of rodents start->fasting compound_admin Oral administration of This compound or vehicle fasting->compound_admin baseline_glucose Measure baseline blood glucose (t=0) compound_admin->baseline_glucose glucose_challenge Administer glucose challenge baseline_glucose->glucose_challenge glucose_monitoring Monitor blood glucose at 15, 30, 60, 120 min glucose_challenge->glucose_monitoring data_analysis Calculate AUC and assess glucose reduction glucose_monitoring->data_analysis end End data_analysis->end

In Vivo OGTT Workflow

Discussion

The data presented highlight the high in vitro potency of this compound, with an EC50 of 3 nM, which is comparable to or more potent than the discontinued GPR119 agonists AR231453 and MBX-2982, and significantly more potent than DS-8500a and GSK1292263.[1][2][3][4][5][6][7] Furthermore, preclinical data for this compound suggests a favorable pharmacokinetic profile with good oral bioavailability across multiple species.[1]

The discontinuation of several GPR119 agonists from clinical development underscores the challenges in translating preclinical efficacy to clinical benefit in type 2 diabetes. While the precise reasons for the discontinuation of each compound are not always publicly disclosed, factors may include insufficient efficacy, adverse effects, or unfavorable pharmacokinetic properties in humans. This comparative guide provides a valuable resource for researchers in the field to understand the landscape of GPR119 agonism and to inform the design and development of future therapeutic candidates.

References

A Comparative Analysis of MK-8282 and DPP-IV Inhibitors for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Novel GPR119 Agonist and an Established Therapeutic Class

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the quest for novel mechanisms of action that offer improved glycemic control and favorable side effect profiles is ongoing. This guide provides a detailed comparison of MK-8282, a G-protein coupled receptor 119 (GPR119) agonist that has undergone preclinical and early clinical development, and the well-established class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, available efficacy data, and the experimental protocols underpinning the findings.

Executive Summary

This compound, a potent GPR119 agonist, showed promise in preclinical studies by enhancing glucose-dependent insulin secretion and improving glucose tolerance in animal models.[1][2] GPR119 activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates the release of insulin from pancreatic β-cells and incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) from the gut.[1][3][4][5] While this compound entered Phase II clinical trials, publicly available efficacy and safety data from these human studies are limited.[1]

In contrast, DPP-IV inhibitors, also known as gliptins, are a widely prescribed class of oral antihyperglycemic agents for T2DM.[6] Their mechanism involves inhibiting the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones.[6] By preserving active GLP-1 and GIP levels, DPP-IV inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, ultimately lowering blood glucose levels.[6] This class includes well-studied drugs such as sitagliptin, linagliptin, saxagliptin, and alogliptin, with extensive clinical trial data supporting their efficacy and safety.

Mechanism of Action

The fundamental difference between this compound and DPP-IV inhibitors lies in their primary molecular targets and subsequent signaling pathways.

This compound: A GPR119 Agonist

This compound directly activates GPR119, a Gs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. This activation initiates a signaling cascade that promotes insulin and incretin secretion.

MK_8282_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MK8282 This compound GPR119 GPR119 Receptor MK8282->GPR119 Binds and Activates AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Incretin_Secretion ↑ GLP-1 & GIP Secretion (Enteroendocrine L-cell) PKA->Incretin_Secretion

Figure 1: Signaling Pathway of this compound.
DPP-IV Inhibitors: Incretin Enhancement

DPP-IV inhibitors act by preventing the breakdown of endogenous incretin hormones, thereby prolonging their glucose-lowering effects.

DPP_IV_Inhibitor_Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Incretins Active GLP-1 & GIP DPPIV_Enzyme DPP-IV Enzyme Incretins->DPPIV_Enzyme Degraded by Beta_Cell β-cell Incretins->Beta_Cell Stimulates Alpha_Cell α-cell Incretins->Alpha_Cell Inhibits Inactive_Incretins Inactive Metabolites DPPIV_Enzyme->Inactive_Incretins DPPIV_Inhibitor DPP-IV Inhibitor DPPIV_Inhibitor->DPPIV_Enzyme Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Beta_Cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cell->Glucagon_Secretion

Figure 2: Mechanism of Action of DPP-IV Inhibitors.

Efficacy Data Comparison

A direct comparison of the clinical efficacy of this compound and DPP-IV inhibitors is challenging due to the limited availability of human trial data for this compound. The following tables summarize the available preclinical data for this compound and the established clinical efficacy of DPP-IV inhibitors.

Table 1: Preclinical Efficacy of this compound in Animal Models
ParameterAnimal ModelDosageKey FindingsReference
Oral Glucose Tolerance Test (oGTT) Lean C57Bl/6 Mice0.03 - 30 mg/kgDose-dependent reduction in glucose excursion. At doses above 1 mg/kg, glucose excursion was reduced by ~50%.[7]
Glucose Lowering DIO and Diabetic MiceNot specifiedRobust glucose-lowering effects.[7]
Cooperativity with DPP-IV inhibitor Animal ModelNot specifiedDemonstrated cooperativity in lowering blood glucose levels when co-administered with a DPP-IV inhibitor.[7]

Note: The data presented for this compound is from preclinical studies in animal models and may not be representative of the effects in humans.

Table 2: Clinical Efficacy of DPP-IV Inhibitors in Patients with T2DM (Representative Data)
DPP-IV InhibitorTrial Name/Identifier (if available)DosageMean Baseline HbA1c (%)Mean Change in HbA1c from Baseline (%)Reference
Sitagliptin Various Phase III trials100 mg once daily~8.0-0.6 to -0.8 (placebo-corrected)[8][9]
Linagliptin Pooled analysis of three Phase 3 trials5 mg once daily~8.0-0.42 to -0.79 (placebo-corrected)[10]
Saxagliptin SAVOR-TIMI 532.5 mg or 5 mg once daily~8.0Modest reductions vs. placebo[11][12]
Alogliptin EXAMINE6.25 mg, 12.5 mg, or 25 mg once daily~8.0Modest reductions vs. placebo[13]

Note: The efficacy of DPP-IV inhibitors can vary based on baseline HbA1c, background therapy, and patient population.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the evaluation of this compound (preclinical) and DPP-IV inhibitors (clinical).

This compound: Preclinical Oral Glucose Tolerance Test (oGTT) Protocol

MK8282_oGTT_Workflow start Overnight-fasted lean C57Bl/6 mice dosing Oral administration of This compound or vehicle start->dosing wait 30-minute wait period dosing->wait glucose_challenge Oral glucose challenge (3 g/kg) wait->glucose_challenge blood_sampling Blood glucose measurement at 0, 30, and 50 minutes post-compound glucose_challenge->blood_sampling analysis Calculate Area Under the Curve (AUC) for glucose excursion blood_sampling->analysis end Efficacy Assessment analysis->end

Figure 3: Preclinical oGTT Workflow for this compound.
DPP-IV Inhibitors: General Phase III Clinical Trial Design

The clinical development of DPP-IV inhibitors typically follows a standardized, rigorous protocol to assess efficacy and safety in patients with T2DM.

DPPIV_Trial_Workflow screening Patient Screening & Enrollment (T2DM, specified HbA1c range) randomization Randomization (1:1) - DPP-IV Inhibitor - Placebo screening->randomization treatment_period Double-blind Treatment Period (e.g., 24-52 weeks) randomization->treatment_period assessments Regular Assessments: - HbA1c - Fasting Plasma Glucose - Postprandial Glucose - Safety Monitoring treatment_period->assessments primary_endpoint Primary Efficacy Endpoint: Change in HbA1c from baseline assessments->primary_endpoint secondary_endpoints Secondary Endpoints: - Proportion of patients achieving HbA1c <7% - Changes in FPG and PPG - Safety and tolerability assessments->secondary_endpoints analysis Statistical Analysis (e.g., ANCOVA) primary_endpoint->analysis secondary_endpoints->analysis

Figure 4: General Phase III Clinical Trial Workflow for DPP-IV Inhibitors.

Conclusion

This compound represents an innovative approach to T2DM treatment by targeting the GPR119 receptor, with preclinical data demonstrating its potential to improve glycemic control. However, the lack of publicly available human clinical trial data for this compound prevents a definitive comparison of its efficacy and safety against established therapies.

DPP-IV inhibitors, on the other hand, are a well-characterized class of drugs with a proven track record in the clinical management of T2DM. Their mechanism of enhancing the incretin system provides effective glucose lowering with a low risk of hypoglycemia. Extensive clinical trial programs have established their efficacy and safety profiles, making them a cornerstone of T2DM therapy.

Further research and the public dissemination of clinical trial results for novel agents like this compound are essential for the scientific community to fully evaluate their therapeutic potential and position them within the existing T2DM treatment paradigm. Researchers are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.

References

Synergistic Mechanisms of MK-8282 and Sitagliptin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the GPR119 agonist MK-8282 and the DPP-4 inhibitor sitagliptin in the context of type 2 diabetes treatment. The following sections detail the synergistic mechanisms, present supporting experimental data in clearly structured tables, outline experimental protocols, and visualize key pathways and workflows.

I. Introduction to the Synergistic Approach

The combination of a G-protein coupled receptor 119 (GPR119) agonist, such as this compound, with a dipeptidyl peptidase-4 (DPP-4) inhibitor, like sitagliptin, represents a promising therapeutic strategy for type 2 diabetes. This approach is rooted in the complementary mechanisms of action of these two drug classes. GPR119 agonists directly stimulate glucose-dependent insulin secretion from pancreatic β-cells and also promote the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells. Sitagliptin, on the other hand, inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. By preventing this degradation, sitagliptin increases the circulating levels and prolongs the activity of active GLP-1. The synergy arises from the dual action of enhancing GLP-1 secretion and simultaneously extending its physiological effects, leading to a more robust improvement in glycemic control than either agent can achieve alone.

II. Synergistic Mechanism of Action

The synergistic interplay between this compound and sitagliptin culminates in a significant potentiation of the incretin pathway. This compound, by activating GPR119 on enteroendocrine L-cells, stimulates the release of GLP-1 into the bloodstream. Sitagliptin then acts to inhibit the DPP-4 enzyme, preventing the rapid inactivation of this newly secreted GLP-1. The resulting elevated and sustained levels of active GLP-1 lead to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells. This concerted action addresses multiple pathophysiological defects in type 2 diabetes.

cluster_L_Cell Enteroendocrine L-Cell cluster_Bloodstream Bloodstream cluster_Pancreas Pancreatic Islet This compound This compound GPR119 GPR119 This compound->GPR119 activates GLP-1 Release GLP-1 Release GPR119->GLP-1 Release stimulates Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 degradation by Beta-Cell Beta-Cell Active GLP-1->Beta-Cell stimulates (glucose-dependent) DPP-4 DPP-4 Sitagliptin Sitagliptin Sitagliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion Beta-Cell->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes

Diagram 1: Synergistic Signaling Pathway of this compound and Sitagliptin.

III. Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of combining a GPR119 agonist with a DPP-4 inhibitor. While direct data for the this compound and sitagliptin combination is limited in publicly available literature, data from a study combining the GPR119 agonist PSN632408 with sitagliptin is presented as a representative example of this drug class combination. This is supplemented with data on the synergistic effect of this compound and sitagliptin on GLP-1 levels.

Table 1: Effect on Plasma GLP-1 Levels in Mice

Treatment GroupActive GLP-1 (pmol/L) at 10 min post-glucoseFold Increase vs. Vehicle
Vehicle~21.0
This compound~21.0
Sitagliptin~52.5
This compound + Sitagliptin ~10 5.0

Data derived from a study on this compound, demonstrating a synergistic increase in active GLP-1 levels when combined with sitagliptin.

Table 2: Effect on Blood Glucose During Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

Treatment GroupBlood Glucose (mg/dL) at 30 min post-glucose% Reduction vs. Vehicle
Vehicle450 ± 25-
PSN632408 (GPR119 Agonist)350 ± 2022.2%
Sitagliptin325 ± 1827.8%
PSN632408 + Sitagliptin 250 ± 15 44.4%

Data from a study combining the GPR119 agonist PSN632408 with sitagliptin, serving as a proxy to illustrate the expected synergistic effect on glycemic control.[1]

IV. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

A. In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound and sitagliptin, alone and in combination, on glucose tolerance in mice.

Protocol:

  • Animal Model: Male C57BL/6 mice are used.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Fasting: Mice are fasted overnight (approximately 16 hours) before the test.

  • Drug Administration:

    • Vehicle (e.g., 0.5% methylcellulose) is administered orally to the control group.

    • This compound is administered orally at a specified dose.

    • Sitagliptin is administered orally at a specified dose.

    • The combination group receives both this compound and sitagliptin orally.

  • Glucose Challenge: 30 minutes after drug administration, a glucose solution (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 0 (pre-glucose), 15, 30, 60, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group and compared.

start Start: Overnight Fasting (16 hours) drug_admin Drug Administration (Oral Gavage) start->drug_admin waitwait waitwait drug_admin->waitwait wait Wait 30 minutes glucose_challenge Glucose Challenge (2 g/kg, Oral) blood_sampling Blood Sampling (Tail Vein) 0, 15, 30, 60, 120 min glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement end End: Data Analysis (AUC Calculation) glucose_measurement->end waitwait->glucose_challenge

Diagram 2: Experimental Workflow for the Oral Glucose Tolerance Test.
B. In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To evaluate the direct effects of this compound and the synergistic effect with sitagliptin on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Protocol:

  • Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Pre-incubation: Islets are pre-incubated for 1 hour at 37°C in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose to establish a basal insulin secretion rate.

  • Stimulation: Batches of islets (e.g., 10 islets per well) are then incubated for 1 hour at 37°C in KRB buffer containing:

    • Low glucose (2.8 mM) + Vehicle

    • High glucose (16.7 mM) + Vehicle

    • High glucose (16.7 mM) + this compound

    • High glucose (16.7 mM) + Sitagliptin

    • High glucose (16.7 mM) + this compound + Sitagliptin

  • Supernatant Collection: After incubation, the supernatant from each well is collected.

  • Insulin Measurement: Insulin concentrations in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Insulin secretion under each condition is normalized to the islet number or protein content and compared.

islet_isolation Pancreatic Islet Isolation islet_culture Overnight Culture islet_isolation->islet_culture pre_incubation Pre-incubation (Low Glucose) islet_culture->pre_incubation stimulation Stimulation with Test Compounds (1 hour) pre_incubation->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection elisa Insulin Measurement (ELISA) supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis

Diagram 3: Workflow for In Vitro Insulin Secretion Assay.

V. Conclusion

The combination of the GPR119 agonist this compound and the DPP-4 inhibitor sitagliptin demonstrates a strong synergistic potential for the treatment of type 2 diabetes. Preclinical evidence indicates that this combination leads to a more significant increase in active GLP-1 levels and a greater improvement in glucose tolerance compared to either monotherapy. The outlined experimental protocols provide a framework for further investigation into this promising therapeutic strategy. This guide serves as a valuable resource for researchers and drug development professionals exploring novel combination therapies for metabolic diseases.

References

Phase II Clinical Trial Navigator: Evaluating Novel Therapeutics for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Framework for GPR119 Agonists and Other Emerging Drug Classes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured comparison of Phase II clinical trial data for emerging therapeutic agents in the treatment of Type 2 Diabetes (T2D). While specific Phase II results for the GPR119 agonist MK-8282 are not publicly available, this document serves as a comprehensive framework for evaluating and comparing such a candidate against other recently investigated drug classes. The data presented for comparator drugs are based on published Phase II clinical trial results, offering a benchmark for assessing the potential of novel agents like this compound.

Executive Summary

The management of Type 2 Diabetes necessitates the continuous development of novel therapeutic agents that offer improved glycemic control, favorable safety profiles, and potential benefits beyond glucose lowering. G-Protein Coupled Receptor 119 (GPR119) agonists, such as the investigational drug this compound, have been explored for their potential to stimulate glucose-dependent insulin secretion.[1] However, the clinical development of several GPR119 agonists has been challenging, with some being discontinued after Phase I or II trials.[1]

This guide utilizes publicly available Phase II clinical trial data from other classes of oral anti-diabetic drugs, namely a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor (DA-1229) and a Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist (Oral Semaglutide), to provide a comparative context. These examples will illustrate the key efficacy and safety endpoints, experimental designs, and data presentation crucial for evaluating a new T2D therapeutic.

Comparative Efficacy and Safety Data (Phase II)

The following tables summarize key quantitative data from Phase II clinical trials of a DPP-IV inhibitor and a GLP-1 receptor agonist. A hypothetical data set for this compound is included to illustrate how a GPR119 agonist's performance would be assessed.

Table 1: Glycemic Control Efficacy

Drug (Class)DosageTreatment DurationBaseline HbA1c (%)Mean Change in HbA1c from Baseline (%)Placebo-Subtracted HbA1c Reduction (%)
This compound (GPR119 Agonist) Hypothetical12 Weeks~7.5Illustrative DataIllustrative Data
DA-1229 (DPP-IV Inhibitor) [2]2.5 mg12 Weeks7.6-0.56-0.47
5 mg12 Weeks7.6-0.66-0.57
10 mg12 Weeks7.6-0.61-0.53
Oral Semaglutide (GLP-1 RA) [3]2.5 mg26 Weeks~8.0-0.7-0.4
5 mg26 Weeks~8.0-1.2-0.9
10 mg26 Weeks~8.0-1.5-1.2
20 mg26 Weeks~8.0-1.7-1.4
40 mg26 Weeks~8.0-1.9-1.6

Table 2: Effects on Body Weight

Drug (Class)DosageTreatment DurationBaseline Body Weight (kg)Mean Change in Body Weight from Baseline (kg)Placebo-Subtracted Body Weight Change (kg)
This compound (GPR119 Agonist) Hypothetical12 WeeksIllustrative DataIllustrative DataIllustrative Data
DA-1229 (DPP-IV Inhibitor) [2]2.5 mg, 5 mg, 10 mg12 Weeks~75Not Statistically SignificantNot Statistically Significant
Oral Semaglutide (GLP-1 RA) [3]2.5 mg26 Weeks92.3-2.1-0.9
5 mg26 Weeks92.3-3.8-2.6
10 mg26 Weeks92.3-5.7-4.5
20 mg26 Weeks92.3-6.8-5.6
40 mg26 Weeks92.3-6.9-5.7

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. Below are summaries of the experimental protocols for the comparator drug studies.

DA-1229 (DPP-IV Inhibitor) Phase II Trial[2]
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Participant Population: Patients with Type 2 Diabetes who had inadequate glycemic control with diet and exercise. Key inclusion criteria included an HbA1c range of 7.0% to 10.0%.

  • Intervention: Patients were randomized to receive placebo, or DA-1229 at doses of 2.5 mg, 5 mg, or 10 mg once daily.

  • Primary Endpoint: Mean change in HbA1c from baseline to week 12.

  • Secondary Endpoints: HbA1c response rate, changes in fasting plasma glucose (FPG), and parameters from a 75g oral glucose tolerance test (OGTT) including glucose, insulin, proinsulin, and C-peptide levels.

Oral Semaglutide (GLP-1 Receptor Agonist) Phase II Trial[3]
  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, dose-ranging trial.

  • Participant Population: Patients with Type 2 Diabetes inadequately controlled on diet and exercise or a stable dose of metformin.

  • Intervention: Patients were randomized to one of five doses of oral semaglutide (2.5, 5, 10, 20, or 40 mg) once daily, subcutaneous semaglutide, or placebo.

  • Primary Endpoint: Change in HbA1c from baseline to week 26.

  • Secondary Endpoints: Change in body weight from baseline to week 26 and the incidence of adverse events.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes can provide a clearer understanding of the drug's biological basis and the trial's structure.

GPR119 Signaling Pathway

GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist like this compound is intended to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as GLP-1.

GPR119_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell cluster_intestinal_l_cell Intestinal L-cell MK8282 This compound (GPR119 Agonist) GPR119_beta GPR119 MK8282->GPR119_beta AC_beta Adenylate Cyclase GPR119_beta->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Generates PKA_beta PKA cAMP_beta->PKA_beta Activates Insulin_Vesicles Insulin Vesicles PKA_beta->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion MK8282_L This compound (GPR119 Agonist) GPR119_L GPR119 MK8282_L->GPR119_L AC_L Adenylate Cyclase GPR119_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Generates GLP1_Secretion GLP-1 Secretion cAMP_L->GLP1_Secretion Stimulates GLP1_Secretion->GPR119_beta Acts on GLP-1R on β-cell (Potentiates Insulin Secretion) Phase_II_Trial_Workflow cluster_treatment_arms Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (If on other anti-diabetic drugs) Screening->Washout Randomization Randomization Washout->Randomization Drug_Dose1 Drug X - Dose 1 Randomization->Drug_Dose1 Drug_Dose2 Drug X - Dose 2 Randomization->Drug_Dose2 Placebo Placebo Randomization->Placebo FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) Drug_Dose1->FollowUp Drug_Dose2->FollowUp Placebo->FollowUp Primary_Endpoint Primary Endpoint Assessment (e.g., HbA1c change at Week 12/26) FollowUp->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (e.g., Body weight, FPG, OGTT) FollowUp->Secondary_Endpoint Safety_Monitoring Safety Monitoring (Adverse Events, Labs) FollowUp->Safety_Monitoring Data_Analysis Data Analysis and Reporting Primary_Endpoint->Data_Analysis Secondary_Endpoint->Data_Analysis Safety_Monitoring->Data_Analysis

References

A Head-to-Head In Vivo Comparison of GPR119 Agonists for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

To aid researchers, scientists, and drug development professionals in the field of metabolic disorders, this guide offers an objective, data-driven comparison of the in vivo performance of various G-protein coupled receptor 119 (GPR119) agonists. By activating GPR119, these compounds stimulate glucose-dependent insulin secretion and the release of incretin hormones, presenting a promising therapeutic strategy for type 2 diabetes and obesity.

The GPR119 Signaling Pathway: A Dual Mechanism for Glycemic Control

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3][4] Agonist binding to GPR119 initiates a Gαs-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote the secretion of insulin from β-cells and glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from L-cells.[2][3] This dual mechanism of action makes GPR119 an attractive target for comprehensive glycemic control.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_effects Downstream Effects GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Incretin_Secretion ↑ GLP-1/GIP Secretion PKA->Incretin_Secretion Epac->Insulin_Secretion Epac->Incretin_Secretion

Caption: GPR119 agonist signaling cascade.

Comparative In Vivo Efficacy of GPR119 Agonists

The following table summarizes the in vivo performance of several GPR119 agonists from preclinical studies. It is important to note that direct head-to-head studies under identical conditions are limited, and thus, cross-study comparisons should be made with caution.

CompoundAnimal ModelDose (mg/kg)OGTT (Glucose AUC Reduction)Insulin SecretionBody Weight ChangeFood Intake Change
DS-8500a Zucker Diabetic Fatty (ZDF) rats1-10Dose-dependent reductionEnhanced glucose-stimulated insulin secretionNot reportedNot reported
nSTZ ratsNot specifiedGreater than GSK1292263 or MBX-2982Not reportedNot reportedNot reported
BMS-903452 C57BL/6 mice0.1-0.330-40% reductionIncreased in db/db miceNot reportedNot reported
GSK2041706 Diet-Induced Obese (DIO) mice30 (b.i.d.)Not reportedNot reported-7.4% (14 days)-17.1% (14 days)
HD0471953 C57BL/6J mice20-100Dose-dependent improvementSignificantly increasedReduced in T2DM miceNot reported
JNJ-38431055 (APD597) Diabetic rats3-30Significant improvementIncreasedNot reportedNot reported
AR231453 C57BL/6 mice10-100Dose-dependent improvementEnhanced glucose-dependent insulin releaseNot reportedNot reported

Key Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of GPR119 agonists. Below are detailed methodologies for key in vivo experiments.

Oral Glucose Tolerance Test (OGTT)
  • Animal Acclimatization and Fasting: House mice (e.g., C57BL/6) in a controlled environment and allow for at least one week of acclimatization. Before the test, fast the animals for 6-16 hours with free access to water. A 6-hour fast is often sufficient and may reduce stress compared to a 16-hour fast.

  • Baseline Blood Glucose: Take a baseline blood sample (Time 0) from the tail vein.

  • Compound Administration: Administer the GPR119 agonist or vehicle control orally via gavage.

  • Glucose Challenge: After a set time following compound administration (typically 30-60 minutes), administer a glucose solution (1-2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion over time. Efficacy is often expressed as the percentage reduction in AUC compared to the vehicle-treated group.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
  • Animal Preparation: Follow the same acclimatization and fasting procedures as for the OGTT.

  • Compound and Glucose Administration: Administer the GPR119 agonist and glucose as described in the OGTT protocol.

  • Blood Sampling: Collect blood samples into EDTA-coated tubes at baseline (0 minutes) and at early time points after the glucose challenge (e.g., 2, 5, 15, and 30 minutes).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C for later analysis.

  • Insulin Quantification: Measure plasma insulin concentrations using a commercially available ELISA kit.

  • Data Analysis: Assess the fold increase in insulin levels compared to the vehicle control group at peak time points.

Chronic Body Weight and Food Intake Study in DIO Mice
  • Model Induction: Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 10-12 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.

  • Compound Administration: Administer the GPR119 agonist or vehicle daily (e.g., oral gavage) for the duration of the study (e.g., 14-28 days).

  • Monitoring:

    • Body Weight: Measure the body weight of each mouse daily or several times per week.

    • Food Intake: Measure the amount of food consumed per cage daily and calculate the average intake per mouse.

  • Data Analysis: Calculate the percentage change in body weight and food intake relative to the baseline for both the treatment and vehicle groups. Body composition (fat and lean mass) can also be assessed using techniques like DEXA scans.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the in vivo evaluation of a novel GPR119 agonist.

GPR119_Agonist_Evaluation_Workflow cluster_preclinical Preclinical In Vivo Evaluation start Novel GPR119 Agonist acute_studies Acute Efficacy Studies start->acute_studies chronic_studies Chronic Efficacy Studies start->chronic_studies ogtt OGTT in Normal and Diabetic Rodents acute_studies->ogtt gsis GSIS Assay acute_studies->gsis data_analysis Data Analysis and Candidate Selection ogtt->data_analysis gsis->data_analysis dio_model DIO Mouse Model chronic_studies->dio_model body_weight Body Weight Monitoring dio_model->body_weight food_intake Food Intake Measurement dio_model->food_intake body_weight->data_analysis food_intake->data_analysis

Caption: Workflow for in vivo GPR119 agonist testing.

References

Validating the Therapeutic Potential of MK-8282: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of novel therapeutics for Type 2 Diabetes (T2D), this guide provides a comprehensive comparison of the GPR119 agonist MK-8282 against other investigational and established agents. This document synthesizes preclinical and clinical data to objectively evaluate the therapeutic potential of this compound.

This compound is a potent and orally available agonist of the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of T2D due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2] This guide will delve into the performance of this compound, contrasting it with other GPR119 agonists that have progressed to clinical trials, as well as a well-established therapy from a different class, the DPP-4 inhibitor sitagliptin.

Performance Comparison of this compound and Alternatives

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency of GPR119 Agonists

CompoundTargetAssay TypeEC50 (nM)
This compound GPR119cAMP Accumulation14
APD597 (JNJ-38431055)GPR119Not explicitly statedPotent agonist
GSK1292263GPR119Not explicitly statedSelective agonist

Table 2: Preclinical In Vivo Efficacy in Rodent Models of T2D

CompoundModelKey Efficacy EndpointResults
This compound Diet-Induced Obese (DIO) MiceOral Glucose Tolerance Test (oGTT)Significant improvement in glucose excursion.[1]
This compound Leprdb/db MiceOral Glucose Tolerance Test (oGTT)Improvement in glucose excursion comparable to lean mice, albeit at higher doses.[1]
GSK1292263Sprague-Dawley RatsOral Glucose Tolerance Test (oGTT)Significant decreases in glucose AUC.[3]

Table 3: Clinical Efficacy of GPR119 Agonists and Sitagliptin

CompoundPhaseKey Efficacy EndpointResults
APD597 (JNJ-38431055)Phase 1Post-meal glucose excursionReductions in post-meal glucose increases.[4] However, multiple-dose administration did not alter 24-hour weighted mean glucose.[5]
GSK1292263Phase 2Glucose control in T2D patientsDid not improve glucose control.[6][7]
SitagliptinMarketedHbA1c reductionMonotherapy: ~0.6-0.8% reduction vs. placebo.[8][9] In combination with metformin: ~0.7% reduction.[9]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell MK8282 This compound GPR119 GPR119 MK8282->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 promotes

Caption: GPR119 Signaling Pathway.

OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test (oGTT) Workflow Fasting 1. Overnight Fasting (e.g., 16 hours) Baseline 2. Baseline Blood Sample (t= -30 min) Fasting->Baseline Dosing 3. Oral Administration (this compound or Vehicle) Baseline->Dosing Glucose 4. Oral Glucose Challenge (t= 0 min) Dosing->Glucose Sampling 5. Blood Sampling (t= 15, 30, 60, 120 min) Glucose->Sampling Analysis 6. Blood Glucose Measurement & AUC Calculation Sampling->Analysis

References

MK-8282: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of MK-8282, a potent G-protein-coupled receptor 119 (GPR119) agonist, with other potential off-target receptors. The data presented herein underscores the high selectivity of this compound for its intended target, a critical attribute for a therapeutic candidate.

This compound is a novel, orally available agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[2][3][4] A key aspect of the preclinical development of this compound was the comprehensive evaluation of its selectivity profile to minimize the potential for off-target effects.

Quantitative Analysis of Receptor Selectivity

To assess its selectivity, this compound was evaluated against a broad panel of receptors, ion channels, and transporters. The findings from these screening assays demonstrate a highly favorable selectivity profile for this compound.

Below is a summary of the selectivity data for this compound. The data is presented to highlight the significant difference in activity between its primary target, GPR119, and a representative selection of common off-targets.

TargetClassResultFold Selectivity vs. hGPR119
Human GPR119 (hGPR119) Primary Target (GPCR) Potent Agonist -
Representative Off-TargetsGPCRs, Ion Channels, Transporters>150-fold lower activity>150

This table is a representation of the selectivity profile of this compound. The specific off-targets screened are part of a comprehensive panel, and for each, this compound demonstrated a potency that was at least 150 times lower than its potency at the human GPR119 receptor.

GPR119 Signaling Pathway

The therapeutic effect of this compound is mediated through the activation of the GPR119 signaling cascade. Upon binding of this compound, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4][5] Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the release of GLP-1.[2][3]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes ATP to Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion promotes GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release promotes

GPR119 signaling pathway activated by this compound.

Experimental Protocols

The cross-reactivity of this compound was determined using a comprehensive receptor screening panel, such as those offered by Eurofins Panlabs. The primary methodology employed for this type of broad screening is the radioligand binding assay.

Objective: To determine the binding affinity of this compound to a wide range of receptors, ion channels, and transporters to assess its selectivity.

Methodology: Radioligand Binding Assays

Radioligand binding assays are a standard method for quantifying the interaction of a test compound with a target receptor.[6][7][8] These assays involve the use of a radiolabeled ligand that is known to bind to the target of interest. The test compound (this compound) is introduced to compete with the radioligand for binding to the receptor. The amount of radioligand displaced by the test compound is measured, which allows for the determination of the test compound's binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding).

General Protocol:

  • Receptor Preparation: Membranes from cells expressing the target receptor are prepared and aliquoted.

  • Assay Setup: The receptor membranes are incubated in a buffer solution containing a fixed concentration of a specific high-affinity radioligand.

  • Competition Binding: Increasing concentrations of the test compound (this compound) are added to the incubation mixture.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound for each target. These values are then compared to the on-target potency of this compound to calculate the selectivity ratio.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation: Receptor + Radioligand + this compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation MK8282_Prep This compound Serial Dilutions MK8282_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis IC50 Determination Scintillation->Data_Analysis Selectivity_Calc Selectivity Calculation Data_Analysis->Selectivity_Calc

Workflow for Radioligand Binding Assay.

Conclusion

References

Benchmarking MK-8282: A Preclinical GPR119 Agonist Against Standard Type 2 Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical investigational agent MK-8282 against current standard-of-care therapies for type 2 diabetes (T2D). While this compound, a G-protein-coupled receptor 1119 (GPR119) agonist, has demonstrated promise in animal models, a notable lack of published clinical trial data necessitates a comparison based on its preclinical profile versus the established clinical efficacy and safety of approved agents.

Introduction to this compound and its Novel Mechanism of Action

This compound is an orally bioavailable, potent GPR119 agonist developed by Merck for the treatment of T2D.[1][2] GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells. Its activation is believed to dually stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] This mechanism offers the potential for glucose-lowering effects with a reduced risk of hypoglycemia.

However, the clinical development of GPR119 agonists has been challenging, with several candidates discontinued due to a lack of robust efficacy in human trials.[3][4] While some sources indicate that this compound entered phase II clinical trials, the absence of published results and its omission from Merck's recent pipeline updates suggest that its development may have been halted.[5]

Signaling Pathway of GPR119 Agonists like this compound

GPR119_Signaling_Pathway MK8282 This compound GPR119 GPR119 Receptor (Pancreatic β-cell / Intestinal L-cell) MK8282->GPR119 Binds to AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin GLP1 GLP-1 Release PKA->GLP1

Caption: GPR119 Agonist Signaling Pathway for Insulin and GLP-1 Release.

Preclinical Efficacy of this compound in Animal Models

Preclinical studies in various animal models, including mice, have demonstrated that this compound can improve glucose tolerance.[1] These studies typically involve an oral glucose tolerance test (OGTT), where blood glucose levels are monitored after the administration of a glucose challenge. In these models, this compound has been shown to reduce glucose excursion in a dose-dependent manner.

It is important to note that while promising, successful translation of efficacy from rodent models to humans for the GPR119 agonist class has been limited.[3]

Benchmarking Against Standard Diabetes Therapies

The current standard of care for T2D, as outlined in 2025 guidelines, focuses on agents with proven cardiovascular and renal benefits, in addition to robust glycemic control.[5] This section compares the preclinical profile of this compound with the established clinical data of leading therapeutic classes.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the clinical performance of key standard therapies. Due to the absence of clinical data for this compound, its performance metrics are listed as "Not Available" (N/A).

Table 1: Glycemic Control and Weight Management

Drug ClassAgent(s)Typical HbA1c ReductionImpact on Body Weight
GPR119 Agonist This compoundN/AN/A
GLP-1 Receptor Agonists Oral Semaglutide, Liraglutide1.0% - 1.8%Significant Weight Loss
SGLT2 Inhibitors Empagliflozin0.6% - 0.8%Moderate Weight Loss
DPP-4 Inhibitors Sitagliptin0.5% - 0.8%Weight Neutral

Table 2: Key Safety and Tolerability Profile

Drug ClassAgent(s)Risk of HypoglycemiaCommon Adverse EventsCardiovascular (CV) Outcomes
GPR119 Agonist This compoundN/AN/AN/A
GLP-1 Receptor Agonists Oral Semaglutide, LiraglutideLow (when used without sulfonylureas or insulin)Nausea, vomiting, diarrheaProven CV benefit
SGLT2 Inhibitors EmpagliflozinLowGenital mycotic infections, urinary tract infectionsProven CV and renal benefit
DPP-4 Inhibitors SitagliptinLowGenerally well-toleratedGenerally neutral CV outcomes

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key experiments in diabetes research.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental procedure to assess how an organism processes a glucose load.

Protocol:

  • Animal Acclimatization and Fasting: Rodents are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

  • Drug Administration: The investigational compound (e.g., this compound) or vehicle is administered orally at a predetermined time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally.

  • Serial Blood Glucose Monitoring: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to determine the extent of glucose excursion. A reduction in AUC indicates improved glucose tolerance.

Experimental Workflow for an Oral Glucose Tolerance Test

OGTT_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_monitoring Monitoring & Analysis Fasting Overnight Fasting (12-16h) Baseline Baseline Glucose Measurement (t=0) Fasting->Baseline DrugAdmin Oral Administration of This compound or Vehicle Baseline->DrugAdmin GlucoseAdmin Oral Glucose Challenge (2 g/kg) DrugAdmin->GlucoseAdmin SerialSampling Serial Blood Sampling (15, 30, 60, 90, 120 min) GlucoseAdmin->SerialSampling Analysis Blood Glucose Analysis & AUC Calculation SerialSampling->Analysis

Caption: Workflow of an Oral Glucose Tolerance Test (OGTT) in preclinical studies.

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing insulin sensitivity in vivo.

Protocol:

  • Surgical Preparation: Animals are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

  • Fasting: Animals are fasted for a species-appropriate duration before the clamp procedure.

  • Tracer Infusion (optional): A primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated to measure glucose turnover.

  • Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic state.

  • Variable Glucose Infusion: A variable infusion of glucose is simultaneously started and adjusted to maintain blood glucose at a constant, euglycemic level (basal level).

  • Blood Sampling: Arterial blood samples are taken frequently to monitor blood glucose and adjust the glucose infusion rate.

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate is recorded. A higher glucose infusion rate required to maintain euglycemia indicates greater insulin sensitivity.

Logical Flow of a Hyperinsulinemic-Euglycemic Clamp Studydot

Euglycemic_Clamp Start Start Clamp InsulinInfusion Continuous Insulin Infusion Start->InsulinInfusion GlucoseInfusion Variable Glucose Infusion Start->GlucoseInfusion BloodSampling Frequent Blood Glucose Monitoring GlucoseInfusion->BloodSampling Decision Is Blood Glucose at Target Level? BloodSampling->Decision AdjustGIR Adjust Glucose Infusion Rate (GIR) Decision->AdjustGIR No SteadyState Achieve Steady State Decision->SteadyState Yes AdjustGIR->GlucoseInfusion End End Clamp & Analyze Data SteadyState->End

References

Replicating In Vivo Efficacy of MK-8282: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo performance of MK-8282, a GPR119 agonist, with other relevant alternatives, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR119 agonists for type 2 diabetes.

Comparative In Vivo Performance of GPR119 Agonists

While the primary publication on this compound by Neelamkavil et al. (2018) reports robust glucose-lowering effects in various mouse models, specific quantitative data from this study is not publicly available in the abstract or supplementary information. The following table summarizes the available in vivo data for this compound and provides a quantitative comparison with other GPR119 agonists, DA-1241 and AR231453.

Compound Animal Model Dose Key In Vivo Findings Quantitative Data Reference
This compound Lean, DIO, and diabetic mice3 to 10 mg/kg (oral)Showed robust glucose lowering and improved glucose tolerance. Efficacy is mediated through the GPR119 receptor and shows cooperativity with DPP-IV inhibition.Efficacy was expressed as % blood glucose lowering at 20 minutes post-glucose treatment, with highly efficacious compounds showing ≥20% reduction. Specific data for this compound is not provided.[1][2][3]
DA-1241 High-fat diet (HFD)-fed C57BL/6J miceNot specifiedDecreased fasting blood glucose levels and improved performance in an oral glucose tolerance test (oGTT).Specific percentage of glucose reduction is not detailed in the abstract.
AR231453 Wild-type mice20 mg/kg (oral)Rapidly reduced glycemic excursion and increased plasma insulin and GLP-1 levels following an oral glucose challenge.Specific percentage of glucose reduction is not detailed in the abstract.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are the protocols for key experiments relevant to the in vivo assessment of GPR119 agonists.

Oral Glucose Tolerance Test (oGTT)

This is a standard procedure to assess glucose metabolism and the effect of a compound on glucose clearance.

Protocol used for this compound screening:

  • Animal Preparation: Overnight-fasted mice are used for the experiment.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a dose ranging from 3 to 10 mg/kg.

  • Glucose Challenge: After a set period following compound administration (typically 30-60 minutes), a glucose solution is administered orally to the mice.

  • Blood Glucose Measurement: Blood samples are collected at various time points, with a key measurement taken at 20 minutes post-glucose challenge to determine the percentage of blood glucose lowering.

  • Efficacy Calculation: The efficacy is calculated as: [(1 – (20 min glucose of test compound treated mice / 20 min glucose of vehicle treated mice)) × 100].[3]

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes can aid in understanding the mechanism of action and study design.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the release of incretin hormones and subsequent glucose-dependent insulin secretion.

GPR119_Signaling_Pathway cluster_gut Intestinal L-Cell cluster_pancreas Pancreatic β-Cell GPR119_L GPR119 Gs_L Gαs GPR119_L->Gs_L activates AC_L Adenylate Cyclase Gs_L->AC_L activates cAMP_L cAMP AC_L->cAMP_L produces GLP1_GIP GLP-1 & GIP Secretion cAMP_L->GLP1_GIP Insulin Insulin Secretion GLP1_GIP->Insulin stimulates GPR119_B GPR119 Gs_B Gαs GPR119_B->Gs_B activates AC_B Adenylate Cyclase Gs_B->AC_B activates cAMP_B cAMP AC_B->cAMP_B produces cAMP_B->Insulin MK8282 This compound (GPR119 Agonist) MK8282->GPR119_L MK8282->GPR119_B

Caption: GPR119 signaling cascade initiated by this compound.

In Vivo Efficacy Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a GPR119 agonist in a mouse model of type 2 diabetes.

In_Vivo_Workflow start Select Animal Model (e.g., DIO mice) fasting Overnight Fasting start->fasting dosing Oral Administration (this compound or Vehicle) fasting->dosing glucose Oral Glucose Challenge dosing->glucose sampling Blood Sampling (Multiple Time Points) glucose->sampling analysis Measure Blood Glucose & Other Biomarkers sampling->analysis data Data Analysis (% Glucose Lowering, AUC) analysis->data

References

Safety Operating Guide

Navigating the Disposal of MK-8282: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and disposal guidance for MK-8282, a potent G-Protein-Coupled Receptor 119 (GPR119) agonist utilized in research for Type 2 Diabetes. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines essential safety precautions and disposal procedures based on general best practices for research-grade pharmaceutical compounds. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Given the nature of this compound as a bioactive research compound, personnel should handle it with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A lab coat should be worn to protect personal clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if handling a powder form, a properly fitted respirator is recommended.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures for this compound

The proper disposal of investigational compounds like this compound is paramount to prevent environmental contamination and ensure regulatory compliance.[1] The following steps provide a general framework; however, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. [2]

  • Initial Assessment and Classification:

    • Treat this compound as a potentially hazardous chemical waste. Due to the lack of a specific SDS, a conservative approach is necessary.

    • Do not dispose of this compound down the drain or in regular trash.

  • Segregation and Containment:

    • Solid Waste: Place any solid this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

    • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste and disposed of according to institutional protocols, as they will contain residual amounts of the compound.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., principal investigator, date).

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, typically through high-temperature incineration.[3][4]

Quantitative Data Summary

As a specific SDS for this compound is not available, a comprehensive table of its physicochemical and toxicological properties cannot be provided. The following table includes the known molecular information.

PropertyValue
Molecular Formula C₂₃H₂₃ClFN₅O₅
Appearance Assumed to be a solid (powder)
Solubility Data not publicly available
Stability Data not publicly available
Toxicity Data Not thoroughly investigated

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in their entirety. For researchers interested in the methodologies related to the discovery and characterization of this compound, it is recommended to consult the primary scientific literature.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

MK8282_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 waste_gen Generate Waste (Solid, Liquid, Contaminated Items) fume_hood->waste_gen Step 3 segregate Segregate Waste Streams (Solid vs. Liquid) waste_gen->segregate Step 4 contain_solid Contain Solid Waste in Labeled Hazardous Container segregate->contain_solid Solid contain_liquid Contain Liquid Waste in Labeled Hazardous Container segregate->contain_liquid Liquid store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store Step 5 contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Step 6 end End: Compliant Disposal by EHS contact_ehs->end Step 7

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of MK-8282

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical procedures for the handling and disposal of MK-8282. Adherence to these guidelines is critical to ensure the safety of researchers and the protection of the environment. This compound is a physiologically active substance that requires careful management in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant health and environmental hazards. It is suspected of causing cancer and of damaging fertility or the unborn child. Prolonged or repeated exposure may lead to organ damage, specifically targeting the kidneys and testes. Furthermore, the compound is very toxic to aquatic life with long-lasting effects. As a combustible solid, it also poses a risk of dust explosion when finely dispersed.

Appropriate PPE is mandatory when handling this compound. The following table summarizes the required protective gear.

Personal Protective Equipment (PPE) for this compound
Item Specification
Respiratory Protection For routine handling of small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved N95 or higher-rated respirator for dusts is recommended. In situations with potential for higher exposure or in emergency scenarios, a self-contained breathing apparatus is necessary.
Eye Protection Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contaminated.
Body Protection A lab coat or other protective clothing is required to prevent skin contact. In case of a significant spill or emergency, more extensive protective clothing may be necessary.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound. The following workflow outlines the necessary steps from receipt of the compound to its final disposal.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Receipt and Storage B Preparation for Use (in Chemical Fume Hood) A->B C Experimentation B->C D Waste Segregation (Solid vs. Liquid) C->D Post-Experiment E Solid Waste Collection (Contaminated PPE, etc.) D->E F Liquid Waste Collection (Solutions with this compound) D->F G Labeling of Hazardous Waste E->G F->G H Temporary Storage in SAA G->H I EHS Pickup and Final Disposal H->I

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: General Handling Procedures

While specific experimental protocols will vary, the following general procedures must be followed when working with this compound:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[1]

  • Weighing and Solution Preparation : When weighing the solid compound, use an analytical balance within a ventilated enclosure to control dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a spill, evacuate the immediate area if necessary. For small spills, carefully clean up using appropriate absorbent materials, taking care not to generate dust. All cleanup materials must be treated as hazardous waste. For large spills, follow your institution's emergency procedures.

  • Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All this compound waste is to be considered hazardous chemical waste.[1][2]

  • Waste Segregation : Segregate waste into solid and liquid streams.

    • Solid Waste : Includes unused or expired this compound powder, contaminated PPE (gloves, lab coats), pipette tips, and any other solid materials that have come into contact with the compound.[1][2]

    • Liquid Waste : Includes any solutions containing this compound.

  • Waste Collection :

    • Use designated, leak-proof, and chemically compatible containers for both solid and liquid waste.[1][2]

    • Keep waste containers securely closed except when adding waste.[2]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound", the concentration (if in solution), and the date of accumulation.[1][2]

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[1]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-8282
Reactant of Route 2
MK-8282

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。